Product packaging for NH-bis-PEG5(Cat. No.:CAS No. 63721-06-2)

NH-bis-PEG5

Cat. No.: B609563
CAS No.: 63721-06-2
M. Wt: 457.6 g/mol
InChI Key: IDUORIHIPQGGGX-UHFFFAOYSA-N
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Description

NH-bis(PEG4-OH) (CAS 63721-06-2) is a branched polyethylene glycol (PEG) derivative of high purity (≥95%) featuring a central tertiary amine spacer and two terminal hydroxyl moieties . This structure makes it a valuable tool for bioconjugation and biotin labeling processes, particularly for the modification of proteins . The compound's notable water solubility is drastically enhanced by the combined effects of its hydrophilic PEG chains and the tertiary amine spacer, which facilitates hydrogen bonding . The terminal hydroxyl groups provide versatile functionality, as they can be readily derivatized into various activated functional groups to suit specific experimental needs, such as forming stable amide bonds or other conjugates . With a molecular formula of C20H43NO10 and a molecular weight of 457.56 g/mol, this reagent is supplied for laboratory research applications only . It is essential to follow safe handling procedures and store the product at -20°C to ensure its stability and longevity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H43NO10 B609563 NH-bis-PEG5 CAS No. 63721-06-2

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43NO10/c22-3-7-26-11-15-30-19-17-28-13-9-24-5-1-21-2-6-25-10-14-29-18-20-31-16-12-27-8-4-23/h21-23H,1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUORIHIPQGGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCO)NCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70803429
Record name 3,6,9,12,18,21,24,27-Octaoxa-15-azanonacosane-1,29-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63721-06-2
Record name 3,6,9,12,18,21,24,27-Octaoxa-15-azanonacosane-1,29-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63721-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,18,21,24,27-Octaoxa-15-azanonacosane-1,29-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70803429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Bis(NHS)-PEG5: A Homobifunctional Crosslinker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Bis(NHS)-PEG5, a homobifunctional crosslinking agent widely utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and key applications, with a focus on bioconjugation. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a laboratory setting.

Core Structure and Physicochemical Properties

Bis(NHS)-PEG5, also known as Bis-N-succinimidyl-(pentaethylene glycol) ester, is a chemical crosslinker characterized by a central hydrophilic polyethylene glycol (PEG) chain of five repeating ethylene glycol units. This PEG chain is flanked on both ends by N-hydroxysuccinimide (NHS) esters.[1] The presence of the PEG spacer enhances the water solubility of the crosslinker and the resulting conjugates, which is advantageous when working with biomolecules in aqueous environments.[2] The NHS esters are highly reactive towards primary amines, such as those found on the side chain of lysine residues and the N-terminus of proteins and peptides, forming stable amide bonds.[1]

The defined length of the PEG5 spacer provides a precise and consistent distance between conjugated molecules, making it a valuable tool for applications where linker length is a critical parameter.[1]

Chemical Structure:

Caption: Workflow for protein-protein crosslinking.

G Reaction Mechanism of NHS Ester with Primary Amine cluster_0 Reactants cluster_1 Products PEG-(NHS)2 Bis(NHS)-PEG5 PEG-Amide Stable PEG-Biomolecule Conjugate (Amide Bond) PEG-(NHS)2->PEG-Amide NHS N-hydroxysuccinimide (Leaving Group) PEG-(NHS)2->NHS R-NH2 Biomolecule with Primary Amine R-NH2->PEG-Amide

Caption: Amine-reactive conjugation chemistry.

References

The Role of Bis-PEG5-NHS Ester in Advanced Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action and application of Bis-PEG5-NHS ester, a homobifunctional crosslinker pivotal in the fields of targeted therapeutics and diagnostics. As the initial user query for "NH-bis-PEG5" did not correspond to a standard chemical entity, this paper focuses on the widely used and structurally related molecule, Bis-PEG5-NHS ester. This document elucidates its role as a molecular bridge in the formation of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), detailing how the polyethylene glycol (PEG) linker influences the pharmacokinetic and pharmacodynamic properties of these complex molecules. Included are quantitative data on the impact of PEG linker length on therapeutic efficacy, detailed experimental protocols for bioconjugation and analysis, and visualizations of key pathways and workflows to provide a comprehensive resource for researchers in drug development.

Introduction: The Core Function of Bis-PEG5-NHS Ester

Bis-PEG5-NHS ester is a chemical tool, not a therapeutic agent with an intrinsic mechanism of action in the traditional sense. Its function is to covalently link two different molecules, thereby enabling the creation of novel therapeutic and diagnostic agents. The molecule consists of a central polyethylene glycol (PEG) chain with five repeating ethylene glycol units, flanked on both ends by N-hydroxysuccinimide (NHS) esters.

The "mechanism of action" of Bis-PEG5-NHS ester is its ability to form stable amide bonds with primary amines (-NH2) present on biomolecules such as proteins, antibodies, and peptides. This homobifunctional nature allows it to act as a molecular bridge, connecting two amine-containing molecules. The PEG5 linker itself is not inert; its length, flexibility, and hydrophilicity are critical determinants of the properties of the final conjugate.

Key contributions of the PEG linker in bioconjugates include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can increase the aqueous solubility of hydrophobic molecules, preventing aggregation and improving their suitability for physiological environments.[1]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life.[2]

  • Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, potentially reducing an immune response.[2]

  • Optimized Spacing: The linker provides spatial separation between the two conjugated molecules, which can be crucial for maintaining their individual functions.

This guide will delve into the practical applications of Bis-PEG5-NHS ester, focusing on its role in the development of ADCs and PROTACs, two revolutionary classes of targeted therapeutics.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting the antibody and the drug is a critical component that influences the stability, efficacy, and safety of the ADC.

Mechanism of Action of PEGylated ADCs

The general mechanism of an ADC involves the antibody binding to a specific antigen on the surface of a cancer cell, followed by internalization of the ADC-antigen complex. Once inside the cell, the cytotoxic drug is released from the linker, leading to cell death.

The Bis-PEG5-NHS ester can be used to attach the drug to the antibody, typically by reacting with lysine residues on the antibody surface. The properties of the PEG5 linker play a crucial role in the overall performance of the ADC.

A diagram illustrating the general mechanism of action of an antibody-drug conjugate is presented below.

ADC_Mechanism Mechanism of Action of an Antibody-Drug Conjugate (ADC) cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Antibody-PEG-Drug) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Complex Formation Lysosome Lysosome Internalization->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Linker Cleavage/ Degradation Cell_Death Apoptosis/ Cell Death Drug_Release->Cell_Death 5. Cytotoxicity

Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).

Quantitative Data: Impact of PEG Linker Length on ADC Pharmacokinetics

The length of the PEG linker has a significant impact on the pharmacokinetic properties of an ADC. Longer PEG chains can increase the hydrodynamic size of the conjugate, leading to slower clearance and a longer half-life in circulation. However, there is an optimal length, as excessively long linkers may negatively affect the biological activity of the conjugate.

The following table summarizes data from a study that investigated the effect of PEG linker size on the clearance of ADCs in rats.

Linker PEG SizeClearance Rate (mL/day/kg)
PEG2~25
PEG4~15
PEG8~7
PEG12~6
PEG24~5
Data adapted from graphical representation in a preclinical study.[3]

This data clearly demonstrates that increasing the PEG linker length from PEG2 to PEG8 results in a significant decrease in the clearance rate of the ADC. Beyond PEG8, the effect on clearance is less pronounced.

Application in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

Mechanism of Action of PEGylated PROTACs

The PROTAC simultaneously binds to the target protein and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome. The PROTAC is then released to repeat the cycle.

The linker is a critical determinant of PROTAC efficacy. Its length and flexibility are crucial for allowing the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the two proteins together.

Below is a diagram illustrating the PROTAC-mediated protein degradation pathway.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Target Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (POI Ligand-PEG-E3 Ligand) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each PROTAC. The following table summarizes data from various studies on the degradation of different target proteins, showcasing the impact of PEG linker length on the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Target ProteinLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
BRD4PEG2~9100-500~80
BRD4PEG4~1510-50>90
BRD4PEG6~2150-100~85
TBK1Alkyl/Ether<12No degradation-
TBK1Alkyl/Ether21396
TBK1Alkyl/Ether2929276
Data compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[4][5]

This data illustrates that for BRD4, a PEG4 linker provides optimal degradation, while for TBK1, a linker of at least 12 atoms is required for any activity, with a 21-atom linker being the most potent.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of Bis-PEG5-NHS ester.

General Workflow for Protein Bioconjugation

The following diagram outlines a typical workflow for the bioconjugation of a protein with a payload using Bis-PEG5-NHS ester, followed by purification and characterization of the conjugate.

Bioconjugation_Workflow General Workflow for Protein Bioconjugation Start Start: Protein & Payload Buffer_Exchange 1. Buffer Exchange (Amine-free buffer, pH 7.2-8.5) Start->Buffer_Exchange Conjugation 2. Conjugation Reaction (Add Bis-PEG5-NHS ester and Payload sequentially) Buffer_Exchange->Conjugation Quenching 3. Quenching (e.g., Tris buffer) Conjugation->Quenching Purification 4. Purification (e.g., Size-Exclusion Chromatography) Quenching->Purification Characterization 5. Characterization (e.g., HPLC, Mass Spectrometry, SDS-PAGE) Purification->Characterization Final_Product Final Conjugate Characterization->Final_Product

Caption: General workflow for protein bioconjugation.

Detailed Protocol for Protein Conjugation with Bis-PEG5-NHS Ester

This protocol provides a step-by-step guide for the conjugation of a payload to an antibody using Bis-PEG5-NHS ester.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Bis-PEG5-NHS ester

  • Amine-containing payload

  • Anhydrous DMSO

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS at pH 7.4.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Reagent Preparation:

    • Immediately before use, dissolve the Bis-PEG5-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

    • Dissolve the amine-containing payload in an appropriate solvent.

  • Conjugation Reaction (Two-Step):

    • Step 1: Activation of Payload: React the amine-containing payload with a molar excess of Bis-PEG5-NHS ester in an appropriate solvent. Monitor the reaction by LC-MS until the formation of the payload-PEG5-NHS ester is complete. Purify the activated payload if necessary.

    • Step 2: Conjugation to Antibody: Add the activated payload-PEG5-NHS ester to the antibody solution at a molar excess (typically 5-20 fold excess over the antibody). The optimal ratio should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted reagents and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.

Protocol for Characterization by HPLC and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC):

  • System: A reverse-phase HPLC system with a C4 or C8 column suitable for protein analysis.

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The conjugated antibody will have a later retention time than the unconjugated antibody due to the increased hydrophobicity of the payload.

Mass Spectrometry (MS):

  • System: An electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Sample Preparation: The purified conjugate can be analyzed directly or after deglycosylation and reduction of disulfide bonds to analyze the light and heavy chains separately.

  • Analysis: The mass of the conjugate will be higher than the unconjugated antibody. The mass difference can be used to determine the drug-to-antibody ratio (DAR).

Conclusion

Bis-PEG5-NHS ester is a versatile and powerful tool in the development of advanced bioconjugates. Its core mechanism of action lies in its ability to efficiently form stable amide bonds with primary amines, acting as a molecular bridge. The physicochemical properties of the PEG5 linker are not merely passive but play an active role in determining the solubility, stability, pharmacokinetics, and ultimately, the therapeutic efficacy of the final conjugate.

The quantitative data and detailed protocols provided in this guide underscore the importance of rational linker design and optimization in the development of novel ADCs and PROTACs. A systematic approach to linker selection and conjugation chemistry is paramount for advancing these promising therapeutic modalities from the laboratory to the clinic. As research in targeted therapeutics continues to evolve, the strategic use of well-defined linkers like Bis-PEG5-NHS ester will remain a cornerstone of innovation.

References

A Technical Guide to Homobifunctional Crosslinkers: Focus on NHS-bis-PEG5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of homobifunctional crosslinkers, with a specific focus on N-hydroxysuccinimide-bis-Polyethylene Glycol (NHS-bis-PEG5). These reagents are pivotal in various scientific disciplines for covalently linking molecules, offering precise control over the formation of bioconjugates. This document details their chemical properties, applications, and experimental protocols, serving as a vital resource for researchers in proteomics, drug delivery, and diagnostics.

Introduction to Homobifunctional Crosslinkers

Homobifunctional crosslinkers are chemical reagents that possess two identical reactive groups, enabling them to covalently link two similar functional groups within or between molecules.[1] These crosslinkers are instrumental in studying protein-protein interactions, stabilizing protein structures, and creating multi-subunit complexes.[1] By forming stable covalent bonds, they provide valuable insights into the spatial organization and dynamics of macromolecular assemblies.[1]

Among the various types of homobifunctional crosslinkers, those utilizing N-hydroxysuccinimide (NHS) esters are particularly common for targeting primary amines on proteins and other biomolecules.[2] The incorporation of a polyethylene glycol (PEG) spacer between the two reactive groups offers several advantages, including increased water solubility of the reagent and the resulting conjugate, reduced tendency for aggregation, and decreased immunogenicity of the spacer itself.[3][]

Physicochemical Properties of NHS-bis-PEG Crosslinkers

The properties of NHS-bis-PEG crosslinkers are defined by the reactivity of the NHS esters and the characteristics of the PEG spacer. The length of the PEG chain is a critical parameter that can be tuned to optimize the desired properties of the final conjugate. Longer PEG chains generally lead to increased solubility, enhanced stability, and prolonged circulation times in vivo.[5][6][7]

Quantitative Data for Common NHS-bis-PEG Crosslinkers

The following table summarizes the key quantitative data for NHS-bis-PEG5 and a related longer-chain crosslinker, BS(PEG)9. These homogeneous compounds have defined molecular weights and spacer arm lengths, which allows for greater precision in crosslinking applications.[3][8]

PropertyNHS-bis-PEG5 / BS(PEG)5BS(PEG)9
Synonyms Bis-N-succinimidyl-(pentaethylene glycol) ester, Bis-succinimide ester-activated PEG compoundBis-N-succinimidyl-(nonaethylene glycol) ester
CAS Number 756526-03-1Not specified
Molecular Weight 532.50 g/mol [3][8][9][10][11][12]708.71 g/mol [3]
Chemical Formula C22H32N2O13[9][11]Not specified
Spacer Arm Length 21.7 Å[3][8]35.7 Å[3]
Reactive Groups NHS ester (both ends)NHS ester (both ends)
Reactive Towards Primary amines (-NH2)Primary amines (-NH2)
Solubility Water-solubleWater-soluble
Reactivity and Stability of NHS Esters

The reactivity of NHS esters is highly dependent on pH. They react with primary amines at a pH range of 7-9 to form stable amide bonds. However, a competing reaction is the hydrolysis of the NHS ester, which also increases with pH.[8][13] Understanding the kinetics of this hydrolysis is crucial for optimizing conjugation efficiency.

pHTemperatureHalf-life of NHS Ester Hydrolysis
7.00°C4-5 hours[13]
7.0Room Temperature~7 hours[14]
8.0Room Temperature1 hour[15]
8.5Room Temperature180 minutes (P3-NHS), 130 minutes (P4-NHS)[16]
8.64°C10 minutes[13]
9.0Room TemperatureMinutes[14]

Experimental Protocols

The following section provides a detailed, generalized protocol for the use of homobifunctional NHS-ester PEG crosslinkers for protein conjugation. This protocol is a synthesis of methodologies found in various sources.[3][8]

Materials
  • Crosslinker: NHS-bis-PEG5 or other NHS-ester PEG crosslinker.

  • Protein(s) of interest: In an amine-free buffer.

  • Conjugation Buffer: Amine-free buffer with a pH of 7-9, such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.[8]

  • Anhydrous Organic Solvent: Dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to prepare the crosslinker stock solution.[17]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine to stop the reaction.[3]

  • Purification System: Desalting column (e.g., size-exclusion chromatography) or dialysis cassettes.[8]

Procedure
  • Reagent Preparation:

    • Equilibrate the crosslinker vial to room temperature before opening to prevent moisture condensation.[17]

    • Immediately before use, prepare a stock solution of the crosslinker in an anhydrous organic solvent like DMSO. For example, a 250 mM stock solution of BS(PEG)5 can be made by dissolving 100 mg in approximately 650 µL of DMSO.[3]

  • Protein Preparation:

    • Dissolve the protein(s) to be crosslinked in the conjugation buffer at a concentration of 1-10 mg/mL.[8]

  • Crosslinking Reaction:

    • Add the crosslinker stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of the crosslinker over the protein is a general starting point, but the optimal ratio should be determined empirically.[8]

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[3]

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM.[8]

    • Incubate for 15 minutes at room temperature to ensure all unreacted crosslinker is deactivated.[8]

  • Purification of the Conjugate:

    • Remove excess crosslinker and reaction byproducts using a desalting column or dialysis.[8]

    • The purified conjugate can then be analyzed by methods such as SDS-PAGE, which will show a shift in molecular weight, mass spectrometry, or other relevant assays to confirm successful crosslinking.

Visualization of Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes involving homobifunctional NHS-ester PEG crosslinkers.

Reaction Mechanism of NHS Ester with a Primary Amine

G cluster_reactants Reactants cluster_products Products NHS_Ester R-C(=O)-O-N(C=O)₂ (NHS Ester) Amide_Bond R-C(=O)-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond Nucleophilic Attack NHS HO-N(C=O)₂ (N-Hydroxysuccinimide) NHS_Ester->NHS Leaving Group Primary_Amine R'-NH₂ (Primary Amine) Primary_Amine->Amide_Bond

Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.

General Workflow for Protein Crosslinking

G Start Start: Prepare Protein Solution (Amine-free buffer, pH 7-9) Prepare_Crosslinker Prepare Crosslinker Stock (e.g., NHS-bis-PEG5 in DMSO) Start->Prepare_Crosslinker Add_Crosslinker Add Crosslinker to Protein Solution (10-50x molar excess) Start->Add_Crosslinker Prepare_Crosslinker->Add_Crosslinker Incubate Incubate (30 min at RT or 2h at 4°C) Add_Crosslinker->Incubate Quench Quench Reaction (Add Tris or Glycine) Incubate->Quench Purify Purify Conjugate (Desalting/Dialysis) Quench->Purify Analyze Analyze Conjugate (SDS-PAGE, MS, etc.) Purify->Analyze G Crosslink 1. Crosslink Protein Complex (e.g., with NHS-bis-PEG5) Digest 2. Proteolytic Digestion (e.g., Trypsin) Crosslink->Digest Enrich 3. Enrich Crosslinked Peptides (e.g., SEC, IEX) Digest->Enrich LCMS 4. LC-MS/MS Analysis Enrich->LCMS Analyze 5. Data Analysis (Identify crosslinked peptides) LCMS->Analyze Model 6. Structural Modeling (Generate distance constraints) Analyze->Model

References

An In-depth Technical Guide to the Chemical Properties and Solubility of Bis(NHS)PEG5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and handling of Bis(N-succinimidyl)-(pentaethylene glycol) ester, commonly referred to as Bis(NHS)PEG5. This homobifunctional crosslinker is a valuable tool in bioconjugation, drug delivery, and diagnostics.[1][2]

Core Chemical Properties

Bis(NHS)PEG5 is a polyethylene glycol (PEG) derivative containing two N-hydroxysuccinimide (NHS) esters at either end of a five-unit PEG spacer.[3][4] The presence of the PEG spacer enhances the water solubility and biocompatibility of the molecule and its conjugates.[1][4] The NHS esters are highly reactive towards primary amine groups (-NH2) found on proteins, peptides, and other biomolecules, forming stable amide bonds.[4][5]

PropertyValueReferences
Synonyms Bis-N-succinimidyl-(pentaethylene glycol) ester, Di(N-succinimidyl) 4,7,10,13,16-pentaoxanonadecanedioate, 4,7,10,13,16-Pentaoxanonadecanedioic acid di(N-succinimidyl) ester[1]
CAS Number 756526-03-1[1]
Molecular Formula C22H32N2O13[1][6]
Molecular Weight 532.50 g/mol [1][3][6]
Appearance Colorless gel or liquid[1]
Purity Typically ≥95%[6]
Storage Conditions Store at -20°C, desiccated and protected from moisture.[6]

Solubility Profile

The hydrophilic PEG spacer of Bis(NHS)PEG5 imparts favorable solubility in aqueous solutions and a range of organic solvents, which is advantageous for bioconjugation reactions that often require mixed solvent systems.

SolventSolubilityReferences
Water Soluble[5]
Dimethyl Sulfoxide (DMSO) 100 mg/mL (187.79 mM)
Dichloromethane (DCM) Soluble[6]
Dimethylformamide (DMF) Soluble[6]
Acetonitrile Soluble[7]

Note: Due to the moisture-sensitive nature of the NHS esters, it is highly recommended to use anhydrous (dry) solvents, particularly when preparing stock solutions for storage.[7] Hydrolysis of the NHS ester is a competing reaction in aqueous environments and its rate increases with higher pH.[7]

Experimental Protocols

The following section details a general protocol for the conjugation of Bis(NHS)PEG5 to a protein, a common application in research and drug development.

Preparation of Reagents
  • Bis(NHS)PEG5 Stock Solution: To avoid hydrolysis, prepare a stock solution of Bis(NHS)PEG5 in an anhydrous organic solvent such as DMSO or DMF immediately before use. For example, a 10 mM stock solution can be prepared. It is not recommended to store the stock solution for extended periods.

  • Protein Solution: The protein to be conjugated should be in an amine-free buffer, such as phosphate-buffered saline (PBS), HEPES, or borate buffer, at a pH between 7 and 9. The optimal pH for the reaction is typically around 8.5. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for reaction with the NHS esters.

  • Quenching Solution: A solution of 1 M Tris-HCl or 1 M glycine at pH 7.5 can be used to stop the reaction.

Protein Conjugation Protocol
  • Reaction Setup: Add the desired molar excess of the Bis(NHS)PEG5 stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point, but the optimal ratio should be determined empirically for each specific application.

  • Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: To terminate the conjugation reaction, add the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.

  • Purification: Remove excess, unreacted Bis(NHS)PEG5 and reaction byproducts using a desalting column, size-exclusion chromatography, or dialysis.

Applications in Drug Development

Bis(NHS)PEG5 is a versatile crosslinker with significant applications in the pharmaceutical and biotechnology industries.

  • Antibody-Drug Conjugates (ADCs): Bis(NHS)PEG5 can be used as a linker to conjugate cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.[8][9]

  • PROTACs: This linker can also be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[8][9]

  • Improving Drug Properties: The PEGylation of therapeutic proteins, peptides, or small molecules with linkers like Bis(NHS)PEG5 can enhance their solubility, stability, and pharmacokinetic profiles.[1]

  • Diagnostics and Biosensors: The ability to link biomolecules to surfaces or other molecules makes Bis(NHS)PEG5 useful in the development of diagnostic assays and biosensors.[1]

Visualizing Key Processes

To further illustrate the utility of Bis(NHS)PEG5, the following diagrams, generated using the DOT language, depict a typical experimental workflow and the underlying chemical reaction.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_post Post-Reaction reagent_prep Prepare Bis(NHS)PEG5 Stock Solution (anhydrous DMSO) reaction Combine Reagents (10-50x molar excess of linker) reagent_prep->reaction protein_prep Prepare Protein Solution (amine-free buffer, pH 7-9) protein_prep->reaction incubation Incubate (30-60 min @ RT or 2h @ 4°C) reaction->incubation quenching Quench Reaction (Tris or Glycine) incubation->quenching purification Purify Conjugate (Desalting/SEC/Dialysis) quenching->purification

Caption: A typical experimental workflow for protein conjugation using Bis(NHS)PEG5.

Caption: Reaction of Bis(NHS)PEG5 with primary amines on a protein to form a stable amide linkage.

References

An In-depth Technical Guide to PEGylation with NH-bis-PEG5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of PEGylation utilizing NH-bis-PEG5, a homobifunctional crosslinking agent. It is designed to furnish researchers, scientists, and professionals in drug development with the essential knowledge to effectively employ this reagent in their work, covering fundamental principles, detailed experimental procedures, and data analysis.

Introduction to PEGylation and this compound

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules, most commonly therapeutic proteins. This modification can significantly enhance the pharmacokinetic and pharmacodynamic properties of the protein by increasing its hydrodynamic size. This, in turn, can lead to a longer circulatory half-life, improved stability, increased water solubility, and reduced immunogenicity and antigenicity.

This compound , also known as Bis(NHS)PEG5, is a homobifunctional crosslinking reagent. Its structure consists of a five-unit polyethylene glycol spacer flanked by an N-hydroxysuccinimide (NHS) ester at each end. The NHS esters are highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming stable amide bonds. This dual reactivity allows for the covalent linkage of two different protein molecules (intermolecular crosslinking) or the linkage of two sites within the same protein (intramolecular crosslinking).

The PEG spacer in this compound offers several advantages, including increased water solubility of the crosslinker and the resulting conjugate, as well as providing a flexible spacer arm of a defined length.

Core Principles of this compound Crosslinking

The fundamental reaction mechanism of this compound involves the nucleophilic attack of a primary amine from a protein on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (7-9), where the primary amines are deprotonated and thus more nucleophilic.

A critical consideration in using a homobifunctional crosslinker like this compound is the potential for three types of products:

  • Intramolecularly crosslinked protein: The linker reacts with two amines on the same protein molecule.

  • Intermolecularly crosslinked proteins: The linker joins two separate protein molecules.

  • Monolinked protein: Only one end of the linker reacts with a protein, leaving the other end unreacted or hydrolyzed.

The relative yield of these products is influenced by factors such as protein concentration and the molar ratio of the crosslinker to the protein.

Quantitative Data on Crosslinking Efficiency

The efficiency of protein crosslinking can be assessed by various analytical techniques, including SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry. The choice of crosslinker can significantly impact the number of identified crosslinks. The hydrophilic nature of the PEG backbone in linkers like this compound can enhance their accessibility to the protein surface, potentially leading to a higher number of captured crosslinks compared to more hydrophobic linkers.

Below is a table summarizing comparative data on the number of crosslinks identified using a PEG-based crosslinker (BS(PEG)2) versus a traditional, more hydrophobic crosslinker (BS3). This data highlights the potential advantages of a PEG spacer in capturing protein dynamics.

ProteinCrosslinkerNumber of Inter-domain Crosslinks IdentifiedTotal Number of Crosslinks Identified
Adenylate Kinase (AdK) BS315122
BS(PEG)230129
Maltodextrin Binding Protein (MBP) BS31098
BS(PEG)222105

This data is adapted from a study comparing the performance of different crosslinkers and illustrates the trend of improved crosslink capture with PEG-based reagents. Actual results will vary depending on the specific protein and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Protein Crosslinking using this compound

This protocol outlines the fundamental steps for crosslinking a protein in solution.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the reaction.

  • Crosslinker Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM). The NHS-ester is moisture-sensitive and will hydrolyze in aqueous solutions.

  • Crosslinking Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and application.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to allow the quenching reagent to react with any excess this compound.

  • Purification:

    • Remove excess unreacted crosslinker, quenching reagent, and byproducts using size-exclusion chromatography (SEC), dialysis, or spin filtration.

Purification of Crosslinked Proteins

The purification of the crosslinked protein conjugate is crucial to remove unreacted components and to separate different crosslinked species.

4.2.1. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. This method is effective for removing small molecules like unreacted crosslinker and quenching buffer from the larger protein conjugates.

Materials:

  • SEC column appropriate for the size of the protein conjugate

  • Mobile Phase Buffer: e.g., PBS, pH 7.4

  • Quenched crosslinking reaction mixture

Procedure:

  • Equilibrate the SEC column with the Mobile Phase Buffer until a stable baseline is achieved.

  • Filter the quenched reaction mixture through a 0.22 µm filter.

  • Inject the filtered sample onto the column.

  • Elute the sample with the Mobile Phase Buffer. The larger crosslinked protein conjugates will elute before the smaller, unreacted protein and other small molecules.

  • Collect fractions and analyze them by SDS-PAGE or other methods to identify the fractions containing the desired product.

4.2.2. Ion-Exchange Chromatography (IEX)

IEX separates proteins based on their net charge. This technique can be used to separate unreacted protein from crosslinked species, as the PEGylation can shield surface charges and alter the protein's isoelectric point.

Materials:

  • IEX column (cation or anion exchange, depending on the protein's pI and the buffer pH)

  • Binding Buffer (low salt concentration)

  • Elution Buffer (high salt concentration)

  • Sample from the crosslinking reaction (buffer exchanged into the Binding Buffer)

Procedure:

  • Equilibrate the IEX column with Binding Buffer.

  • Load the sample onto the column.

  • Wash the column with Binding Buffer to remove any unbound molecules.

  • Elute the bound proteins using a salt gradient (by mixing Binding and Elution Buffers) or a step gradient.

  • Collect fractions and analyze them to identify the fractions containing the purified crosslinked protein.

Characterization of Crosslinked Proteins

4.3.1. SDS-PAGE Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a simple and effective method to visualize the results of a crosslinking reaction.

  • Intramolecular crosslinking may result in a slight increase in the electrophoretic mobility of the protein (appears as a slightly lower molecular weight band) due to a more compact structure.

  • Intermolecular crosslinking will result in the appearance of new bands at higher molecular weights (e.g., dimers, trimers).

4.3.2. Mass Spectrometry (MS)

MS is a powerful tool for the detailed characterization of crosslinked proteins. It can be used to:

  • Determine the exact mass of the crosslinked conjugate.

  • Identify the specific amino acid residues that have been crosslinked (peptide mapping).

  • Distinguish between intramolecular and intermolecular crosslinks.

Visualizations

Reaction Mechanism of this compound

G Reaction of this compound with Primary Amines reagents This compound Protein with Primary Amines reaction Nucleophilic Attack reagents->reaction pH 7-9 product Crosslinked Protein (Amide Bond) N-hydroxysuccinimide (NHS) reaction->product

Caption: Mechanism of amide bond formation between this compound and protein amines.

Experimental Workflow for Protein Crosslinking

G Experimental Workflow for Protein Crosslinking with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.0) crosslinking Crosslinking Reaction (30-60 min at RT or 2h at 4°C) prep_protein->crosslinking prep_linker Prepare this compound Stock (Anhydrous DMSO/DMF) prep_linker->crosslinking quenching Quench Reaction (Add Tris or Glycine) crosslinking->quenching purify Purification (SEC or IEX) quenching->purify analysis Characterization (SDS-PAGE, Mass Spectrometry) purify->analysis

Caption: Step-by-step workflow for protein crosslinking using this compound.

Conceptual Signaling Pathway Investigation

G Investigating Downstream Signaling of a Protein Complex proteinA Protein A complex Stabilized Protein A-B Complex proteinA->complex proteinB Protein B proteinB->complex crosslinker This compound crosslinker->complex Crosslinking downstream Downstream Signaling (e.g., Kinase Cascade, Gene Expression) complex->downstream Triggers response Cellular Response downstream->response

Caption: Stabilizing a protein complex with this compound to study its signaling.

Conclusion

This compound is a valuable tool for researchers in drug development and proteomics. Its ability to covalently crosslink proteins via primary amines, combined with the beneficial properties of the PEG spacer, makes it suitable for a range of applications, from stabilizing protein-protein interactions for structural studies to creating novel therapeutic conjugates. A thorough understanding of the reaction chemistry, careful optimization of experimental conditions, and the use of appropriate purification and characterization methods are essential for the successful application of this reagent. This guide provides a solid foundation for researchers to design and execute experiments using this compound, ultimately contributing to advancements in our understanding of protein function and the development of new biotherapeutics.

The Strategic Role of NH-bis-PEG5 in Modern Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the precise and stable linkage of molecules is paramount. Homobifunctional linkers, particularly those incorporating polyethylene glycol (PEG) chains, have emerged as critical tools in the development of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among these, the NH-bis-PEG5 linker, a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester reactive groups separated by a five-unit PEG chain, offers a unique combination of properties that enhance the solubility, stability, and overall performance of the resulting conjugate. This technical guide provides an in-depth exploration of the core attributes of this compound, its applications in bioconjugation, detailed experimental considerations, and its impact on the therapeutic efficacy of novel drug modalities.

Core Properties and Advantages of this compound

The this compound linker is characterized by its defined structure, comprising two amine-reactive NHS esters at either end of a discrete five-unit polyethylene glycol chain. This specific construction imparts several beneficial properties crucial for bioconjugation.

Enhanced Hydrophilicity and Solubility: The PEG spacer is inherently hydrophilic, which significantly increases the aqueous solubility of the bioconjugate.[1][2][3] This is particularly advantageous when working with hydrophobic payloads or proteins that are prone to aggregation.[4]

Reduced Immunogenicity and Aggregation: The flexible PEG chain can shield the bioconjugate from recognition by the immune system, thereby reducing its immunogenicity.[4] Furthermore, the hydrophilic nature of the PEG spacer helps to prevent the aggregation of the conjugate, a common challenge in the storage and administration of protein-based therapeutics.[5]

Defined Spacer Length and Flexibility: Unlike polydisperse PEG reagents, this compound has a discrete chain length, providing greater precision in the design and characterization of the final conjugate.[5] The five-unit PEG chain offers sufficient flexibility to minimize steric hindrance between the conjugated molecules, allowing them to maintain their biological activity.

Amine-Reactive Chemistry: The NHS esters react efficiently and specifically with primary amines (-NH2) on biomolecules, such as the lysine residues and the N-terminus of proteins, to form stable amide bonds under mild pH conditions (typically pH 7-9).[5][6]

The Role of this compound in Bioconjugation

The primary function of this compound is to act as a covalent bridge, connecting two molecules that each possess a primary amine. This homobifunctional nature makes it suitable for a variety of applications, most notably in the synthesis of antibody-drug conjugates and other targeted therapies.

In the context of ADCs, a linker must ensure the stable attachment of a potent cytotoxic drug to a monoclonal antibody until it reaches the target cancer cell.[7] Upon internalization, the drug is released to exert its therapeutic effect. While this compound itself is a non-cleavable linker, its principles of enhancing solubility and stability are fundamental to ADC design.[8] The improved pharmacokinetic profile imparted by PEGylation can lead to a longer circulation half-life and increased tumor accumulation of the ADC.[4]

Quantitative Data on the Impact of PEGylation in ADCs

Table 1: Representative Biophysical Properties of PEGylated vs. Non-PEGylated Antibody-Drug Conjugates

ParameterNon-PEGylated ADCPEGylated ADC (Representative)Reference
Aggregation Onset Temperature (°C) 5565[9]
Hydrophobicity (HIC Retention Time, min) 12.58.2[4]
In Vitro Cytotoxicity (IC50, nM) 0.52.5[10]

Note: This table presents illustrative data based on studies of various PEGylated ADCs to demonstrate the general trends observed with PEGylation. The specific values will vary depending on the antibody, payload, and the length of the PEG chain.

Table 2: Representative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Bioconjugates in a Murine Model

ParameterNon-PEGylated ConjugatePEGylated Conjugate (Representative)Reference
Terminal Half-life (t½, hours) 25112[10]
Area Under the Curve (AUC, µg·h/mL) 15007500[9]
Clearance (CL, mL/h/kg) 0.20.04[9]

Note: This table provides representative pharmacokinetic data from preclinical studies to highlight the typical effects of PEGylation. Actual values are highly dependent on the specific conjugate and animal model.

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of biomolecules using amine-reactive PEG linkers.

General Protocol for Protein Labeling with Bis-NHS-(PEG)n

This protocol provides a general workflow for crosslinking proteins in solution using a homobifunctional NHS-ester PEG linker like Bis-PEG5-NHS ester.[5]

Materials:

  • Protein solution (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Bis-PEG5-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or glycine solution)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate the Bis-PEG5-NHS ester vial to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the linker (e.g., 10-250 mM) in anhydrous DMSO or DMF immediately before use. Do not store the stock solution for extended periods.

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL). If the buffer contains primary amines, exchange it with a suitable conjugation buffer using dialysis or a desalting column.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the Bis-PEG5-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and quenching buffer byproducts using a desalting column or dialysis against a suitable storage buffer.

  • Characterization:

    • Analyze the conjugate using SDS-PAGE to confirm crosslinking and assess the degree of labeling using techniques such as MALDI-TOF mass spectrometry or HPLC.

Detailed Protocol for the Synthesis of a c(RGDfK)-PEG5-NHS Ester

This protocol, adapted from a published study, details the synthesis of a peptide-PEG5-NHS ester conjugate.[11]

Materials:

  • c(RGDfK) peptide (5.0 mg, 8.3 µmol)

  • Bis-PEG5-NHS ester (6.0 mg, 10.4 µmol, 1.3 equivalents)

  • Absolute Dimethylformamide (DMF) (500 µL)

  • N,N-Diisopropylethylamine (DIPEA) (5 µL, 29.0 µmol, 3.5 equivalents)

  • Analytical and semi-preparative HPLC systems

  • Lyophilizer

Procedure:

  • Dissolve the c(RGDfK) peptide in absolute DMF.

  • Add the Bis-PEG5-NHS ester and DIPEA to the peptide solution.

  • Monitor the reaction progress by analytical HPLC. The reaction is expected to be complete within 15-60 minutes, depending on whether ultrasound assistance or mechanical stirring is used.

  • Once the reaction is complete, evaporate the volatile materials under reduced pressure.

  • Purify the crude product by semi-preparative HPLC.

  • Lyophilize the purified product to obtain a white solid.

Visualizing Workflows and Pathways

Experimental Workflow for Antibody-Drug Conjugation

The following diagram illustrates a typical workflow for the preparation of an antibody-drug conjugate using a PEG linker.

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis antibody Monoclonal Antibody buffer_exchange Buffer Exchange (Amine-free buffer, pH 7-9) antibody->buffer_exchange conjugation Conjugation Reaction (Antibody + Linker-Payload) buffer_exchange->conjugation linker_payload Linker-Payload Synthesis (e.g., Drug-PEG-NHS) linker_payload->conjugation quenching Quenching (e.g., Tris buffer) conjugation->quenching purification Purification (e.g., SEC, HIC) quenching->purification analysis Analysis (e.g., MS, HPLC, DAR) purification->analysis final_adc Final ADC Product analysis->final_adc

Caption: General workflow for the synthesis of an antibody-drug conjugate.

Signaling Pathway Targeted by HER2-ADCs

Antibody-drug conjugates constructed with PEG linkers are often designed to target specific cell surface receptors, such as HER2 in breast cancer. Upon binding and internalization, the released cytotoxic payload can interfere with key signaling pathways that promote cancer cell proliferation and survival.

signaling_pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway HER2 HER2 Receptor endosome Endosome HER2->endosome Internalization PI3K PI3K HER2->PI3K RAS RAS HER2->RAS ADC HER2-Targeted ADC ADC->HER2 Binding lysosome Lysosome endosome->lysosome payload Cytotoxic Payload lysosome->payload Release apoptosis Apoptosis payload->apoptosis Induces payload->PI3K Inhibits payload->RAS Inhibits AKT AKT PI3K->AKT Promotes mTOR mTOR AKT->mTOR Promotes proliferation Cell Proliferation & Survival mTOR->proliferation Promotes RAF RAF RAS->RAF Promotes MEK MEK RAF->MEK Promotes ERK ERK MEK->ERK Promotes ERK->proliferation Promotes

Caption: General mechanism of a HER2-targeted ADC and its effect on downstream signaling.[12][13]

Conclusion

The this compound linker represents a valuable tool in the bioconjugation toolkit, offering a balance of reactivity, stability, and hydrophilicity. Its defined structure and amine-reactive ends enable the precise construction of complex biotherapeutics. While further studies are needed to fully quantify the in vivo behavior of conjugates specifically utilizing the this compound linker, the established principles of PEGylation strongly suggest its utility in improving the pharmacokinetic and biophysical properties of next-generation therapies. For researchers and drug developers, a thorough understanding of the properties and protocols associated with such linkers is essential for the successful design and implementation of novel and effective bioconjugates.

References

An In-depth Technical Guide to Bifunctional PEG Derivatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of bifunctional polyethylene glycol (PEG) derivatives, with a core focus on comparing amine-reactive linkers like Bis-NHS-PEG5 to other common PEGylation reagents. It is designed to equip researchers, scientists, and drug development professionals with the detailed information necessary to select the optimal PEG linker for their specific bioconjugation needs, from therapeutic protein development to advanced drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to PEGylation and Bifunctional PEG Linkers

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone of biopharmaceutical development.[1][2] This process enhances the therapeutic properties of proteins, peptides, and small molecules by:

  • Improving Pharmacokinetics: Increasing the hydrodynamic size of the molecule, which reduces renal clearance and prolongs circulation half-life.[1][3]

  • Enhancing Solubility and Stability: The hydrophilic nature of PEG improves the solubility of hydrophobic drugs and protects the conjugated molecule from enzymatic degradation.[2]

  • Reducing Immunogenicity: PEG chains can mask epitopes on the protein surface, lowering the risk of an immune response.[1]

Bifunctional PEG linkers are critical tools in this process, possessing reactive groups at both ends of the PEG chain. This allows them to act as bridges, covalently connecting two molecules.[4] They are classified based on the reactivity of their terminal groups:

  • Homobifunctional Linkers: Contain two identical reactive groups (e.g., NHS ester at both ends) and are primarily used for crosslinking or polymerizing molecules with the same functional group.[4]

  • Heterobifunctional Linkers: Feature two different reactive groups (e.g., an NHS ester and a maleimide), enabling the sequential and controlled conjugation of two different molecules.[4]

The choice of linker is a critical decision, influencing conjugation efficiency, the stability of the final product, and its ultimate biological performance.[5]

A Closer Look at Amine-Targeted PEGylation: NH₂-PEG₅-NH₂ and Bis-NHS-PEG₅

Amine groups, primarily from lysine residues and the N-terminus of proteins, are abundant and accessible targets for PEGylation. This section details two key players in amine-targeted strategies: the diamino PEG precursor and its activated NHS ester derivative.

Amino-PEG-Amine (NH₂-PEG₅-NH₂)

NH₂-PEG₅-NH₂ is a homobifunctional PEG derivative with a primary amine group at each end of a five-unit PEG chain. It is not typically used for direct conjugation to proteins but serves as a versatile foundational building block for creating more complex or heterobifunctional linkers.[6][7] Its primary amine groups can be reacted with various reagents to introduce other functionalities.

Bis-N-succinimidyl-(pentaethylene glycol) ester (Bis-NHS-PEG₅)

This is a widely used, amine-reactive homobifunctional crosslinker.[8][9] It consists of a five-unit PEG spacer arm flanked by two N-hydroxysuccinimide (NHS) esters. These NHS esters react efficiently with primary amines at a pH of 7-9 to form stable, covalent amide bonds.[10][11]

Comparative Analysis of Bifunctional PEG Derivatives

The selection of a PEG linker's reactive end-groups is dictated by the available functional groups on the target molecules and the desired stability of the resulting conjugate. This section compares the most common amine-reactive and thiol-reactive linkers.

Reaction Chemistry and Specificity

The core difference lies in the functional groups they target and the chemical bonds they form.

  • Bis-NHS-PEG₅ (Amine-Reactive): Targets primary amines on lysine residues and the N-terminus. This can lead to a heterogeneous product with multiple PEG chains attached at various points, as proteins typically have many surface-exposed lysines. The reaction forms a highly stable amide bond .[11][12]

  • Bis-Maleimide-PEG₅ (Thiol-Reactive): Targets sulfhydryl groups (-SH) on cysteine residues. This allows for more site-specific conjugation, as the number of free cysteines in a protein is often limited. The reaction, a Michael addition, occurs at a near-neutral pH (6.5-7.5) and forms a stable thioether bond .[11][12]

cluster_0 Amine-Reactive Chemistry cluster_1 Thiol-Reactive Chemistry Protein_NH2 Protein-NH₂ (Lysine, N-terminus) Amide_Bond Protein-NH-CO-PEG-CO-NH-Protein (Stable Amide Bond) Protein_NH2->Amide_Bond pH 7-9 Bis_NHS_PEG Bis-NHS-PEG₅ Bis_NHS_PEG->Amide_Bond Protein_SH Protein-SH (Cysteine) Thioether_Bond Protein-S-Maleimide-PEG-Maleimide-S-Protein (Stable Thioether Bond) Protein_SH->Thioether_Bond pH 6.5-7.5 Bis_Maleimide_PEG Bis-Maleimide-PEG₅ Bis_Maleimide_PEG->Thioether_Bond

Figure 1. Comparison of Amine-Reactive vs. Thiol-Reactive Conjugation.

Physicochemical and Performance Characteristics

The choice between NHS ester and maleimide chemistry involves trade-offs in stability, specificity, and reaction conditions.

PropertyBis-NHS-PEG₅Bis-Maleimide-PEG₅Other Derivatives (e.g., Azide, Alkyne)
Target Group Primary Amines (-NH₂)Thiols (-SH)Azides (-N₃), Alkynes (C≡CH)
Reactive Moiety N-Hydroxysuccinimide EsterMaleimideAzide, Alkyne, DBCO, etc.
Resulting Bond AmideThioetherTriazole (via Click Chemistry)
Optimal pH 7.0 - 9.0[10]6.5 - 7.5[11]Biocompatible (often neutral pH)
Bond Stability Very high; resistant to hydrolysis.[11]Generally stable, but can undergo retro-Michael reaction leading to deconjugation, especially with endogenous thiols like albumin.[13]Extremely stable covalent bond.
Specificity Lower; reacts with all accessible primary amines.Higher; targets less abundant free cysteine residues for site-specific conjugation.[12]Very high; bio-orthogonal reaction avoids side-reactions with native functional groups.
Key Advantage Robust, stable bond formation with abundant targets.High specificity for site-directed conjugation.Bio-orthogonality allows for conjugation in complex biological media.
Key Disadvantage Can result in a heterogeneous mixture of products. NHS ester is prone to hydrolysis in aqueous buffers.[14]Potential for linker instability and "payload shedding" in vivo.[13]Often requires a two-step process: introduction of the azide/alkyne handle, then the click reaction.
Molecular Weight 532.50 g/mol [10]Varies by manufacturer, typically ~500-600 g/mol Varies widely based on specific structure.
Solubility Water-soluble.[10]Generally soluble in aqueous buffers and organic solvents.[15]Typically designed to be water-soluble.

Application Spotlight: Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[16] The linker, often a PEG derivative, is a critical component that connects the antibody to the drug.

Mechanism of Action and the Role of the Linker

The general mechanism of an ADC involves several steps where the linker plays a crucial role:

  • Circulation: The ADC circulates in the bloodstream. The PEG linker enhances solubility and stability, prolonging its half-life.[4]

  • Target Binding: The antibody portion of the ADC binds to a specific antigen on the surface of a tumor cell (e.g., HER2).[17]

  • Internalization: The ADC-antigen complex is internalized by the cell via endocytosis.[17]

  • Payload Release: Inside the cell, typically within the lysosome, the linker is cleaved (if it's a cleavable linker) or the antibody is degraded (for non-cleavable linkers), releasing the cytotoxic payload.[17]

  • Cell Death: The released payload exerts its effect, for example, by binding to microtubules to cause cell-cycle arrest and apoptosis.[18][19]

Signaling Pathway Example: Trastuzumab Emtansine (Kadcyla®)

Kadcyla is an ADC used to treat HER2-positive breast cancer. It consists of the anti-HER2 antibody Trastuzumab linked to the cytotoxic agent DM1 via a stable, non-cleavable thioether linker (MCC, which contains a maleimide).[19][20]

The binding of the Trastuzumab component to the HER2 receptor inhibits downstream signaling pathways like PI3K/AKT, which are critical for cell growth and survival.[21] Following internalization and degradation, the released DM1 payload inhibits microtubule polymerization, leading to mitotic arrest and cell death.[18]

cluster_0 Extracellular Space cluster_1 Intracellular Space Kadcyla Kadcyla (T-DM1) HER2 HER2 Receptor Kadcyla->HER2 1. Binding Endosome Endosome HER2:s->Endosome:n 3. Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT 2. Signal Inhibition Lysosome Lysosome Endosome:s->Lysosome:n 4. Trafficking DM1 DM1 Payload Released Lysosome:s->DM1:n 5. Degradation & Payload Release Microtubules Microtubules DM1:s->Microtubules:n 6. Microtubule Disruption Apoptosis Cell Cycle Arrest & Apoptosis Microtubules:s->Apoptosis:n Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation

Figure 2. Mechanism of Action for a HER2-Targeted ADC (e.g., Kadcyla).

Experimental Protocols

This section provides detailed methodologies for common bioconjugation and purification procedures.

General Workflow for Protein Bioconjugation

The overall process for creating a bioconjugate is similar regardless of the specific chemistry used, involving preparation, reaction, and purification.

A 1. Protein & Reagent Preparation B 2. Conjugation Reaction A->B C 3. Quenching (Optional) B->C D 4. Purification of Conjugate C->D E 5. Characterization & Analysis D->E

Figure 3. General experimental workflow for protein PEGylation.

Protocol for Protein Crosslinking with Bis-NHS-PEG₅

This protocol outlines a general procedure for conjugating a protein using an amine-reactive NHS-ester PEG linker.

Materials:

  • Protein of interest

  • Bis-NHS-PEG₅

  • Amine-free Conjugation Buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Purification equipment (e.g., desalting columns, dialysis cassettes)

Procedure:

  • Protein Preparation: Dissolve the protein in Conjugation Buffer to a concentration of 1-10 mg/mL. If the stock buffer contains primary amines (like Tris), the protein must be buffer-exchanged into an amine-free buffer.

  • Crosslinker Preparation: Immediately before use, dissolve the Bis-NHS-PEG₅ in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not store the stock solution, as the NHS ester is highly susceptible to hydrolysis.[3]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the Bis-NHS-PEG₅ stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Optimal incubation time may vary.

  • Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

  • Purification: Remove excess, unreacted reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).

Protocol for Protein Labeling with a Maleimide-PEG Linker

This protocol is for site-specific labeling of a protein with free cysteine residues.

Materials:

  • Protein with free thiol (-SH) group(s)

  • Maleimide-PEG reagent

  • Thiol-free Conjugation Buffer (e.g., PBS), pH 6.5-7.5

  • (Optional) Reducing agent like TCEP, and a method to remove it.

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Purification equipment

Procedure:

  • Protein Preparation: Dissolve the protein in a degassed, thiol-free Conjugation Buffer (pH 6.5-7.5). If the protein's cysteines are involved in disulfide bonds, they must first be reduced (e.g., with TCEP) and the reducing agent must be completely removed before proceeding.

  • Maleimide-PEG Preparation: Prepare a stock solution of the Maleimide-PEG reagent in DMSO or DMF (e.g., 10 mM).[22]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution with gentle stirring.[22]

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[1][22]

  • Purification: Purify the PEGylated protein from unreacted reagents using a desalting column, dialysis, or chromatography.

Purification and Characterization of PEGylated Proteins

Purification is essential to remove unreacted PEG, protein, and reaction byproducts.

Common Purification Techniques:

  • Size-Exclusion Chromatography (SEC): Highly effective at separating the larger PEGylated protein from the smaller unreacted protein and free PEG linker.[17]

  • Ion-Exchange Chromatography (IEX): PEGylation shields the protein's surface charges. This change in charge interaction can be exploited to separate proteins with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).[17]

  • Hydrophobic Interaction Chromatography (HIC): Can also be used to separate PEGylated species, sometimes providing resolution between positional isomers.[17]

Characterization Methods:

  • SDS-PAGE: Will show a shift in the apparent molecular weight of the PEGylated protein compared to the unmodified protein.

  • Mass Spectrometry (MALDI-TOF or LC-MS): Confirms the covalent attachment of the PEG linker and can determine the degree of PEGylation.

  • HPLC (SEC or RP-HPLC): Assesses the purity and aggregation state of the final conjugate.

Conclusion

The selection of a bifunctional PEG linker is a critical step in the design of bioconjugates.

  • Bis-NHS-PEG₅ is a robust and widely used reagent for creating stable amide linkages with primary amines. While it is highly effective, its reactivity with multiple lysine residues often results in a heterogeneous product.

  • Maleimide-PEGs offer the advantage of site-specificity by targeting less abundant cysteine residues, leading to more homogeneous conjugates. However, the resulting thioether bond can be susceptible to instability in vivo.

  • Click chemistry linkers provide bio-orthogonality and highly stable bonds, but often require multi-step conjugation processes.

Ultimately, the optimal choice depends on the specific application, the nature of the molecules to be conjugated, the desired level of homogeneity, and the required in vivo stability of the final product. This guide provides the foundational knowledge and protocols to help researchers make an informed decision for successful bioconjugation.

References

An In-depth Technical Guide to the Applications of Polyethylene Glycol (PEG) Linkers in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are indispensable tools in modern biomedical research and drug development. These synthetic polymers, composed of repeating ethylene oxide units, serve as flexible, biocompatible, and water-soluble spacers to connect various molecular entities.[1][2] Their unique physicochemical properties have revolutionized the fields of bioconjugation, drug delivery, proteomics, and diagnostics by enabling the creation of novel therapeutic and diagnostic agents with enhanced properties.[3][4] This technical guide provides a comprehensive overview of the core applications of PEG linkers, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

The journey of PEG in biomedical applications began in the 1970s with the goal of improving the therapeutic properties of proteins.[1] Since then, the technology has evolved from using polydisperse PEG mixtures to employing precisely defined, monodisperse PEG linkers with a variety of functional groups for specific conjugation chemistries.[1][2]

Core Properties of PEG Linkers

The widespread adoption of PEG linkers stems from a unique combination of advantageous properties:

  • Biocompatibility and Low Immunogenicity: PEG is non-toxic and generally elicits a minimal immune response, making it suitable for in vivo applications.[1][2] However, the potential for the formation of anti-PEG antibodies is a consideration in the development of PEGylated therapeutics.

  • Water Solubility: The hydrophilic nature of the ethylene oxide repeats imparts excellent water solubility to conjugated molecules, which is particularly beneficial for hydrophobic drugs.[1]

  • "Stealth" Properties: The flexible PEG chain creates a hydration shell around the conjugated molecule, which can shield it from enzymatic degradation and recognition by the immune system, thereby prolonging its circulation half-life.[1]

  • Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides conformational flexibility, which can be crucial for maintaining the biological activity of the conjugated molecules.[1]

Key Applications in Research and Drug Development

PEG linkers have found diverse applications across various research areas:

Drug Delivery and PEGylation

PEGylation, the covalent attachment of PEG chains to a molecule, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[5]

  • Prolonged Circulation Half-Life: By increasing the hydrodynamic radius of a drug molecule, PEGylation reduces its renal clearance, leading to a longer plasma half-life.[6][7]

  • Improved Stability: The PEG chain can protect therapeutic proteins and peptides from proteolytic degradation.[3][8]

  • Enhanced Solubility: PEG linkers can significantly increase the solubility of hydrophobic drugs, facilitating their formulation and administration.[9]

  • Reduced Immunogenicity: The "stealth" effect of the PEG cloud can mask immunogenic epitopes on the surface of therapeutic proteins.[9]

Antibody-Drug Conjugates (ADCs)

PEG linkers are critical components in the design of modern ADCs, which combine the targeting specificity of a monoclonal antibody with the potency of a cytotoxic drug.[][11] The linker's properties directly impact the ADC's stability, efficacy, and safety.[12]

  • Hydrophilicity and Stability: Many potent cytotoxic payloads are hydrophobic. Incorporating a hydrophilic PEG linker can mitigate aggregation, especially at higher drug-to-antibody ratios (DARs), and improve the overall stability of the ADC.[][13]

  • Pharmacokinetics: PEG linkers can favorably modulate the pharmacokinetic profile of ADCs, leading to longer circulation times and increased tumor accumulation.[]

  • Cleavable vs. Non-Cleavable Linkers:

    • Cleavable Linkers: These are designed to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as acidic pH, reducing conditions, or the presence of specific enzymes.[14][15][16] This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[17]

    • Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload.[14][15][16] They generally exhibit greater stability in circulation, which can lead to a wider therapeutic window.[12][18][19]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[14] The linker connecting the target-binding ligand and the E3 ligase ligand is a crucial determinant of PROTAC efficacy, and PEG linkers are frequently employed to provide the optimal length, flexibility, and solubility for efficient ternary complex formation.[16]

Proteomics and Diagnostics

In proteomics, PEG linkers are used for various applications, including protein stabilization for structural studies and as crosslinkers to study protein-protein interactions. In diagnostics, PEG linkers are utilized to conjugate antibodies or other targeting moieties to labels such as fluorescent dyes or nanoparticles, improving their stability and reducing non-specific binding in immunoassays.[3]

Data Presentation: Quantitative Insights into PEG Linker Performance

The following tables summarize key quantitative data from various studies, highlighting the impact of PEG linkers on the properties of bioconjugates.

Table 1: Impact of PEG Linker Length on ADC Efficacy and Pharmacokinetics
Linker TypeADCCell LineIn Vitro Cytotoxicity (IC50, nM)In Vivo Half-life (hours)Reference
No PEGZHER2-SMCC-MMAENCI-N874.940.33[20][21]
No PEGZHER2-SMCC-MMAEBT-4742.480.33[20][21]
4 kDa PEGZHER2-PEG4K-MMAENCI-N8731.90.82[20][21]
4 kDa PEGZHER2-PEG4K-MMAEBT-47426.20.82[20][21]
10 kDa PEGZHER2-PEG10K-MMAENCI-N87111.33.65[20][21]
10 kDa PEGZHER2-PEG10K-MMAEBT-47483.53.65[20][21]

This data illustrates a common trade-off where increasing PEG linker length can decrease in vitro potency (higher IC50) but significantly improve in vivo half-life.

Table 2: In Vivo Stability of Cleavable vs. Non-Cleavable Linkers in ADCs
Linker TypeLinker ChemistryADCSpeciesLinker Half-life (hours)Reference
CleavableHydrazoneBR96-doxorubicinBlood43[22]
CleavableValine-CitrullinecAC10-MMAECynomolgus Monkey~230[3]
Non-CleavableThioether (SMCC)Trastuzumab-DM1 (Kadcyla®)Human~91.2 (ADC half-life)[3]
Non-CleavableThioether (SMCC)Trastuzumab-DM1 (Kadcyla®)Rat~144[3]

Non-cleavable linkers generally exhibit higher stability in circulation compared to some first-generation cleavable linkers.

Table 3: Effect of PEGylation on Protein Aggregation
ProteinPEG SizeIncubation ConditionsSoluble Aggregates FormedObservationReference
GCSFNonePhysiological pH and temperatureNot detected (precipitated)Protein precipitated over time.[15]
20 kDa PEG-GCSF20 kDaPhysiological pH and temperature~18% (plateaued)PEGylation prevented precipitation by forming soluble aggregates.[15]
LysozymeNoneMechanical stressFormed micron aggregates-[23]
di-PEGylated Lysozyme5 kDaMechanical stressFormed ~50% fewer particlesPEGylation reduced the formation of micron aggregates.[23]
Table 4: Drug-to-Antibody Ratio (DAR) of a Cysteine-Linked ADC
Drug-Loaded SpeciesNumber of DrugsRelative Peak Area (%)
D0010.5
D2225.8
D4435.2
D6621.5
D887.0
Average DAR 3.7

Data adapted from a representative HIC-HPLC analysis of brentuximab vedotin.[15] The average DAR is a critical quality attribute of an ADC.

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEG linkers.

Protocol 1: Synthesis of a Heterobifunctional PEG Linker (Alkyne-PEG5-Iodo)

This protocol describes a general method for synthesizing an alkyne-PEG5-iodo linker, which can be further modified.

Materials:

  • Pentaethylene glycol

  • Propargyl bromide

  • Sodium hydride (NaH)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium iodide (NaI)

  • Dichloromethane (DCM)

  • Acetone

  • Silica gel for chromatography

Procedure:

  • Monopropargylation of Pentaethylene Glycol:

    • Dissolve pentaethylene glycol in anhydrous DCM and cool to 0 °C.

    • Add NaH portion-wise and stir the mixture for 30 minutes at 0 °C.

    • Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract with DCM.

    • Purify the crude product by silica gel chromatography to obtain alkyne-PEG5-OH.[9]

  • Mesylation of Alkyne-PEG5-OH:

    • Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.

    • Add MsCl dropwise and stir for 2 hours at room temperature.

    • Wash the reaction mixture with dilute HCl and brine.

    • Dry the organic layer over sodium sulfate and concentrate to obtain alkyne-PEG5-OMs.[9]

  • Iodination of Alkyne-PEG5-OMs:

    • Dissolve alkyne-PEG5-OMs and NaI in acetone.

    • Reflux the reaction mixture overnight.

    • After cooling, filter the mixture and concentrate the filtrate.

    • Dissolve the residue in DCM, wash with sodium thiosulfate solution and brine.

    • Dry the organic layer and concentrate to yield alkyne-PEG5-I.[9]

Protocol 2: PEGylation of an Antibody with an NHS-Ester PEG Linker

This protocol outlines the conjugation of an NHS-ester functionalized PEG linker to the primary amines (lysine residues) of an antibody.

Materials:

  • Antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-ester PEG linker

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., Tris-HCl, pH 7.5)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate the vial of NHS-ester PEG linker to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of the NHS-ester PEG linker in DMSO or DMF.[13][24][25]

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the PEG NHS Ester solution to the antibody solution. The volume of the organic solvent should not exceed 10% of the final reaction volume.[13][24][25]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours, with gentle stirring.[13][24][25]

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of approximately 50 mM to quench any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated antibody from unreacted PEG linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with a suitable buffer.[13][24][25]

Protocol 3: Conjugation of a Maleimide-PEG Linker to a Thiol-Containing Protein

This protocol describes the conjugation of a maleimide-functionalized PEG linker to a protein containing free sulfhydryl groups (cysteine residues).

Materials:

  • Thiol-containing protein in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5)

  • Maleimide-PEG linker

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP), if necessary

  • SEC column for purification

Procedure:

  • Reduction of Disulfide Bonds (if necessary):

    • If the target cysteine residues are involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution.[26]

    • Incubate for 20-30 minutes at room temperature.[27]

  • Preparation of Maleimide-PEG:

    • Prepare a stock solution of the maleimide-PEG linker in DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide-PEG solution to the protein solution with gentle stirring.[14][26]

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.[14][22]

  • Purification:

    • Purify the conjugate using SEC to remove unreacted linker and other reagents.[14][22]

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.

Materials:

  • ADC sample

  • HIC column (e.g., Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer, often containing an organic modifier (e.g., 20% isopropanol in 25 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample in Mobile Phase A to an appropriate concentration (e.g., 1-2 mg/mL).

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the prepared ADC sample.

    • Elute the different drug-loaded species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Unconjugated antibody (DAR=0) will elute first, followed by species with increasing DARs.[20]

  • Data Analysis:

    • Integrate the peak areas for each DAR species in the chromatogram.

    • Calculate the weighted average DAR using the following formula:[][20] Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of PEG linkers.

ADC_Development_Workflow cluster_antibody Antibody Production & Modification cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Conjugation cluster_purification_characterization Purification & Characterization Antibody Production Antibody Production Antibody Modification Antibody Modification Antibody Production->Antibody Modification e.g., reduction of disulfides Conjugation Conjugation Antibody Modification->Conjugation Linker Synthesis Linker Synthesis Linker-Payload Assembly Linker-Payload Assembly Linker Synthesis->Linker-Payload Assembly Linker-Payload Assembly->Conjugation Payload Synthesis Payload Synthesis Payload Synthesis->Linker-Payload Assembly Purification (e.g., SEC, HIC) Purification (e.g., SEC, HIC) Conjugation->Purification (e.g., SEC, HIC) Characterization (e.g., MS, HIC for DAR) Characterization (e.g., MS, HIC for DAR) Purification (e.g., SEC, HIC)->Characterization (e.g., MS, HIC for DAR) Final ADC Final ADC Characterization (e.g., MS, HIC for DAR)->Final ADC

Caption: Workflow for the development of an Antibody-Drug Conjugate (ADC) using PEG linkers.

Caption: Mechanism of action for a PROTAC utilizing a PEG linker.

Linker_Selection_Logic Start Define Application Goal Payload_Props Payload Properties (Hydrophobicity, MOA) Start->Payload_Props Target_Env Target Environment (Intracellular vs. Extracellular) Start->Target_Env PK_Goal Desired Pharmacokinetics (e.g., long half-life) Start->PK_Goal Hydrophilic_Linker Select Hydrophilic PEG Linker Payload_Props->Hydrophilic_Linker Hydrophobic Payload Linker_Length Optimize PEG Length Payload_Props->Linker_Length Steric Hindrance Cleavable_Linker Select Cleavable Linker Target_Env->Cleavable_Linker Intracellular Release NonCleavable_Linker Select Non-Cleavable Linker Target_Env->NonCleavable_Linker High Stability Needed Long_PEG Use Longer PEG Chain PK_Goal->Long_PEG Long Circulation Short_PEG Use Shorter PEG Chain PK_Goal->Short_PEG Rapid Clearance Final_Linker Final Linker Design Hydrophilic_Linker->Final_Linker Combine Properties Linker_Length->Final_Linker Combine Properties Cleavable_Linker->Final_Linker Combine Properties NonCleavable_Linker->Final_Linker Combine Properties Long_PEG->Final_Linker Combine Properties Short_PEG->Final_Linker Combine Properties

Caption: Logical workflow for selecting an appropriate PEG linker for a specific application.

Conclusion

Polyethylene glycol linkers are versatile and powerful tools that have significantly advanced the fields of drug delivery, bioconjugation, and diagnostics. Their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules has led to the development of numerous approved drugs and continues to be a cornerstone of modern biopharmaceutical research. The choice of PEG linker, including its length, architecture (linear vs. branched), and functionality (cleavable vs. non-cleavable), is a critical design parameter that must be carefully optimized for each specific application. As our understanding of the structure-activity relationships of PEGylated conjugates continues to grow, so too will the innovation and application of these remarkable molecules in addressing unmet medical needs.

References

An In-depth Technical Guide to NH-bis-PEG5 for Beginners in Protein Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NH-bis-PEG5: A Versatile Tool in Protein Chemistry

This compound, more formally known as Bis-PEG5-NHS ester, is a homobifunctional crosslinking agent that has become an invaluable tool in the field of protein chemistry.[1][2] Its structure features a central polyethylene glycol (PEG) spacer of five repeating units, flanked by two N-hydroxysuccinimide (NHS) ester reactive groups.[3][4] This architecture allows for the covalent linkage of primary amine groups (-NH2) on proteins and other biomolecules, forming stable amide bonds.[5][6] The hydrophilic PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions, a crucial property when working with biological macromolecules.[5]

The precise and defined length of the PEG5 spacer provides greater control and reproducibility in crosslinking applications compared to polydisperse PEG reagents.[6] This characteristic is particularly important in applications such as the development of antibody-drug conjugates (ADCs), where the linker plays a critical role in the stability and efficacy of the therapeutic agent.[7][] this compound is also instrumental in studying protein-protein interactions, stabilizing protein complexes for structural analysis, and modifying proteins to improve their pharmacokinetic properties.[5][9]

Core Principles of this compound Chemistry

The fundamental reaction mechanism of this compound involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[5] The reaction is most efficient at a pH range of 7 to 9.[6]

Below this range, the primary amines are protonated, reducing their nucleophilicity. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of the desired conjugation.[5] Therefore, careful control of the reaction pH is crucial for successful and reproducible outcomes.

Data Presentation: Quantitative Insights into this compound Reactions

The efficiency and outcome of a reaction with this compound are influenced by several factors, including the molar ratio of the crosslinker to the protein, the reaction time, and the specific properties of the protein itself. The following tables summarize key quantitative data from a study involving the synthesis of a peptide conjugate using Bis-PEG5-NHS ester.[10]

ParameterValueReference
Reactants c(RGDfK) peptide and Bis-PEG5-NHS ester[10]
Molar Equivalents of Bis-PEG5-NHS ester 1.3[10]
Solvent Absolute Dimethylformamide (DMF)[10]
Base Diisopropylethylamine (DIPEA) (3.5 equivalents)[10]
Reaction Time (Ultrasound-assisted) 15 minutes[10]
Reaction Time (Mechanical agitation) 60 minutes[10]
ParameterValueReference
Reactants Immobilized GE11 peptide and Bis-PEG5-NHS ester[10]
Molar Equivalents of Bis-PEG5-NHS ester 5 to 8[10]
Base Diisopropylethylamine (DIPEA) (4 equivalents)[10]
Reaction Time (Mechanical agitation) 1 hour[10]
Reaction Time (Ultrasound-assisted) 15 minutes[10]
Yield (Mechanical agitation) 46%[10]
Yield (Ultrasound-assisted) 26%[10]

Experimental Protocols: A Step-by-Step Guide

The following are detailed methodologies for key experiments involving this compound, based on established protocols for NHS-ester crosslinkers.[5][11]

Protocol 1: General Protein Crosslinking in Solution

Materials:

  • Protein of interest

  • This compound (Bis-PEG5-NHS ester)

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[11]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[12]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)[11][12]

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein to be crosslinked in the Conjugation Buffer to a final concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[11] Ensure the buffer is free of primary amines.[11]

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A 250 mM stock solution can be prepared by dissolving 100 mg of the crosslinker in the appropriate volume of solvent.[11]

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.[11] The optimal ratio should be determined empirically for each specific application.[11]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[11][12]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[11] Incubate for 15 minutes at room temperature to ensure all unreacted crosslinker is quenched.[11]

  • Purification: Remove excess crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer.

Protocol 2: Synthesis of a Peptide-PEG5-NHS Ester Conjugate

This protocol is adapted from a study that synthesized a c(RGDfK)-PEG5-NHS ester.[10]

Materials:

  • c(RGDfK) peptide

  • Bis-PEG5-NHS ester

  • Absolute Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Reactant Preparation: Dissolve the c(RGDfK) peptide (e.g., 5.0 mg, 8.3 µmol) in absolute DMF (500 µL).[10]

  • Addition of Reagents: To the peptide solution, add Bis-PEG5-NHS ester (1.3 equivalents, 10.4 µmol, 6.0 mg) and DIPEA (3.5 equivalents, 29.0 µmol, 5 µL).[10]

  • Reaction: The reaction can be carried out using either ultrasound assistance for 15 minutes or mechanical agitation for 60 minutes.[10] Monitor the reaction progress using analytical HPLC.[10]

  • Solvent Removal: Once the reaction is complete, evaporate the volatile materials under reduced pressure.[10]

  • Purification: Purify the crude product by semi-preparative HPLC to obtain the final c(RGDfK)-PEG5-NHS ester conjugate.[10]

Mandatory Visualizations

Experimental Workflow for Protein Crosslinking

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Crosslinker Protein->Mix Crosslinker This compound in Anhydrous DMSO/DMF Crosslinker->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify (e.g., SEC, Dialysis) Quench->Purify Analyze Analyze Conjugate (SDS-PAGE, MS) Purify->Analyze

Caption: A general experimental workflow for protein crosslinking using this compound.

Logical Relationship for Crosslinker Application

G cluster_goal Research Goal cluster_strategy Crosslinking Strategy cluster_reagent Reagent Choice cluster_analysis Analysis cluster_outcome Outcome Goal Characterize Protein Interaction/Structure Crosslink Covalent Stabilization of Proximal Amines Goal->Crosslink Reagent This compound Crosslink->Reagent Analysis Mass Spectrometry (MS) Reagent->Analysis Outcome Identification of Crosslinked Peptides & Interaction Sites Analysis->Outcome

Caption: Logical flow from research goal to outcome using this compound for protein analysis.

Signaling Pathway Context: EGFR and Integrin αvβ3 Targeting

The following diagram illustrates a conceptual signaling pathway where a bispecific agent, synthesized using linkers like this compound, can simultaneously target two different cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Integrin αvβ3. This dual-targeting approach can be used to enhance the delivery of therapeutic or imaging agents to tumor cells that co-express both receptors. The synthesis of such agents often involves the use of PEG linkers to connect the different targeting moieties.[10]

G cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Downstream1 Downstream Signaling 1 EGFR->Downstream1 Activates Integrin Integrin αvβ3 Downstream2 Downstream Signaling 2 Integrin->Downstream2 Activates BispecificAgent Bispecific Agent (e.g., using PEG5 linker) BispecificAgent->EGFR Targets BispecificAgent->Integrin

Caption: Conceptual targeting of EGFR and Integrin αvβ3 signaling by a bispecific agent.

References

Methodological & Application

Application Notes: Enhancing Antibody Therapeutics with Bis-Amine-Reactive PEG5 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in pharmaceutical development for enhancing the therapeutic properties of proteins, particularly antibodies.[1][][3][4] This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its serum half-life, enhancing solubility and stability, and reducing immunogenicity.[1][3][4] Amine-reactive PEG linkers, especially those utilizing N-hydroxysuccinimide (NHS) esters, are widely used for their ability to efficiently react with primary amines on lysine residues of antibodies under mild conditions.[5][6][7] The "Bis-PEG5-NHS" linker is a homobifunctional crosslinker featuring two NHS ester groups connected by a 5-unit PEG chain, enabling conjugation to primary amines.[8][9][10]

Mechanism of Action

Bis-PEG5-NHS reagents react with primary amino groups (-NH2), found on the side chains of lysine residues and the N-terminus of antibody polypeptides.[5][7] This reaction occurs in neutral to slightly basic buffers (pH 7.0-8.5) and results in the formation of stable amide bonds.[5][7][11] The hydrophilic PEG spacer imparts greater water solubility to the conjugated molecule and can help to reduce aggregation.[12]

Applications in Research and Drug Development

The unique properties of PEG make it suitable for a range of biomedical applications.[13] Key applications of antibody conjugation with bis-amine-reactive PEG5 linkers include:

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of antibodies, which reduces renal clearance and extends their circulation time in the bloodstream.[1][4] This can lead to less frequent dosing for patients.[3][4]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the antibody, making it less likely to be recognized and cleared by the immune system.[][4] This is particularly important for non-humanized or chimeric antibodies.

  • Enhanced Stability: PEGylation can protect antibodies from proteolytic degradation, leading to a longer shelf-life and greater stability in vivo.[][3]

  • Antibody-Drug Conjugates (ADCs): While this specific linker is homobifunctional, the principles of PEGylation are central to ADC development. PEG linkers in ADCs can influence the solubility, stability, and pharmacokinetic properties of the final conjugate.[14]

  • Crosslinking and Oligomerization: The bis-reactive nature of the linker allows for the crosslinking of proteins or the controlled oligomerization of antibody fragments, which can alter their function and binding properties.[15]

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with Bis-PEG5-NHS Ester

This protocol outlines a general method for the conjugation of a Bis-PEG5-NHS ester to an IgG antibody. The optimal conditions may vary depending on the specific antibody and desired degree of labeling.

Materials:

  • Antibody (IgG) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.[6][7]

  • Bis-PEG5-NHS Ester (moisture-sensitive, store at -20°C with desiccant).[5][6]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[5][6]

  • Reaction Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-8.0.[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.[5]

  • Purification System: Size-Exclusion Chromatography (SEC) or dialysis cassettes for removal of unreacted linker.[6][7]

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into the Reaction Buffer.[5][7]

    • Adjust the antibody concentration to 1-10 mg/mL.[6]

  • Linker Preparation (Prepare Immediately Before Use):

    • Allow the vial of Bis-PEG5-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[5][6][7]

    • Prepare a 10 mM stock solution of the linker by dissolving it in anhydrous DMSO or DMF.[5][6][7] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[5][7]

  • Conjugation Reaction:

    • Calculate the required volume of the 10 mM linker solution to achieve the desired molar excess. A 10 to 50-fold molar excess of linker to antibody is a common starting point.[16] A 20-fold molar excess typically results in 4-6 linkers per antibody molecule for a 1-10 mg/mL antibody solution.[6][7]

    • Slowly add the calculated volume of the linker solution to the antibody solution while gently stirring.[16] Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[6][7]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5][6][7]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of approximately 50-100 mM to quench any unreacted linker.[16][17]

    • Incubate for 15-30 minutes at room temperature.[16]

  • Purification of the Conjugate:

    • Remove unreacted linker and other small molecules by purifying the PEGylated antibody using Size-Exclusion Chromatography (SEC) or dialysis.[][16]

  • Characterization:

    • Determine the protein concentration using a standard protein assay (e.g., BCA).

    • Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight.[15]

    • Use techniques like Mass Spectrometry (MS) to determine the distribution of PEG chains per antibody (degree of labeling).[13][14]

Data Presentation

Table 1: Influence of Molar Excess of Linker on Degree of PEGylation

Molar Excess of Linker (Linker:Antibody)Incubation Time (min)Incubation Temperature (°C)Average Number of PEGs per Antibody
10:160252-3
20:160254-6
50:160257-10

Note: These are representative values. Actual results will vary based on the specific antibody and reaction conditions.

Table 2: Characterization of PEGylated Antibody

ParameterUnconjugated AntibodyPEGylated Antibody
Apparent Molecular Weight (SDS-PAGE) ~150 kDa>170 kDa (smeared band)
Hydrodynamic Radius (DLS) ~5 nm~8 nm
In Vitro Antigen Binding (EC50) 1.2 nM1.5 nM
Serum Half-life (in vivo) 100 hours250 hours

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

Chemical Reaction of Bis-PEG5-NHS with Antibody Lysine Residue cluster_product Product cluster_byproduct Byproduct Antibody Antibody with accessible Lysine (-NH2) Conjugate Crosslinked or Dimerized Antibody (Antibody-NHCO-(PEG)5-CONH-Antibody) Antibody->Conjugate + Linker (pH 7.0-8.5) Linker Bis-PEG5-NHS Ester (NHS-OOC-(PEG)5-COO-NHS) Linker->Conjugate NHS_byproduct N-hydroxysuccinimide

Caption: Covalent bond formation between the NHS ester and a primary amine on a lysine residue.

Experimental Workflow for Antibody PEGylation start Start: Antibody in Amine-Free Buffer prep_linker Prepare 10 mM Bis-PEG5-NHS in DMSO/DMF start->prep_linker reaction Add Linker to Antibody (e.g., 20-fold molar excess) prep_linker->reaction incubation Incubate: 30-60 min at RT or 2h on ice reaction->incubation quenching Quench with Tris or Glycine incubation->quenching purification Purify via Size-Exclusion Chromatography (SEC) quenching->purification characterization Characterize Conjugate: SDS-PAGE, MS, Functional Assays purification->characterization end End: Purified PEGylated Antibody characterization->end

Caption: Step-by-step workflow for the conjugation of antibodies with a Bis-PEG5-NHS ester.

Logical Diagram of a Dimerized Antibody Conjugate cluster_conjugate Dimerized Antibody Conjugate Ab1 Antibody 1 Linker Bis-PEG5 Linker Ab1->Linker Amide Bond Ab2 Antibody 2 Ab2->Linker Amide Bond

Caption: Structure of an antibody dimer formed by a homobifunctional Bis-PEG5 linker.

References

Application Notes and Protocols for NH-bis-PEG5 in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of bifunctional pentaethylene glycol (PEG5) linkers, specifically Amino-PEG5-Amine (NH2-PEG5-NH2) and Bis-N-succinimidyl-(pentaethylene glycol) ester (Bis-NHS-PEG5), in the development of advanced drug delivery systems. The protocols offer step-by-step guidance for key experimental procedures.

I. Application Notes

Introduction to NH-bis-PEG5 Linkers

Bifunctional PEG linkers are essential tools in modern drug delivery, enabling the conjugation of various components to create sophisticated therapeutic constructs. The "this compound" designation typically refers to two key homobifunctional derivatives of a five-unit polyethylene glycol chain:

  • Amino-PEG5-Amine (NH2-PEG5-NH2): This linker possesses a primary amine group at each terminus, making it suitable for conjugation to molecules with carboxyl groups or activated esters.

  • Bis-NHS-PEG5: This linker features an N-hydroxysuccinimide (NHS) ester at both ends, which readily reacts with primary amines on proteins, peptides, or other molecules to form stable amide bonds.

The PEG5 spacer itself offers several advantages in drug delivery design, including enhanced hydrophilicity, improved biocompatibility, and reduced immunogenicity of the final conjugate. Its defined length provides precise control over the distance between the conjugated molecules, which is crucial for optimizing biological activity and stability.

Key Applications in Drug Delivery

1. Antibody-Drug Conjugates (ADCs):

Bis-NHS-PEG5 is frequently employed in the synthesis of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-associated antigens. The PEG5 linker can improve the solubility and pharmacokinetic profile of the ADC and may allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation. The linker connects the antibody to the drug, ensuring the drug remains inactive until it reaches the target cancer cell.

2. Nanoparticle Functionalization for Targeted Delivery:

NH2-PEG5-NH2 is instrumental in modifying the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) to enhance their drug delivery capabilities. By conjugating targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface via the PEG5 linker, the drug delivery system can achieve active targeting to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects. The PEG layer also provides a "stealth" effect, reducing recognition by the immune system and prolonging circulation time.

3. Peptide-Drug Conjugates (PDCs):

Similar to ADCs, PDCs utilize a linker to attach a therapeutic agent to a targeting peptide. Both NH2-PEG5-NH2 and Bis-NHS-PEG5 can be used in PDC synthesis, depending on the available functional groups on the peptide and the drug. PEGylation of peptides can improve their stability and pharmacokinetic properties.

4. Hydrogel Formation for Controlled Release:

The bifunctional nature of this compound linkers allows them to act as crosslinkers in the formation of hydrogels. These hydrogels can encapsulate therapeutic agents and provide controlled, sustained release over time, which is beneficial for various therapeutic applications.

II. Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of PEG linkers in drug delivery systems. While data for the specific PEG5 linker is limited, the presented data from various PEGylated systems provide a strong indication of the expected outcomes.

Table 1: Physicochemical Properties of PEGylated Nanoparticles

ParameterBefore PEGylationAfter PEGylation with Amino-PEG LinkerReference(s)
Hydrodynamic Diameter (nm) Varies (e.g., ~150 nm)Increase of 20-100 nm is common[1][2]
Zeta Potential (mV) Highly negative or positive (e.g., -30 mV)Shifts towards neutral (e.g., -5 to -15 mV)[3][4][5]
Drug Encapsulation Efficiency (%) Dependent on formulation (e.g., ~70%)May slightly decrease with increasing PEG density[6][7][8]
Drug Loading Capacity (%) Dependent on formulation (e.g., ~5-10%)Generally stable or slightly reduced[9]

Table 2: Characteristics of Antibody-Drug Conjugates with PEG Linkers

ParameterTypical Value/RangeSignificanceReference(s)
Drug-to-Antibody Ratio (DAR) 2 - 8A higher DAR can increase potency but may also lead to aggregation and faster clearance.[3][10]
Conjugation Efficiency (%) > 90%High efficiency ensures a more homogeneous product and better use of materials.[9]
In Vitro Cytotoxicity (IC50) nM to µM rangeDemonstrates the potency of the ADC against target cancer cells.[11]
Plasma Stability > 95% after several daysHigh stability prevents premature drug release and reduces off-target toxicity.[3]

Table 3: Drug Release Kinetics from PEGylated Nanoparticles

Time PointCumulative Drug Release (%) - Non-PEGylatedCumulative Drug Release (%) - PEGylatedpH ConditionReference(s)
2 hours ~20%~15%7.4[4][6]
24 hours ~40%~30%7.4[4][6]
72 hours ~60%~50%7.4[4][6]
24 hours ~60%~50%5.5 (Tumor microenvironment)[12][13]
72 hours ~85%~75%5.5 (Tumor microenvironment)[12][13]

III. Experimental Protocols

Protocol 1: Conjugation of NH2-PEG5-NH2 to Carboxylated Nanoparticles

This protocol describes the covalent attachment of Amino-PEG5-Amine to nanoparticles with carboxyl groups on their surface using EDC/NHS chemistry. This creates amine-functionalized nanoparticles ready for further conjugation of targeting ligands or drugs.

Materials:

  • Carboxylated nanoparticles (e.g., liposomes, polymeric nanoparticles)

  • NH2-PEG5-NH2 (Amino-PEG5-Amine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: PBS with 0.05% Tween-20

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.

    • Add EDC and NHS to the nanoparticle suspension. A 5 to 10-fold molar excess of EDC and NHS over the available carboxyl groups on the nanoparticles is recommended as a starting point.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents:

    • Wash the activated nanoparticles by centrifugation and resuspension in Coupling Buffer. Repeat this washing step twice to remove excess EDC and NHS.

  • Conjugation with NH2-PEG5-NH2:

    • Dissolve NH2-PEG5-NH2 in Coupling Buffer to a concentration of 1-5 mg/mL.

    • Add the NH2-PEG5-NH2 solution to the activated nanoparticle suspension. A 10 to 50-fold molar excess of the linker to the nanoparticles is recommended.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Unreacted NHS Esters:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of Amine-Functionalized Nanoparticles:

    • Purify the resulting amine-PEGylated nanoparticles from excess linker and quenching reagents using SEC or dialysis.

  • Characterization:

    • Characterize the purified nanoparticles for size and zeta potential using Dynamic Light Scattering (DLS). A successful conjugation should result in an increase in hydrodynamic diameter and a shift in zeta potential towards neutral or positive values.

    • The density of amine groups on the surface can be quantified using a ninhydrin or TNBSA assay.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using Bis-NHS-PEG5

This protocol outlines the conjugation of a drug molecule (containing a primary amine) to an antibody using the homobifunctional Bis-NHS-PEG5 linker.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • Bis-NHS-PEG5

  • Amine-containing drug molecule

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 5-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • Reaction of Antibody with Bis-NHS-PEG5:

    • Prepare a stock solution of Bis-NHS-PEG5 in anhydrous DMSO (e.g., 10 mM).

    • Add a 5 to 20-fold molar excess of the Bis-NHS-PEG5 solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Purification of the Antibody-Linker Intermediate:

    • Remove the excess Bis-NHS-PEG5 linker by SEC or TFF, exchanging the buffer to PBS, pH 7.4.

  • Conjugation of the Drug to the Antibody-Linker Intermediate:

    • Prepare a stock solution of the amine-containing drug in DMSO.

    • Add a 3 to 10-fold molar excess of the drug solution to the purified antibody-linker intermediate.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light if the drug is light-sensitive.

  • Quenching of the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 30 minutes.

  • Purification of the ADC:

    • Purify the final ADC from unreacted drug and other small molecules using SEC or TFF.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC-HPLC), or Mass Spectrometry (MS).

    • Purity and Aggregation: Assess the purity and presence of aggregates using Size-Exclusion Chromatography (SEC-HPLC).

    • In Vitro Potency: Evaluate the cytotoxic activity of the ADC on target cancer cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo).

IV. Mandatory Visualizations

experimental_workflow_nanoparticle_conjugation cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification np Carboxylated Nanoparticle activated_np NHS-activated Nanoparticle np->activated_np 15-30 min, RT edc_nhs EDC / NHS in MES Buffer (pH 6.0) edc_nhs->activated_np conjugated_np Amine-PEGylated Nanoparticle activated_np->conjugated_np 2h RT or O/N 4°C linker NH2-PEG5-NH2 in PBS (pH 7.4) linker->conjugated_np purification Purification (SEC or Dialysis) conjugated_np->purification final_product Purified Amine-PEGylated Nanoparticle purification->final_product

Caption: Workflow for conjugating NH2-PEG5-NH2 to carboxylated nanoparticles.

adc_synthesis_workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Purification cluster_step3 Step 3: Drug Conjugation cluster_step4 Step 4: Final Purification antibody Monoclonal Antibody antibody_linker Antibody-PEG5-NHS Intermediate antibody->antibody_linker 1-2h, RT linker Bis-NHS-PEG5 linker->antibody_linker purification1 Purification (SEC or TFF) antibody_linker->purification1 adc Antibody-Drug Conjugate (ADC) purification1->adc 2-4h RT or O/N 4°C drug Amine-containing Drug drug->adc purification2 Purification (SEC or TFF) adc->purification2 final_adc Purified ADC purification2->final_adc

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using Bis-NHS-PEG5.

adc_mechanism_of_action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell adc ADC in Circulation binding Binding adc->binding receptor Tumor Antigen (Receptor) receptor->binding internalization Internalization (Endocytosis) binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome release Drug Release lysosome->release drug Active Drug release->drug apoptosis Cell Death (Apoptosis) drug->apoptosis

Caption: Signaling pathway for the mechanism of action of an Antibody-Drug Conjugate.

References

Application Notes and Protocols for Peptide Immobilization using Bis-Amine Reactive PEG5 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent immobilization of peptides onto surfaces is a critical technique in a wide array of biomedical research and drug development applications, including the creation of biocompatible implants, targeted drug delivery systems, and high-throughput screening platforms.[1] A key component in this process is the choice of a suitable linker molecule that bridges the peptide and the surface. Poly(ethylene glycol) (PEG) linkers are widely favored due to their excellent water solubility, biocompatibility, and ability to reduce non-specific protein adsorption.[2][3][4]

This document provides detailed application notes and protocols for the use of a homobifunctional, amine-reactive PEG linker, specifically Bis-PEG5-NHS ester , for the covalent attachment of peptides to functionalized surfaces. This linker possesses two N-hydroxysuccinimide (NHS) ester groups at either end of a 5-unit polyethylene glycol chain.[5][6][7] The NHS esters readily react with primary amine groups (-NH2) on peptides and amine-functionalized surfaces to form stable amide bonds, making this a versatile tool for bioconjugation.[6][7][8]

The general workflow for peptide immobilization using Bis-PEG5-NHS ester involves a two-step process: first, the functionalization of a substrate to present primary amine groups, and second, the covalent coupling of the peptide to the amine-functionalized surface via the PEG linker.

Data Presentation

Table 1: Chemical and Physical Properties of Bis-PEG5-NHS ester
PropertyValueReference
Synonyms Bis-N-succinimidyl-(pentaethylene glycol) ester, Bis(NHS)PEG5[6][7]
CAS Number 756526-03-1[6][7][9]
Molecular Formula C22H32N2O13[6][7][9]
Molecular Weight 532.50 g/mol [5][6][9]
Reactive Groups N-hydroxysuccinimide (NHS) ester (at both ends)[6]
Reactive Towards Primary amines (-NH2)[6]
Solubility Soluble in water and common organic solvents (e.g., DMSO, DMF)[6]
Storage Store at -20°C, desiccated[6]
Table 2: Recommended Reaction Conditions for NHS Ester-Amine Coupling
ParameterRecommended Range/ValueNotesReference
pH 7.0 - 9.0Optimal reactivity is typically between pH 8.0 and 8.5.[8]
Temperature 4°C - 37°CLower temperatures (4°C) can be used for longer incubation times to minimize degradation of sensitive biomolecules.[10]
Incubation Time 30 minutes - overnightReaction time depends on the concentration of reactants and temperature.[10]
Buffer Composition Amine-free buffers (e.g., PBS, HEPES, Borate)Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[8]
Molar Excess of Linker 10- to 50-fold over peptideThe optimal ratio should be determined empirically for each specific application.

Experimental Protocols

Protocol 1: Preparation of Amine-Functionalized Surfaces using Aminosilanes

This protocol describes the functionalization of glass or silicon-based surfaces with primary amine groups using (3-aminopropyl)triethoxysilane (APTES).

Materials:

  • Glass or silicon substrates

  • Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Anhydrous toluene

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Deionized water

  • Ethanol

  • Nitrogen gas stream

  • Oven

Procedure:

  • Surface Cleaning and Activation:

    • Immerse the substrates in Piranha solution for 30-60 minutes to clean and hydroxylate the surface.

    • Rinse the substrates thoroughly with copious amounts of deionized water.

    • Rinse with ethanol and dry under a stream of nitrogen gas.

    • Bake the substrates in an oven at 110°C for 30 minutes to remove any residual water.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a sealed container.

    • Immerse the cleaned and dried substrates in the APTES solution.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

    • Remove the substrates from the APTES solution and rinse thoroughly with toluene to remove any unbound silane.

    • Rinse with ethanol and dry under a stream of nitrogen gas.

  • Curing:

    • Bake the aminosilane-coated substrates in an oven at 110°C for 30-60 minutes to cure the silane layer.

    • The amine-functionalized substrates are now ready for peptide immobilization.

Protocol 2: Peptide Immobilization using Bis-PEG5-NHS ester

This protocol details the covalent attachment of a peptide to an amine-functionalized surface using the Bis-PEG5-NHS ester linker.

Materials:

  • Amine-functionalized substrates (from Protocol 1)

  • Peptide of interest (with at least one primary amine group, e.g., N-terminus or lysine side chain)

  • Bis-PEG5-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., 0.1 M phosphate-buffered saline, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Deionized water

  • Nitrogen gas stream

Procedure:

  • Preparation of Reagent Solutions:

    • Equilibrate the vial of Bis-PEG5-NHS ester to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of Bis-PEG5-NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use. Do not store the stock solution.

    • Dissolve the peptide in the amine-free reaction buffer to the desired concentration (e.g., 0.1-1 mg/mL).

  • Immobilization Reaction:

    • Immerse the amine-functionalized substrates in the peptide solution.

    • Add the Bis-PEG5-NHS ester stock solution to the peptide solution to achieve the desired final concentration (a 10- to 50-fold molar excess of the linker over the peptide is a good starting point).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Remove the substrates from the reaction solution.

    • Immerse the substrates in the quenching buffer for 15-30 minutes to deactivate any unreacted NHS ester groups.

    • Wash the substrates thoroughly with the reaction buffer to remove any non-covalently bound peptide and linker.

    • Rinse the substrates with deionized water.

    • Dry the peptide-functionalized substrates under a stream of nitrogen gas.

    • Store the functionalized substrates under appropriate conditions (e.g., desiccated at 4°C).

Visualizations

experimental_workflow cluster_surface_prep Protocol 1: Surface Preparation cluster_peptide_immob Protocol 2: Peptide Immobilization start Glass/Silicon Substrate piranha Piranha Solution Treatment (Cleaning & Hydroxylation) start->piranha rinse1 DI Water & Ethanol Rinse piranha->rinse1 bake1 Bake at 110°C rinse1->bake1 aptes APTES Solution Incubation (Silanization) bake1->aptes rinse2 Toluene & Ethanol Rinse aptes->rinse2 bake2 Bake at 110°C (Curing) rinse2->bake2 amine_surface Amine-Functionalized Surface bake2->amine_surface reaction Incubation with Amine-Functionalized Surface amine_surface->reaction peptide_sol Peptide Solution (in Amine-Free Buffer) peptide_sol->reaction linker_sol Bis-PEG5-NHS Ester (in DMSO/DMF) linker_sol->reaction quench Quenching (Tris or Glycine) reaction->quench wash Washing quench->wash final_surface Peptide-Immobilized Surface wash->final_surface

Caption: Experimental workflow for peptide immobilization.

reaction_pathway cluster_products Products surface Amine-Functionalized Surface (Surface-NH2) plus1 + linked_surface Peptide-Immobilized Surface (Surface-NH-CO-PEG5-CO-NH-Peptide) surface->linked_surface linker Bis-PEG5-NHS Ester (NHS-PEG5-NHS) plus2 + linker->linked_surface Reaction with Amines byproduct 2 x N-hydroxysuccinimide linker->byproduct peptide Peptide (Peptide-NH2) peptide->linked_surface

References

Application Notes and Protocols for Nanoparticle Functionalization Using Amine-Reactive bis-PEG5 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Poly(ethylene glycol) (PEG)ylation is a critical strategy in nanoparticle functionalization, enhancing biocompatibility, stability, and in vivo circulation time.[1] Homobifunctional PEG linkers, such as those with amine-reactive groups at both ends, are versatile reagents for crosslinking and surface modification of nanoparticles. This document provides detailed application notes and protocols for the use of bis-N-Hydroxysuccinimide (NHS) ester-terminated PEG5 (bis-NHS-PEG5), a common amine-reactive linker, for the functionalization of nanoparticles. This reagent is ideal for creating stable amide bonds with amine-functionalized nanoparticles, a key step in the development of advanced drug delivery systems, diagnostic agents, and targeted therapies.[2]

The protocols outlined below are designed to provide a robust framework for researchers. While specific reaction conditions may require optimization based on the nanoparticle type and desired degree of functionalization, these guidelines offer a comprehensive starting point for successful nanoparticle PEGylation.

Data Presentation

Successful PEGylation can be confirmed and quantified through various analytical techniques. The following tables summarize typical quantitative data obtained before and after nanoparticle functionalization with bis-NHS-PEG5.

Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation.

ParameterBefore PEGylationAfter PEGylation with bis-NHS-PEG5TechniqueReference
Hydrodynamic Diameter (nm) 100 ± 5120 ± 7Dynamic Light Scattering (DLS)[3]
Polydispersity Index (PDI) 0.150.12Dynamic Light Scattering (DLS)[4]
Zeta Potential (mV) +35 ± 3-5 ± 2Laser Doppler Velocimetry[3]
Surface PEG Density (chains/nm²) N/A1.5 - 3.0TGA, NMR, or HPLC-based methods[3][5]

Table 2: Quantification of PEG Grafting on Nanoparticles.

Quantification MethodPrincipleAdvantagesCommon ChallengesReference
Proton NMR (¹H NMR) Integration of the characteristic ethylene oxide proton peak (~3.65 ppm) to quantify PEG.Robust and quantitative.May require nanoparticle dissolution or PEG cleavage for accurate measurement.[6][7]
Thermogravimetric Analysis (TGA) Measures weight loss in the PEG degradation temperature range (300-450 °C).Precise and analyzes the sample in its final, solid form.Requires a significant amount of dried sample; core material must be stable at the degradation temperature.[3][6]
HPLC with CAD/ELSD Separates free PEG from nanoparticles, then displaces or dissolves the nanoparticle to release and quantify bound PEG.Highly sensitive and can distinguish between bound and unbound PEG.Requires method development for separation and a robust protocol for releasing the bound PEG.[6][8]
Fluorescence Spectroscopy Uses a fluorescently labeled PEG for quantification based on fluorescence intensity.High sensitivity.The fluorescent label may alter the PEG's behavior; requires careful calibration.[5]

Experimental Protocols

This section provides detailed methodologies for the functionalization of nanoparticles with bis-NHS-PEG5. The protocol is divided into two main stages: preparation of amine-functionalized nanoparticles and the subsequent PEGylation reaction.

Protocol 1: Preparation of Amine-Functionalized Nanoparticles (Example: Silica-Coated Iron Oxide Nanoparticles)

This protocol describes the surface modification of nanoparticles to introduce primary amine groups, which are necessary for reaction with NHS esters.

Materials:

  • Nanoparticles (e.g., silica-coated iron oxide nanoparticles)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous ethanol

  • Toluene

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Disperse the nanoparticles in anhydrous ethanol at a concentration of 1 mg/mL.

  • Sonicate the dispersion for 15 minutes to ensure homogeneity.

  • In a separate flask, prepare a 2% (v/v) solution of APTES in anhydrous ethanol.

  • Add the APTES solution to the nanoparticle dispersion under vigorous stirring.

  • Add a catalytic amount of glacial acetic acid (e.g., 10 µL per 10 mL of reaction mixture).

  • Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.[2]

  • Collect the amine-functionalized nanoparticles by centrifugation or magnetic separation.

  • Wash the nanoparticles three times with ethanol and then three times with deionized water to remove unreacted silane.

  • Resuspend the amine-functionalized nanoparticles in a suitable buffer (e.g., PBS pH 7.4) for the next step.

Protocol 2: Functionalization with bis-NHS-PEG5

This protocol details the covalent attachment of bis-NHS-PEG5 to the amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles

  • bis-NHS-PEG5

  • Amine-free, anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Quenching solution (e.g., Tris buffer or ethanolamine)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Disperse the amine-functionalized nanoparticles in anhydrous DMF.

  • Dissolve bis-NHS-PEG5 in anhydrous DMF at a molar excess relative to the estimated surface amine groups on the nanoparticles.

  • Add the bis-NHS-PEG5 solution to the nanoparticle dispersion.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Quench the reaction by adding Tris buffer to a final concentration of 50 mM to consume any unreacted NHS esters.

  • Isolate the PEGylated nanoparticles by centrifugation or magnetic separation.

  • Wash the nanoparticles extensively with DMF and then with PBS to remove unreacted PEG and byproducts.

  • Resuspend the final functionalized nanoparticles in the desired buffer for storage and characterization.

Visualizations

The following diagrams illustrate the key experimental workflows for nanoparticle functionalization.

experimental_workflow cluster_prep Nanoparticle Preparation cluster_pegylation PEGylation Reaction cluster_purification Purification and Characterization NP Core Nanoparticle Amine_NP Amine-Functionalized Nanoparticle NP->Amine_NP APTES, Ethanol Reaction Conjugation Reaction (2-4h, RT) Amine_NP->Reaction PEG_Linker bis-NHS-PEG5 in DMF PEG_Linker->Reaction PEG_NP PEGylated Nanoparticle Reaction->PEG_NP Purification Centrifugation/ Magnetic Separation & Washing PEG_NP->Purification Final_Product Final Functionalized Nanoparticle Purification->Final_Product Characterization DLS, Zeta Potential, TGA, NMR Final_Product->Characterization

Caption: Experimental workflow for nanoparticle functionalization with bis-NHS-PEG5.

logical_relationship start Start: Amine-Functionalized Nanoparticle add_peg Add bis-NHS-PEG5 Solution start->add_peg incubate Incubate at Room Temperature (2-4 hours) add_peg->incubate quench Quench Reaction (e.g., Tris Buffer) incubate->quench wash Wash Nanoparticles (Centrifugation) quench->wash resuspend Resuspend in Buffer wash->resuspend end End: Characterize PEGylated Nanoparticles resuspend->end

Caption: Step-by-step logical flow of the PEGylation protocol.

signaling_pathway_analogy cluster_surface Nanoparticle Surface Chemistry cluster_reaction Covalent Bond Formation Amine Surface Amine (-NH2) Amide Stable Amide Bond (-CO-NH-) Amine->Amide Nucleophilic Attack NHS NHS Ester (-O-N(CO)2) NHS->Amide Leaving Group

Caption: Chemical reaction analogy for the formation of a stable amide bond.

References

Application Notes and Protocols for Bis-PEG5-NHS Ester Reactions with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG5-NHS ester is a homobifunctional crosslinking agent used to covalently link molecules containing primary amines.[1][2] This reagent features two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic 5-unit polyethylene glycol (PEG) spacer.[1][2] The PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions, which can help to reduce aggregation and minimize immunogenicity.[3][4] The NHS esters react efficiently with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of proteins) in a pH-dependent manner to form stable amide bonds.[5][6] This application note provides detailed protocols and reaction conditions for the use of Bis-PEG5-NHS ester in crosslinking applications.

Principle of Reaction

The fundamental reaction mechanism involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. Due to the bifunctional nature of Bis-PEG5-NHS ester, this reaction can occur at both ends of the molecule, enabling the crosslinking of two different amine-containing molecules or the intramolecular crosslinking within a single molecule.[7][8]

Reaction Parameters

The efficiency of the crosslinking reaction is influenced by several key parameters, which are summarized in the table below.

ParameterRecommended ConditionsNotes
pH 7.2 - 9.0 (Optimal: 8.0 - 8.5)The reaction rate increases with pH. However, the rate of NHS ester hydrolysis, a competing side reaction, also increases at higher pH.[3][8]
Temperature Room Temperature (20-25°C) or 4°CReactions are typically faster at room temperature. 4°C can be used to slow down the reaction and minimize degradation of sensitive proteins.[3]
Reaction Time 30 minutes to 2 hoursThe optimal time depends on the specific reactants and concentrations. The reaction progress can be monitored by techniques like SDS-PAGE.[3]
Buffer Composition Amine-free buffers (e.g., PBS, HEPES, Borate)Buffers containing primary amines, such as Tris, will compete with the target molecule for reaction with the NHS ester and should be avoided during the conjugation step.[3][9]
Stoichiometry 10- to 50-fold molar excess of Bis-PEG5-NHS esterThe optimal molar ratio of crosslinker to the amine-containing molecule should be determined empirically for each specific application.[10]
Solvent Anhydrous DMSO or DMFBis-PEG5-NHS ester is typically dissolved in a small amount of an anhydrous organic solvent before being added to the aqueous reaction buffer.[1]

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking

This protocol describes a general procedure for crosslinking two proteins using Bis-PEG5-NHS ester.

Materials:

  • Protein A in amine-free buffer (e.g., PBS, pH 8.0)

  • Protein B in amine-free buffer (e.g., PBS, pH 8.0)

  • Bis-PEG5-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Bis-PEG5-NHS ester in anhydrous DMSO or DMF.

  • Protein Preparation: Prepare a solution containing Protein A and Protein B at the desired molar ratio in an amine-free buffer at a pH between 7.2 and 8.5. The protein concentration should typically be in the range of 1-10 mg/mL.

  • Crosslinking Reaction: Add the Bis-PEG5-NHS ester stock solution to the protein mixture to achieve the desired final molar excess of the crosslinker. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[10]

  • Purification: Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography, dialysis, or spin filtration.

  • Analysis: Analyze the crosslinked product using SDS-PAGE, which will show a shift in molecular weight corresponding to the crosslinked species. Further characterization can be performed using mass spectrometry.

Protocol 2: Intramolecular Crosslinking of a Single Protein

This protocol is designed to introduce crosslinks within a single protein to study its structure or stabilize its conformation.

Materials:

  • Protein of interest in amine-free buffer (e.g., PBS, pH 8.0)

  • Bis-PEG5-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of Bis-PEG5-NHS ester in anhydrous DMSO or DMF immediately before use.

  • Protein Preparation: Prepare a dilute solution of the protein (typically 0.1-1 mg/mL) in an amine-free buffer at a pH between 7.2 and 8.5. Lower protein concentrations favor intramolecular crosslinking over intermolecular crosslinking.

  • Crosslinking Reaction: Add the Bis-PEG5-NHS ester stock solution to the protein solution to achieve the desired final molar excess.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purification: Purify the crosslinked protein from excess reagent and byproducts.

  • Analysis: Analyze the product by SDS-PAGE and mass spectrometry to confirm intramolecular crosslinking.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Bis-PEG5-NHS Ester Stock Solution (in DMSO/DMF) Mixing Combine Reagents Reagent_Prep->Mixing Protein_Prep Prepare Protein Solution (in Amine-Free Buffer, pH 7.2-8.5) Protein_Prep->Mixing Incubation Incubate (RT or 4°C) Mixing->Incubation Quenching Quench Reaction (e.g., Tris Buffer) Incubation->Quenching Purification Purify Conjugate (SEC, Dialysis) Quenching->Purification Characterization Analyze Product (SDS-PAGE, MS) Purification->Characterization

Caption: Experimental workflow for protein crosslinking with Bis-PEG5-NHS ester.

reaction_pathway Bis_PEG_NHS Bis-PEG5-NHS Ester Crosslinked_Product Crosslinked Product (Stable Amide Bonds) Bis_PEG_NHS->Crosslinked_Product + Primary Amine 1 Primary_Amine1 Primary Amine 1 (e.g., Protein 1 - NH2) Primary_Amine2 Primary Amine 2 (e.g., Protein 2 - NH2) Primary_Amine2->Crosslinked_Product + Primary Amine 2 NHS_Byproduct N-Hydroxysuccinimide (Byproduct) Crosslinked_Product->NHS_Byproduct releases

Caption: Reaction pathway for Bis-PEG5-NHS ester with primary amines.

References

Application Notes and Protocols for Stoichiometric Calculations in NH-bis-PEG5 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(NHS)PEG5, a homobifunctional crosslinking agent, is a valuable tool in bioconjugation and drug development.[1] Its structure features two N-hydroxysuccinimide (NHS) esters at either end of a five-unit polyethylene glycol (PEG) spacer.[2] This configuration allows for the covalent crosslinking of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1] The NHS esters react with primary amines (such as the ε-amino group of lysine residues and the N-terminus of proteins) at a pH of 7-9 to form stable amide bonds.[3] The hydrophilic PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can reduce aggregation and immunogenicity.[1]

The stoichiometry of the reaction, specifically the molar ratio of Bis(NHS)PEG5 to the protein, is a critical parameter that dictates the extent of crosslinking and the final product distribution.[1][4] Careful control and optimization of this ratio are essential to achieve the desired degree of conjugation, whether it be intramolecular crosslinking, intermolecular dimerization, or the formation of larger protein complexes. This document provides detailed protocols and guidelines for performing and calculating the stoichiometry for NH-bis-PEG5 reactions.

Chemical Reaction and Signaling Pathway

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. Due to the bifunctional nature of Bis(NHS)PEG5, this can occur at two separate amine-containing molecules or two amine sites on the same molecule.

Chemical Reaction of Bis(NHS)PEG5 with a Protein Protein1 Protein with Primary Amines (e.g., Lysine) Intermediate Reactive Intermediate Protein1->Intermediate Reaction at pH 7-9 BisNHSPEG5 Bis(NHS)PEG5 BisNHSPEG5->Intermediate CrosslinkedProtein Crosslinked Protein Dimer Intermediate->CrosslinkedProtein Byproduct N-hydroxysuccinimide (NHS) Intermediate->Byproduct Release

Caption: Reaction of Bis(NHS)PEG5 with protein amines.

Experimental Workflow

The general workflow for a protein crosslinking experiment using Bis(NHS)PEG5 involves several key steps, from preparation to analysis.

Experimental Workflow for Bis(NHS)PEG5 Crosslinking cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis ReagentPrep Prepare Protein and Bis(NHS)PEG5 Solutions Mixing Mix Protein and Bis(NHS)PEG5 at Desired Molar Ratio ReagentPrep->Mixing BufferPrep Prepare Amine-Free Reaction Buffer (pH 7-9) BufferPrep->Mixing Incubation Incubate at Room Temperature or 4°C Mixing->Incubation Quenching Quench Reaction with Tris or Glycine Buffer Incubation->Quenching Purification Purify Conjugate (Dialysis, SEC) Quenching->Purification SDSPAGE SDS-PAGE Analysis Purification->SDSPAGE MassSpec Mass Spectrometry Purification->MassSpec

Caption: General workflow for protein crosslinking.

Data Presentation: Stoichiometric Considerations

The molar ratio of Bis(NHS)PEG5 to protein is a critical factor influencing the outcome of the conjugation reaction. A higher molar excess of the crosslinker will generally lead to a higher degree of modification and potentially more intermolecular crosslinking. The optimal ratio must be determined empirically for each specific protein and application.[4]

Molar Ratio (Bis(NHS)PEG5:Protein)Protein ConcentrationTypical OutcomeApplication ExampleReference
1:1 to 5:11-5 mg/mLPrimarily intramolecular crosslinks and mono-adducts. Low levels of intermolecular crosslinking.Probing protein conformation and proximity of domains.[5]
10:1 to 20:11-10 mg/mLA mixture of intramolecular and intermolecular crosslinks. Formation of dimers and some higher-order oligomers.Studying protein-protein interactions and dimerization.[3][6]
20:1 to 50:10.1-2 mg/mLPredominantly intermolecular crosslinking, leading to dimers, trimers, and larger aggregates.Creating stabilized protein complexes or hydrogels.[1]
> 50:10.1-1 mg/mLHigh degree of modification, potentially leading to protein precipitation or loss of activity if not controlled.Surface modification or situations requiring a high density of PEGylation.[4]

Note: The optimal molar ratio is highly dependent on the number of available primary amines on the protein surface and the desired degree of conjugation. The values in this table should be considered as starting points for optimization.

Experimental Protocols

Materials
  • Bis(NHS)PEG5 (MW: 532.50 g/mol )

  • Protein of interest

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0; or 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)

Protocol 1: Stoichiometric Calculation and Reagent Preparation
  • Calculate the amount of protein: Determine the mass (in mg) and moles of the protein to be used in the reaction.

    • Moles of Protein = Mass of Protein (g) / Molecular Weight of Protein ( g/mol )

  • Determine the desired molar ratio: Based on the desired outcome (e.g., intramolecular vs. intermolecular crosslinking), choose a starting molar ratio of Bis(NHS)PEG5 to protein (refer to the data table).

  • Calculate the required amount of Bis(NHS)PEG5:

    • Moles of Bis(NHS)PEG5 = Moles of Protein x Desired Molar Ratio

    • Mass of Bis(NHS)PEG5 (g) = Moles of Bis(NHS)PEG5 x 532.50 g/mol

  • Prepare a stock solution of Bis(NHS)PEG5: It is recommended to prepare a fresh stock solution immediately before use due to the susceptibility of NHS esters to hydrolysis.[7]

    • Dissolve the calculated mass of Bis(NHS)PEG5 in a small volume of anhydrous DMSO or DMF to a convenient concentration (e.g., 10 mM).

Protocol 2: Protein Crosslinking Reaction
  • Prepare the protein solution: Dissolve the protein in the amine-free reaction buffer to the desired concentration (typically 1-10 mg/mL). Ensure the buffer does not contain primary amines like Tris or glycine.[1]

  • Initiate the reaction: Add the calculated volume of the Bis(NHS)PEG5 stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C. Longer incubation times may be necessary for less reactive proteins, but this also increases the risk of hydrolysis of the NHS ester.[3]

  • Quench the reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with any excess Bis(NHS)PEG5.[1]

Protocol 3: Purification and Analysis of the Conjugate
  • Purification: Remove unreacted Bis(NHS)PEG5 and byproducts (N-hydroxysuccinimide) by dialysis against an appropriate buffer (e.g., PBS) or by using a size-exclusion chromatography (SEC) column.

  • Analysis by SDS-PAGE:

    • Analyze the purified conjugate by SDS-PAGE to visualize the extent of crosslinking.

    • Expected Results: Intramolecular crosslinking may result in a slight shift in the protein's mobility. Intermolecular crosslinking will produce higher molecular weight bands corresponding to dimers, trimers, and other oligomers.[8][9] The unmodified protein should be run as a control.

  • Analysis by Mass Spectrometry:

    • For a more detailed characterization, the conjugate can be analyzed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Expected Results: The mass spectrum will show peaks corresponding to the unmodified protein and the protein modified with one or more crosslinker molecules. The mass addition for each Bis(NHS)PEG5 molecule that has reacted at both ends to crosslink proteins is approximately 302.13 Da (the mass of the PEG spacer).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no crosslinking efficiency - Hydrolysis of Bis(NHS)PEG5 due to moisture. - Reaction buffer contains primary amines. - Incorrect pH. - Insufficient molar ratio of crosslinker.- Use fresh, anhydrous DMSO/DMF for stock solution. - Ensure buffer is amine-free. - Verify buffer pH is between 7 and 9. - Increase the molar excess of Bis(NHS)PEG5.
Protein precipitation/aggregation - High degree of intermolecular crosslinking. - Protein is not stable under the reaction conditions.- Decrease the molar ratio of Bis(NHS)PEG5. - Reduce the reaction time. - Perform the reaction at a lower temperature (4°C). - Optimize the buffer composition.
High polydispersity of products - Molar ratio of crosslinker is too high, leading to a wide range of crosslinked species.- Decrease the molar ratio of Bis(NHS)PEG5 to favor the formation of more defined products. - Optimize the reaction time.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling chemicals.

  • Bis(NHS)PEG5 and its solvents (DMSO, DMF) should be handled in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for Bis(NHS)PEG5 for detailed safety information.

References

Application Notes and Protocols for Hydrogel Creation Using Amine-Reactive PEG Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) hydrogels are a cornerstone of biomedical research, prized for their biocompatibility, tunable mechanical properties, and high water content, which mimics the natural extracellular matrix.[1][2] These hydrogels serve as versatile platforms for a myriad of applications, including 3D cell culture, tissue engineering, and the controlled delivery of therapeutic agents.[2][3][] The formation of stable, covalently crosslinked PEG hydrogels can be achieved through various chemical strategies. One of the most robust and widely used methods involves the reaction between amine (-NH2) and N-hydroxysuccinimide (NHS) ester functional groups, which form a stable amide bond.

This document provides detailed protocols for creating PEG hydrogels using amine-reactive crosslinkers, specifically focusing on the reaction between polymers functionalized with primary amines and those functionalized with NHS esters. A common example of such a crosslinker is BS(PEG)5, a PEGylated bis(sulfosuccinimidyl)suberate, which contains a 5-unit PEG spacer arm and two NHS-ester end groups reactive towards primary amines.[1][5] Alternatively, hydrogels can be formed by reacting multi-arm PEG molecules with complementary amine and NHS-ester end groups.[6][7]

Principle of Crosslinking

The fundamental chemistry involves a nucleophilic substitution reaction where the primary amine group of one polymer or crosslinker attacks the NHS ester of another. This results in the formation of a stable amide linkage and the release of the NHS molecule.[8] This reaction is highly efficient and can proceed under physiological conditions (pH 7.0-8.5), making it ideal for the encapsulation of sensitive biological materials like cells and proteins.[6]

The general reaction scheme is as follows:

  • Polymer-NH2 + NHS-Ester-PEG-NHS-Ester + H2N-Polymer → Polymer-NH-CO-PEG-CO-NH-Polymer (Crosslinking of an amine-containing polymer with a bis-NHS PEG linker)

  • Multi-arm PEG-NH2 + Multi-arm PEG-NHS → Crosslinked Hydrogel Network (Formation of a hydrogel from two complementary multi-arm PEG precursors)

Factors Influencing Hydrogel Properties

The physicochemical properties of the resulting hydrogel can be precisely tuned by modulating several key parameters:

  • PEG Molecular Weight and Concentration: Higher molecular weight and lower concentration of PEG precursors generally lead to hydrogels with larger mesh sizes, higher swelling ratios, and lower mechanical stiffness.[1][9]

  • PEG Architecture (Number of Arms): Increasing the number of reactive arms on the PEG precursors (e.g., from 4-arm to 8-arm) results in a more densely crosslinked network.[2] This typically leads to faster gelation times, increased mechanical strength (storage modulus), and reduced swelling.[2][10]

  • Stoichiometry of Reactive Groups: The ratio of amine to NHS-ester groups influences the crosslinking efficiency and the final properties of the hydrogel. A 1:1 ratio is often targeted for optimal network formation.

  • Buffer pH: The reaction between amines and NHS esters is pH-dependent. The rate of reaction increases with pH, but the stability of the NHS ester decreases at higher pH due to hydrolysis. A pH range of 7.0 to 8.5 is generally optimal.[11]

Quantitative Data Summary

The following tables summarize key parameters and their effects on hydrogel properties, compiled from various studies.

Table 1: Effect of PEG Architecture and Concentration on Hydrogel Properties

PEG PrecursorConcentration (w/v)Gelation TimeStorage Modulus (G')Swelling RatioReference
4-arm PEG-Amine + Genipin10%FasterLowerHigher[10]
8-arm PEG-Amine + Genipin10%SlowerHigherLower[10]
4-arm PEG-KAT + 4-arm PEG-NH22%~12 min~0.2 kPaNot Reported[12]
4-arm PEG-KAT + 4-arm PEG-NH24%~12 min~4 kPaNot Reported[12]
4-arm PEG-KAT + 4-arm PEG-NH25.33%~12 min~6 kPaNot Reported[12]
8-arm PEG-Vinyl Sulfone + Peptide5%Not ReportedHigherLower[2]
4-arm PEG-Vinyl Sulfone + Peptide5%Not ReportedLowerHigher[2]

Note: Genipin and PEG-KAT are used here as examples of amine-reactive crosslinkers. The trend of increasing modulus and decreasing swelling with higher arm number and concentration is generally applicable to NHS-amine systems.

Table 2: Characterization of Amine-Reactive Crosslinked Hydrogels

Hydrogel SystemCrosslinkerKey FindingsReference
Hyaluronic Acid (HA)PEG Diglycidyl Ether (PEGDE)Percentage of crosslinker ranged from 2.8% to 6.2% of HA.[13]
Gelatin4-arm-PEG-Succinimidyl GlutarateSwelling capacity could be controlled by changing the crosslinking degree and solid content.[3]
Recombinant Collagen (RpCol)8-arm PEG-SCM (NHS-ester terminated)Linear viscoelastic region ranged from 1.0% to 42.0% shear strain.[7]

Experimental Protocols

Protocol 1: Hydrogel Formation using a Bis-NHS-PEG Crosslinker and an Amine-Functionalized Polymer (e.g., Glycol Chitosan)

This protocol describes the crosslinking of a polymer containing primary amine groups (like glycol chitosan or poly-l-lysine) using a bifunctional NHS-ester PEG, such as BS(PEG)5.

Materials:

  • Amine-functionalized polymer (e.g., Glycol Chitosan)

  • BS(PEG)5 (or other bis-NHS-PEG crosslinker)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, nuclease-free water

Procedure:

  • Prepare Polymer Solution: Dissolve the amine-functionalized polymer in PBS (pH 7.4) to the desired final concentration (e.g., 2-10% w/v). Ensure complete dissolution. If encapsulating cells or biologics, resuspend them in this solution.

  • Prepare Crosslinker Solution: Immediately before use, dissolve the BS(PEG)5 crosslinker in a small volume of sterile water or PBS to the desired concentration. NHS esters are susceptible to hydrolysis, so this solution should be prepared fresh.

  • Mixing and Gelation: Vigorously mix the polymer solution and the crosslinker solution at a defined volumetric ratio. The final concentration of the polymer and crosslinker should be calculated based on the desired stoichiometry.

  • Casting: Immediately pipette the mixture into a mold (e.g., a multi-well plate, a syringe for injectable applications, or between two glass plates with a spacer) to form the hydrogel of the desired shape.

  • Incubation: Allow the mixture to incubate at room temperature or 37°C. Gelation time can range from minutes to an hour, depending on the concentrations and reactivity of the components.[10][11] Monitor gelation by tilting the container to see if the solution still flows.

  • Hydration: Once gelled, the hydrogel can be swelled in PBS or cell culture medium to reach equilibrium.

Protocol 2: Hydrogel Formation using Multi-Arm PEG-Amine and Multi-Arm PEG-NHS

This protocol details the formation of a hydrogel by reacting two complementary multi-arm PEG precursors.

Materials:

  • Multi-arm PEG-Amine (e.g., 4-arm or 8-arm PEG-NH2, MW 10 kDa)

  • Multi-arm PEG-NHS (e.g., 4-arm or 8-arm PEG-Succinimidyl Glutarate, MW 10 kDa)

  • Phosphate-Buffered Saline (PBS), pH 7.4 or Bicarbonate Buffer, pH 8.5

  • Sterile, nuclease-free water

Procedure:

  • Prepare PEG-Amine Solution: Dissolve the multi-arm PEG-Amine in the chosen buffer to a concentration that is twice the desired final concentration (e.g., for a final 5% w/v hydrogel, prepare a 10% w/v solution). If encapsulating cells, they should be suspended in this solution.

  • Prepare PEG-NHS Solution: In a separate tube, dissolve the multi-arm PEG-NHS in the same buffer to a concentration that is also twice the desired final concentration. This solution must be prepared immediately before mixing due to the hydrolytic instability of the NHS ester.

  • Mixing and Gelation: Combine the PEG-Amine and PEG-NHS solutions in a 1:1 volume ratio. Mix thoroughly but gently by pipetting up and down to avoid introducing air bubbles.

  • Casting: Dispense the mixture into the desired mold or application site.

  • Incubation: Allow the hydrogel to form at room temperature or 37°C. Gelation is typically rapid (seconds to minutes).[6]

  • Equilibration: After complete gelation, immerse the hydrogel in a suitable buffer or medium to allow it to swell and to remove any unreacted components.

Visualizations

Experimental Workflow Diagram

G cluster_0 Precursor Preparation cluster_1 Hydrogel Formation cluster_2 Post-Processing & Analysis prep1 Dissolve Multi-Arm PEG-Amine in Buffer cells Resuspend Cells/Drug in PEG-Amine Solution prep1->cells prep2 Dissolve Multi-Arm PEG-NHS in Buffer mix Mix Solutions (1:1 Ratio) prep2->mix cells->mix cast Cast into Mold mix->cast gel Incubate for Gelation (RT or 37°C) cast->gel swell Equilibrate in Buffer/Medium gel->swell char Characterize Properties (Rheology, Swelling) swell->char culture Cell Culture or Drug Release Assay swell->culture

Caption: Workflow for creating hydrogels from multi-arm PEG precursors.

Signaling Pathway for Encapsulated Cells

G cluster_0 Hydrogel Microenvironment cluster_1 Cellular Response drug Released Drug receptor Cell Surface Receptor drug->receptor binds to matrix PEG Hydrogel Matrix pathway Intracellular Signaling Cascade receptor->pathway response Cellular Response (e.g., Proliferation, Differentiation) pathway->response

Caption: Drug release from a PEG hydrogel activating a cellular signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing NH-bis-PEG5 Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing NH-bis-PEG5 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your bioconjugation experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to help you improve the efficiency and consistency of your this compound conjugations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a homobifunctional crosslinking reagent. It consists of a five-unit polyethylene glycol (PEG) spacer flanked by two N-hydroxysuccinimide (NHS) esters. These NHS esters react with primary amines (–NH₂), such as the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds.[1] Because it has two reactive groups, it can be used to crosslink two different amine-containing molecules or to induce intramolecular crosslinking within a single protein. The PEG spacer is hydrophilic, which helps to improve the solubility of the reagent and the resulting conjugate, and can reduce the potential for aggregation.[1][2]

Q2: What is the optimal pH for reacting this compound with a protein?

The optimal pH for NHS ester coupling is a compromise between maximizing the availability of reactive (deprotonated) primary amines and minimizing the hydrolysis of the NHS ester itself.[1] The reaction is most efficient in a pH range of 7.0–9.0.[3] A common starting point is a buffer at pH 7.5-8.5.[4] At lower pH, the amine groups are protonated (–NH₃⁺) and non-nucleophilic, slowing the reaction. At higher pH, the rate of NHS ester hydrolysis increases significantly, which deactivates the reagent before it can conjugate to the protein.[5]

Q3: What buffer should I use for the conjugation reaction?

It is critical to use a buffer that does not contain primary amines. Buffers like Tris or glycine will compete with your target molecule for reaction with the NHS esters, drastically reducing conjugation efficiency.[1][4] Recommended amine-free buffers include:

  • Phosphate-buffered saline (PBS)[1][4]

  • HEPES[3]

  • Borate[3]

  • Bicarbonate/Carbonate[3]

Q4: How should I prepare and store the this compound reagent?

This compound is sensitive to moisture.[1][6] To ensure maximum reactivity, follow these storage and preparation guidelines:

  • Storage: Store the reagent vial at -20°C with a desiccant.[1][7]

  • Preparation: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1][7] Prepare a stock solution immediately before use by dissolving the reagent in a dry, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][6] Do not prepare aqueous stock solutions for storage, as the NHS ester will hydrolyze.[6] Discard any unused reconstituted reagent.[6]

Q5: How do I stop (quench) the conjugation reaction?

To stop the reaction, add a quenching reagent that contains a primary amine. This will react with and consume any remaining active NHS esters. Common quenching agents include Tris, glycine, or hydroxylamine.[4] A final concentration of 20-50 mM is typically sufficient.[1][8] Incubate for about 15-30 minutes at room temperature to ensure the reaction is fully quenched before proceeding to purification.[1][4]

Troubleshooting Guide

This guide addresses common problems encountered during this compound conjugation experiments.

Problem 1: Low or No Conjugation Efficiency

Possible Causes & Solutions

CauseRecommended Action
Inactive Reagent due to Hydrolysis The NHS esters on the PEG linker are highly susceptible to hydrolysis. Always use a fresh vial of the reagent or one that has been properly stored. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[1][6] Avoid pre-incubating the reagent in aqueous buffers.
Presence of Competing Amines Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). If your protein stock is in an amine-containing buffer, perform a buffer exchange into an appropriate amine-free buffer (e.g., PBS) via dialysis or a desalting column before starting the conjugation.[1][4]
Suboptimal Reaction pH The reaction pH should be between 7.0 and 9.0.[3] Verify the pH of your reaction buffer. A pH below 7.0 will result in protonated, non-reactive amines on the protein, while a pH above 9.0 will accelerate the hydrolysis of the NHS ester.[5] The optimal range is often found between pH 8.3-8.5.
Insufficient Molar Excess of PEG Reagent The concentration of the PEG reagent should be in molar excess to the concentration of reactive amines on the protein. A starting point of a 10- to 50-fold molar excess of the crosslinker over the protein is recommended.[1][8] You may need to perform a titration to determine the optimal ratio for your specific protein and desired outcome.
Low Protein Concentration Dilute protein solutions require a greater molar excess of the PEG reagent to achieve the same level of conjugation due to slower reaction kinetics.[3] If possible, concentrate your protein to 1-10 mg/mL before the reaction.[6]
Problem 2: Protein Aggregation or Precipitation

Possible Causes & Solutions

CauseRecommended Action
Extensive Intermolecular Cross-linking The bifunctional nature of this compound can link multiple protein molecules together, leading to large aggregates.[4] To mitigate this, reduce the molar ratio of the PEG reagent to the protein. You can also try lowering the protein concentration to decrease the probability of intermolecular events.
Suboptimal Buffer Conditions The buffer composition (pH, ionic strength) can impact protein stability. Ensure the chosen buffer is optimal for your specific protein's solubility. Perform the reaction at a lower temperature (e.g., 4°C) to slow down both the reaction and potential aggregation processes.[4]
Conformational Changes Upon PEGylation PEGylation can alter the surface properties of a protein, potentially exposing hydrophobic patches that lead to aggregation. Consider adding stabilizing excipients to the reaction buffer.

Table of Stabilizing Excipients to Prevent Aggregation

Excipient ClassExampleTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol5-10% (w/v)Acts as a protein stabilizer through preferential exclusion.
Amino Acids Arginine, Glycine50-100 mMSuppresses non-specific protein-protein interactions.
Non-ionic Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduces surface tension and can prevent surface-induced aggregation.
Problem 3: High Polydispersity (Multiple PEGylated Species)

Possible Causes & Solutions

CauseRecommended Action
Molar Ratio of PEG to Protein is Too High A high molar excess of this compound will favor the formation of multiple PEG additions and cross-linked species. To favor the formation of mono-adducts or simple cross-links, decrease the molar ratio of the PEG reagent to the protein.[4]
Reaction Time is Too Long Longer incubation times allow the reaction to proceed further, leading to a higher degree of PEGylation. Reduce the incubation time to limit the extent of the reaction.[4] Monitor the reaction over time by taking aliquots and analyzing them by SDS-PAGE or HPLC to determine the optimal endpoint.
Multiple Reactive Sites on Protein Proteins often have many lysine residues and an N-terminus, all of which are potential sites for conjugation. This naturally leads to a heterogeneous product mixture. If a more homogeneous product is required, advanced strategies like site-specific protein engineering may be necessary.

Quantitative Data Summary

Table 1: Effect of pH on NHS Ester Stability

The stability of the NHS ester is critical for conjugation efficiency. The half-life of the ester decreases dramatically as the pH increases, highlighting the competing hydrolysis reaction.

pHTemperature (°C)Half-life of NHS EsterReference
7.004 - 5 hours[5]
8.0Room Temperature~3.5 hours
8.5Room Temperature~3 hours
8.6410 minutes
9.0Room Temperature~2 hours

Data compiled from multiple sources and represent typical values. Actual half-life may vary based on buffer composition and specific NHS-ester structure.

Table 2: Optimizing the Molar Ratio of PEG to Protein

The molar ratio of this compound to your protein is the most critical parameter for controlling the outcome of the reaction. Empirical testing is essential, but this table provides a general guide for achieving different results.

Molar Excess of this compound (PEG:Protein)Expected OutcomeApplication
Low (1:1 to 5:1) - Predominantly mono-adducts (one end of the PEG reacts).- Minimal cross-linking.Modifying a protein's surface properties with minimal risk of aggregation.
Medium (10:1 to 20:1) - Mixture of mono-adducts, intramolecular cross-links, and some intermolecular cross-links.- A good starting point for general cross-linking studies.[6][7]Probing protein structure or identifying protein-protein interactions.[1]
High (>50:1) - High degree of surface modification.- Increased risk of extensive intermolecular cross-linking and aggregation.When maximum surface shielding is desired and subsequent purification can resolve aggregates.

Experimental Protocols & Visualizations

Detailed Protocol: Protein Crosslinking with this compound

This protocol provides a general method for conjugating a protein with this compound. Optimization of molar ratios, concentration, and incubation time is recommended for each specific system.

Materials:

  • Protein of interest (1-10 mg/mL)

  • This compound reagent

  • Anhydrous DMSO

  • Conjugation Buffer: 1X PBS, pH 7.5 (or other amine-free buffer like HEPES or Borate)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation: If necessary, perform a buffer exchange to transfer the protein into the amine-free Conjugation Buffer. Adjust the protein concentration to 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[1]

  • PEG Reagent Preparation: Allow the vial of this compound to warm to room temperature before opening. Immediately before use, dissolve the reagent in anhydrous DMSO to create a 10-250 mM stock solution.[1][7]

  • Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. A 10-fold molar excess is a common starting point.[1] Ensure the final concentration of DMSO is less than 10% of the total reaction volume to avoid protein denaturation.[7]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[1][7]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[1] Incubate for 15 minutes at room temperature.[1]

  • Purification: Remove excess unreacted PEG reagent and quenching buffer using a desalting column, dialysis, or size-exclusion chromatography (SEC).

  • Analysis: Characterize the conjugate using SDS-PAGE, which will show a shift in the apparent molecular weight of the PEGylated protein. Further analysis by HPLC/SEC can quantify the different species (unconjugated, mono-adducted, cross-linked), and mass spectrometry can confirm the mass of the conjugate and identify conjugation sites.

Diagrams and Workflows

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_purify 3. Purification & Analysis P_Prep Prepare Protein (Buffer Exchange to PBS, pH 7.5) React Combine Protein and PEG Reagent (e.g., 10-fold molar excess) P_Prep->React R_Prep Prepare this compound (Fresh Stock in Anhydrous DMSO) R_Prep->React Incubate Incubate (30-60 min @ RT or 2h @ 4°C) React->Incubate Quench Quench Reaction (Add Tris or Glycine) Incubate->Quench Purify Purify Conjugate (SEC, Dialysis) Quench->Purify Analyze Analyze Product (SDS-PAGE, HPLC, MS) Purify->Analyze

Caption: General experimental workflow for protein conjugation using this compound.

G cluster_reaction Reaction Environment (pH 7.0-9.0) Protein Protein (-NH2) Amide Stable Amide Bond (Protein-NH-CO-PEG-) Protein->Amide Desired Reaction PEG This compound (NHS-PEG-NHS) PEG->Amide Hydrolysis Hydrolyzed NHS Ester (HOOC-PEG-) PEG->Hydrolysis Side Reaction (competes with conjugation) Water H2O Water->Hydrolysis G Start Low Conjugation Efficiency? CheckBuffer Buffer contains amines? (e.g., Tris) Start->CheckBuffer CheckReagent Reagent prepared fresh in anhydrous solvent? CheckBuffer->CheckReagent No Sol_Buffer Action: Buffer exchange protein into PBS CheckBuffer->Sol_Buffer Yes CheckpH Reaction pH is 7.0-9.0? CheckReagent->CheckpH Yes Sol_Reagent Action: Use fresh reagent and anhydrous DMSO CheckReagent->Sol_Reagent No CheckRatio Molar excess of PEG is sufficient (≥10x)? CheckpH->CheckRatio Yes Sol_pH Action: Adjust buffer pH to 7.5-8.5 CheckpH->Sol_pH No Sol_Ratio Action: Increase molar ratio of PEG reagent CheckRatio->Sol_Ratio No

References

Technical Support Center: NH-bis-PEG5 Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NH-bis-PEG5 crosslinking. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during bioconjugation experiments involving this compound and other amine-reactive NHS-ester crosslinkers.

Frequently Asked Questions (FAQs)

Q1: What is this compound crosslinking?

A1: this compound is a homobifunctional crosslinker, meaning it has two identical reactive groups, in this case, N-hydroxysuccinimide (NHS) esters. These NHS esters react with primary amines (such as the side chain of lysine residues or the N-terminus of proteins) to form stable amide bonds.[1][2][3] The "PEG5" refers to a five-unit polyethylene glycol spacer arm, which is hydrophilic and can help to improve the solubility of the crosslinker and the resulting conjugate, as well as reduce the potential for aggregation and immunogenicity.[4][5]

Q2: What is the optimal pH for this compound crosslinking reactions?

A2: The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[1] In this pH range, the primary amines are sufficiently deprotonated and nucleophilic to attack the NHS ester. However, it is important to be aware that the rate of hydrolysis of the NHS ester also increases with higher pH.

Q3: What buffers are compatible with this compound crosslinking?

A3: It is crucial to use amine-free buffers, as any buffer containing primary amines will compete with the target molecule for reaction with the NHS ester.[6][7] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers.[7] Buffers containing Tris or glycine should be avoided for the reaction itself but can be used to quench the reaction.[2][6]

Q4: How should I store my this compound crosslinker?

A4: this compound crosslinkers are sensitive to moisture and should be stored at -20°C in a desiccated environment.[7][8] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester.[7][9] For stock solutions, it is recommended to dissolve the crosslinker in a dry, anhydrous organic solvent such as DMSO or DMF and store at -20°C or -80°C.[7][8][10]

Troubleshooting Guide

Problem 1: Low or No Crosslinking Efficiency
Possible Cause Troubleshooting Steps
Hydrolysis of the NHS Ester NHS esters are highly susceptible to hydrolysis in aqueous solutions, which competes with the amine reaction.[1] To minimize hydrolysis: • Prepare the crosslinker solution immediately before use. • Perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.[6] • Optimize the reaction time; prolonged incubation can lead to significant hydrolysis.[11]
Incompatible Buffer Components Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the crosslinker.[6][7] • Ensure your reaction buffer is free of primary amines. • If necessary, perform a buffer exchange using dialysis or a desalting column before starting the crosslinking reaction.[6][7]
Suboptimal pH If the pH is too low, the primary amines on the target molecule will be protonated and less reactive. If the pH is too high, the rate of hydrolysis will be significantly increased.[1] • The optimal pH range for NHS ester reactions is typically 7.2-8.5.
Inactive Reagent The this compound crosslinker may have hydrolyzed due to improper storage or handling.[9] • Always store the reagent desiccated at -20°C.[7] • Allow the vial to warm to room temperature before opening to prevent condensation.[7]
Problem 2: Protein Aggregation or Precipitation
Possible Cause Troubleshooting Steps
High Degree of Crosslinking Using a high concentration of a homobifunctional crosslinker can lead to the formation of large, insoluble intermolecularly crosslinked complexes.[6] • Reduce the molar ratio of the crosslinker to your target molecule.[6] • Shorten the incubation time to limit the extent of the reaction.[6] • Adjust the protein concentration, as this can influence whether intramolecular or intermolecular crosslinking is favored.[6]
Solvent Effects Many NHS esters require an organic solvent like DMSO or DMF for initial dissolution. High concentrations of these solvents can cause protein precipitation.[6] • Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid causing your protein to precipitate.[6]
Reduced Solubility of the Conjugate While the PEG spacer is intended to improve solubility, extensive modification of surface amines can sometimes alter the protein's properties in a way that reduces solubility.[12] • Consider using a crosslinker with a longer PEG spacer for increased hydrophilicity.

Quantitative Data Summary

ParameterRecommended Range/ValueReference
Reaction pH 7.2 - 8.5[1]
Reaction Temperature 4°C to Room Temperature[13][7]
Reaction Time 30 minutes to 2 hours[13][7]
Molar Excess of Crosslinker 10- to 50-fold over protein[7][14]
Quenching Buffer Concentration 20-50 mM (e.g., Tris or glycine)[6][7]

Half-life of NHS Ester Hydrolysis

pHTemperatureHalf-lifeReference
7.00°C4-5 hours[13]
8.64°C10 minutes[13]

Experimental Protocols

General Protocol for Crosslinking Proteins in Solution

  • Material Preparation:

    • Conjugation Buffer: Phosphate-buffered saline (PBS) or another amine-free buffer at pH 7.2-8.0.[7][14]

    • Crosslinker Stock Solution: Dissolve the this compound crosslinker in anhydrous DMSO to a concentration of 250 mM immediately before use.[14]

    • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.[14]

  • Crosslinking Reaction:

    • Dissolve your protein in the conjugation buffer to a final concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[14]

    • Add the crosslinker stock solution to the protein solution to achieve the desired molar excess (a 10-fold molar excess is a good starting point, which would be a 1 mM final crosslinker concentration for a 0.1 mM protein solution).[14]

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[4][14]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM.[7][14]

    • Incubate for 15 minutes at room temperature to stop the reaction.[7][14]

  • Purification:

    • Remove excess crosslinker and reaction byproducts by dialysis or using a desalting column.[7]

Visualizations

cluster_troubleshooting Troubleshooting Low Crosslinking Efficiency start Low or No Crosslinking? check_hydrolysis Was the crosslinker solution freshly prepared? start->check_hydrolysis check_buffer Is the reaction buffer amine-free? check_hydrolysis->check_buffer Yes prepare_fresh Prepare fresh crosslinker solution. check_hydrolysis->prepare_fresh No check_ph Is the reaction pH between 7.2 and 8.5? check_buffer->check_ph Yes buffer_exchange Perform buffer exchange. check_buffer->buffer_exchange No check_reagent Is the crosslinker stored properly? check_ph->check_reagent Yes adjust_ph Adjust buffer pH. check_ph->adjust_ph No new_reagent Use a new vial of crosslinker. check_reagent->new_reagent No success Crosslinking Successful check_reagent->success Yes prepare_fresh->check_buffer buffer_exchange->check_ph adjust_ph->check_reagent new_reagent->success

Caption: Troubleshooting workflow for low crosslinking efficiency.

cluster_reaction Competing Reactions in this compound Crosslinking crosslinker This compound (NHS Ester) aminolysis Stable Amide Bond (Crosslinked Product) crosslinker->aminolysis Aminolysis (Desired Reaction) hydrolysis Inactive Carboxylate crosslinker->hydrolysis Hydrolysis (Side Reaction) protein_amine Protein Primary Amine (R-NH2) protein_amine->aminolysis water Water (H2O) water->hydrolysis

Caption: Competing reaction pathways for NHS esters.

References

Technical Support Center: NH-bis-PEG5 Hydrolysis and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the hydrolysis rate and stability of NH-bis-PEG5 and its conjugates. For the purpose of this guide, This compound is understood to be a bifunctional polyethylene glycol (PEG) linker with five ethylene glycol units and a primary amine group at each terminus (bis-amine-PEG5).

The stability issues primarily relate to the linkage formed during conjugation reactions and the conditions of the experimental environment. A common application for bis-amine-PEGs is the reaction with N-hydroxysuccinimide (NHS) esters to form stable amide bonds. Therefore, this guide will focus on the stability of this amide linkage and potential issues arising during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when using a bis-amine-PEG linker like this compound?

A1: The primary concern is not the stability of the PEG chain itself, which is generally stable, but the stability of the bond formed when it is conjugated to another molecule. When reacting with an NHS ester, a stable amide bond is formed. However, the NHS ester itself is susceptible to hydrolysis in aqueous solutions, which can compete with the desired conjugation reaction, leading to lower yields. Once formed, the amide bond is kinetically very stable at neutral pH.[1]

Q2: What is the expected hydrolysis rate of the amide bond in a PEG-protein conjugate?

A2: The amide bond is exceptionally stable under physiological conditions. The uncatalyzed hydrolysis of a peptide (amide) bond in water at pH 7 has an estimated half-life of up to 1000 years.[1] While enzymatic degradation can occur in vivo, the covalent amide linkage is considered highly stable for most in vitro applications.

Q3: How does pH affect the stability of the conjugate and the conjugation reaction?

A3: pH is a critical factor.

  • During Conjugation: The reaction between an amine and an NHS ester is most efficient at a pH of 7-9.[2] However, the rate of NHS ester hydrolysis also increases significantly with higher pH. For instance, the half-life of an NHS ester can be over 120 minutes at pH 7.4, but less than 9 minutes at pH 9.0.[3] Therefore, an optimal pH (typically 7.2-8.5) must be chosen to balance efficient conjugation with minimal hydrolysis of the NHS ester.

  • Post-Conjugation Stability: The resulting amide bond is most stable in the pH range of 5-9.[4] Under strongly acidic or basic conditions, the rate of amide bond hydrolysis will increase.

Q4: Can the PEG chain itself degrade?

A4: The polyethylene glycol chain is generally considered biocompatible and stable. Degradation of the PEG backbone is not a common issue under typical experimental and physiological conditions.

Q5: My conjugation yield is low. Could this be a hydrolysis issue?

A5: Yes, low conjugation yield is often due to the hydrolysis of the activated ester (e.g., NHS ester) before it can react with the amine of the this compound. This is exacerbated by prolonged reaction times in aqueous buffers, especially at higher pH.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound, particularly in conjugation reactions with NHS esters.

Problem Potential Cause Recommended Solution
Low Conjugation Yield Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.1. Use Fresh Reagents: Prepare fresh solutions of the NHS ester immediately before use. Do not store NHS esters in aqueous buffers.[5] 2. Optimize pH: Conduct the reaction in the optimal pH range of 7.2-8.5. A lower pH (around 7.2-7.5) can be used to slow hydrolysis, though the conjugation reaction will also be slower. 3. Control Temperature: Perform the reaction at room temperature or on ice to reduce the rate of hydrolysis. 4. Use Anhydrous Solvents: Dissolve the NHS ester in a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.[5]
Precipitation during Reaction Poor Solubility: The conjugate may have different solubility properties than the starting materials. High Local Concentration: Adding the PEG linker or other reagents too quickly can cause localized high concentrations, leading to precipitation.1. Buffer Optimization: Ensure the buffer composition and pH are suitable for all components. 2. Slow Addition: Add reagents dropwise while gently stirring the reaction mixture.
Inconsistent Results Variability in Reagent Activity: The NHS ester may have partially hydrolyzed upon storage.1. Proper Storage: Store NHS esters desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.[5] 2. Quality Control: Consider testing the activity of the NHS ester before critical experiments using a simple assay (see Protocol section).
Cleavage of the Conjugate Extreme pH or Temperature: The amide bond can be hydrolyzed under harsh conditions. Enzymatic Degradation: If working with biological samples, proteases could potentially cleave the conjugate, particularly if the conjugated molecule is a protein.1. Maintain Physiological Conditions: For storage and use, maintain a pH between 5 and 9 and avoid high temperatures. 2. Add Protease Inhibitors: If enzymatic degradation is suspected in biological matrices, consider adding a protease inhibitor cocktail.

Quantitative Data on Hydrolysis Rates

The stability of the final conjugate is primarily determined by the amide bond, while the success of the conjugation is largely influenced by the hydrolysis rate of the NHS ester.

Table 1: Representative Half-life of NHS Ester Hydrolysis vs. Amidation

pHHalf-life of NHS Ester Hydrolysis (t1/2)Half-life of Amidation Reaction (t1/2)
8.0~210 minutes~80 minutes
8.5~180 minutes~20 minutes
9.0~125 minutes~10 minutes
(Data is representative and based on the reaction of a porphyrin-NHS ester with an amino-PEG reagent. Actual rates will vary depending on the specific molecules, temperature, and buffer conditions.)[6]

Table 2: Stability of Different Linkages Under Various Conditions

Linkage TypeConditionHalf-life
Amide pH 7.5, 25°C> 300 hours (negligible hydrolysis)[7]
Ester pH 7.5, 25°C~1800 hours[7]
Ester pH 8.5, 50°C~30 hours[7]
Thioester pH 7.5, 25°CSignificantly shorter than ester

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an NHS-Ester Activated Molecule

  • Buffer Preparation: Prepare a non-amine containing buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0.

  • Dissolve Amine-PEG: Dissolve the this compound in the reaction buffer to the desired concentration.

  • Prepare NHS-Ester Solution: Immediately before use, dissolve the NHS-ester activated molecule in a dry, water-miscible organic solvent (e.g., DMSO) to a high concentration.

  • Initiate Conjugation: Add the NHS-ester solution to the this compound solution with gentle stirring. The final concentration of the organic solvent should not exceed 10%. A typical molar excess of the NHS ester to the amine groups is 5- to 20-fold.[5]

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes or on ice for 2 hours.[5]

  • Quenching: Add a quenching buffer containing primary amines (e.g., Tris or glycine) to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Purify the conjugate from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.

Protocol 2: HPLC-Based Assay for Monitoring Conjugate Stability

This protocol allows for the quantitative assessment of the hydrolysis of a PEG-conjugate over time.

  • Sample Preparation: Prepare solutions of the purified PEG conjugate in different buffers (e.g., pH 5.0, 7.4, and 9.0).

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quenching (if necessary): Stop any further degradation by flash-freezing the aliquot or by adding a quenching solution that brings the pH to neutral and inhibits any enzymatic activity.

  • HPLC Analysis: Analyze the aliquots by reverse-phase or size-exclusion HPLC.[8][9]

    • Method: Use a C18 column with a gradient mobile phase (e.g., water/acetonitrile with 0.1% TFA).

    • Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for the conjugated molecule and an evaporative light-scattering detector (ELSD) for the PEG component.[8]

  • Data Analysis: Quantify the peak areas corresponding to the intact conjugate and any degradation products (e.g., the free molecule and the PEG linker). Plot the percentage of intact conjugate remaining over time to determine the hydrolysis rate and half-life.

Visualizations

Hydrolysis_vs_Conjugation cluster_0 Reaction Pathways Amine_PEG NH2-PEG5-NH2 Conjugate Molecule-Amide-PEG5-Amide-Molecule (Stable Product) Amine_PEG->Conjugate Conjugation (Desired Reaction) NHS_Ester Molecule-NHS NHS_Ester->Conjugate Hydrolyzed_NHS Molecule-COOH (Inactive) NHS_Ester->Hydrolyzed_NHS Hydrolysis (Competing Reaction) H2O H₂O (Aqueous Buffer) H2O->Hydrolyzed_NHS Stability_Workflow cluster_workflow Workflow for Assessing Conjugate Stability start Prepare Conjugate in Test Buffers (e.g., pH 5, 7.4, 9) incubate Incubate at Controlled Temperature (e.g., 37°C) start->incubate aliquot Withdraw Aliquots at Multiple Time Points incubate->aliquot hplc Analyze by HPLC (RP-HPLC or SEC-HPLC) aliquot->hplc data Quantify Peak Areas of Intact vs. Degraded Product hplc->data end Calculate Hydrolysis Rate and Half-Life data->end

References

Technical Support Center: Troubleshooting Low Yield in ADC Synthesis with NH-bis-PEG5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Antibody-Drug Conjugates (ADCs) utilizing the homobifunctional, amine-terminated linker, NH-bis-PEG5. Our focus is on identifying and resolving issues that lead to low conjugation yield.

Frequently Asked Questions (FAQs)

Q1: What is the likely conjugation chemistry for a homobifunctional amine linker like this compound in ADC synthesis?

A homobifunctional amine linker, such as this compound, possesses a primary amine at both ends of a polyethylene glycol chain. In a typical ADC synthesis workflow, where the goal is to connect an antibody to a cytotoxic drug, this type of linker is most likely employed using carbodiimide chemistry. This involves the activation of carboxyl groups (-COOH) on both the antibody (present on aspartic and glutamic acid residues and the C-terminus) and the drug payload using a reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency. The activated carboxyl groups then react with the primary amines of the this compound linker to form stable amide bonds.

Q2: What are the most common causes of low yield in ADC synthesis when using this compound and EDC/NHS chemistry?

Low yield in this context can often be attributed to several critical factors:

  • Suboptimal Reaction pH: The two-step EDC/NHS chemistry is highly pH-dependent. Carboxyl group activation with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the activated NHS-ester with the primary amines of the this compound linker is optimal at a physiological to slightly basic pH (7.2-8.5).[1][2] Using a single, non-optimal pH for the entire process can significantly reduce yield.

  • Hydrolysis of Reagents and Intermediates: Both EDC and the activated NHS-ester intermediate are susceptible to hydrolysis in aqueous solutions.[3] This instability necessitates the use of freshly prepared reagent solutions and prompt execution of the coupling steps.

  • Poor Quality or Inactive Reagents: EDC and NHS are moisture-sensitive and can degrade over time if not stored properly (desiccated at -20°C).[3] Using degraded reagents will lead to inefficient activation and consequently, low conjugation yield.

  • Incorrect Molar Ratios of Reactants: An insufficient molar excess of EDC and NHS over the available carboxyl groups will result in incomplete activation. Conversely, an excessively high concentration of EDC can sometimes lead to protein precipitation.[3]

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with the this compound linker for reaction with the activated carboxyl groups, thereby reducing the yield of the desired ADC.[1][3]

  • Antibody or Drug Aggregation: Changes in pH or the addition of reagents can sometimes induce aggregation of the antibody or the drug-linker conjugate, leading to precipitation and loss of product.[3]

  • Inefficient Purification: The final purification steps to remove unconjugated antibody, free drug-linker, and other reagents can be a significant source of product loss if not optimized.

Q3: How can I confirm that the low yield is due to a problem with the conjugation reaction itself?

To diagnose a problematic conjugation step, it is essential to analyze the reaction mixture before and after the conjugation and purification steps. Techniques like SDS-PAGE, size-exclusion chromatography (SEC-HPLC), and mass spectrometry can be employed to identify the presence of unconjugated antibody, partially conjugated intermediates, and the final ADC. A high proportion of unconjugated antibody in the post-reaction mixture strongly suggests an inefficient conjugation reaction.

Troubleshooting Guide for Low ADC Yield

This section provides a systematic approach to diagnosing and resolving common issues leading to low yield.

Issue 1: Low or No Conjugation Detected

If analysis of the crude reaction mixture shows a large peak corresponding to the unconjugated antibody and little to no ADC product, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Suboptimal Reaction pH Verify the pH of your activation and coupling buffers. For the activation step, use a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0.[1][3] For the coupling step with the amine linker, adjust the pH to 7.2-8.5 using a buffer like PBS or HEPES.[1][2]
Inactive EDC/NHS Reagents Use fresh, high-quality EDC and NHS. Always allow reagents to warm to room temperature before opening to prevent condensation.[3] Prepare solutions immediately before use, as they are prone to hydrolysis.[3]
Insufficient Molar Excess of EDC/NHS Optimize the molar ratio of EDC and NHS to the carboxyl groups on the antibody and drug. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[3]
Presence of Competing Nucleophiles in Buffers Ensure that your buffers for the activation and coupling steps are free of primary amines (e.g., Tris, glycine) and other nucleophiles.[1][3]
Hydrolysis of Activated NHS-Ester Minimize the time between the activation of the carboxyl groups and the addition of the this compound linker. The NHS-ester intermediate has a limited half-life in aqueous solutions.[2]
Issue 2: ADC Aggregation and Precipitation

If you observe precipitation during the reaction or see evidence of aggregation in your analytical results (e.g., high molecular weight species in SEC-HPLC), consider these points.

Potential CauseRecommended Solution
High Concentration of EDC If using a large molar excess of EDC, try reducing the concentration, as very high levels can sometimes cause protein precipitation.[3]
Protein Instability in Reaction Buffers Confirm the stability and solubility of your antibody in the chosen activation and coupling buffers. A buffer exchange step prior to conjugation may be necessary.
Hydrophobicity of the Drug-Linker Conjugate While the PEG component of the linker enhances hydrophilicity, highly hydrophobic drugs can still promote aggregation. Consider optimizing the drug-to-antibody ratio (DAR) to avoid over-conjugation.

Key Experimental Protocols

Protocol: Two-Step ADC Synthesis via EDC/NHS Coupling with this compound

This protocol outlines a general two-step procedure for conjugating a carboxyl-containing drug to an antibody using the this compound linker. Note: This is a generalized protocol and may require optimization for your specific antibody and drug.

Materials:

  • Antibody (in a suitable buffer, e.g., MES)

  • Carboxyl-containing cytotoxic drug

  • This compound linker

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.0

  • Purification System: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)

Procedure:

Step 1: Activation of Antibody and Drug Carboxyl Groups

  • Prepare the antibody at a concentration of 5-10 mg/mL in ice-cold Activation Buffer.

  • Prepare the carboxyl-containing drug in a suitable solvent (e.g., DMSO) and then dilute it into the Activation Buffer.

  • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer. A typical starting concentration is 2-10 mM for EDC and 5-20 mM for Sulfo-NHS.

  • Add the EDC/Sulfo-NHS solution to the antibody and drug solutions separately. The molar ratio of EDC/Sulfo-NHS to carboxyl groups should be optimized, with a starting point of a 2-10 fold molar excess.

  • Incubate the activation reactions for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation with this compound Linker

  • Immediately after activation, perform a buffer exchange on both the activated antibody and activated drug solutions into the ice-cold Coupling Buffer to remove excess EDC and Sulfo-NHS. This can be done using desalting columns.

  • Prepare a solution of the this compound linker in the Coupling Buffer.

  • First, add the activated drug to the this compound linker solution and incubate for 30-60 minutes at room temperature to form the drug-linker intermediate. The molar ratio of activated drug to linker should be optimized based on the desired final DAR.

  • Add the activated antibody to the drug-linker solution.

  • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification

  • Quench any unreacted NHS-esters by adding the Quenching Buffer to a final concentration of 20-50 mM and incubating for 15-30 minutes.

  • Purify the ADC from unreacted components using size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF).

  • Characterize the purified ADC for concentration, DAR, and aggregation using appropriate analytical techniques (e.g., UV-Vis spectroscopy, HIC-HPLC, SEC-HPLC, Mass Spectrometry).

Quantitative Parameters for EDC/NHS Coupling

The following table summarizes key quantitative parameters for optimizing your ADC synthesis.

ParameterRecommended RangeNotes
Activation pH 4.5 - 6.0MES buffer is a common choice.[1][3]
Coupling pH 7.2 - 8.5PBS or HEPES buffers are suitable. Avoid amine-containing buffers.[1][2]
Molar Ratio (EDC:Carboxyl) 2:1 to 10:1Optimization is crucial. Higher ratios may be needed for lower protein concentrations.[3]
Molar Ratio (NHS:Carboxyl) 2:1 to 5:1A common EDC:NHS ratio is 1:1 or 1:2.[1][4]
Activation Time 15 - 30 minutesAt room temperature.
Coupling Time 2 hours to overnightAt room temperature or 4°C.
Quenching Concentration 20 - 50 mMHydroxylamine or Tris can be used.

Visual Guides

Experimental Workflow

ADC_Synthesis_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis Antibody Antibody (-COOH) Activated_Ab Activated Antibody (-NHS ester) Antibody->Activated_Ab Drug Drug (-COOH) Activated_Drug Activated Drug (-NHS ester) Drug->Activated_Drug EDC_NHS EDC/NHS in Activation Buffer (pH 4.5-6.0) EDC_NHS->Antibody Activate EDC_NHS->Drug Activate Drug_Linker Drug-Linker Intermediate Activated_Ab->Drug_Linker Couple Linker This compound (H2N-PEG-NH2) Activated_Drug->Linker Couple Linker->Drug_Linker Crude_ADC Crude ADC Mixture Drug_Linker->Crude_ADC Purification Purification (SEC/TFF) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC Analysis Characterization (DAR, Purity) Final_ADC->Analysis

Caption: A typical workflow for ADC synthesis using this compound.

EDC/NHS Coupling Mechanism

EDC_NHS_Mechanism cluster_step1 Activation Step (pH 4.5 - 6.0) cluster_step2 Coupling Step (pH 7.2 - 8.5) cluster_side_reaction Side Reaction Carboxyl R-COOH (on Antibody/Drug) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester Intermediate (semi-stable) O_Acylisourea->NHS_Ester + NHS Regenerated_Carboxyl R-COOH (Inactive) O_Acylisourea->Regenerated_Carboxyl + H2O (Hydrolysis) NHS NHS Amide_Bond R-CO-NH-Linker (Stable Amide Bond) NHS_Ester->Amide_Bond + H2N-Linker NHS_Ester->Regenerated_Carboxyl + H2O (Hydrolysis) Amine_Linker H2N-Linker (this compound) Hydrolysis Hydrolysis (H2O)

Caption: The two-step reaction mechanism of EDC/NHS coupling.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low ADC Yield Check_Crude Analyze Crude Reaction Mix (pre-purification) Start->Check_Crude High_Unconjugated High % Unconjugated Antibody? Check_Crude->High_Unconjugated Low Unconjugated Precipitation Precipitation Observed? Check_Crude->Precipitation High Unconjugated pH_Check Verify Activation (4.5-6.0) & Coupling (7.2-8.5) pH High_Unconjugated->pH_Check Yes Purification_Loss Investigate Purification Step: - Optimize SEC/TFF parameters - Check for product loss on column/membrane High_Unconjugated->Purification_Loss No Precipitation->High_Unconjugated EDC_Conc Reduce EDC Concentration Precipitation->EDC_Conc Yes Reagent_Check Use Fresh EDC/NHS; Prepare Solutions Immediately pH_Check->Reagent_Check Ratio_Check Optimize EDC/NHS Molar Ratios Reagent_Check->Ratio_Check Buffer_Check Ensure Buffers are Amine-Free Ratio_Check->Buffer_Check Protein_Stability Check Antibody/Drug Solubility in Buffers EDC_Conc->Protein_Stability

Caption: A decision tree for troubleshooting low ADC yield.

References

Technical Support Center: NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) ester chemistry, particularly in the context of reagents like NH-bis-PEG5.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS ester in bioconjugation?

A1: The primary reaction of an N-hydroxysuccinimide (NHS) ester is a nucleophilic acyl substitution with a primary aliphatic amine (–NH₂). In the context of proteins and peptides, these reactive groups are found at the N-terminus of the polypeptide chain and on the side chain of lysine (Lys, K) residues.[1][2][3][4] This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[1][5] The homobifunctional nature of this compound means it has two NHS ester groups, allowing it to crosslink two amine-containing molecules.[6][7][8]

Q2: What are the optimal reaction conditions for NHS ester conjugation?

A2: NHS ester reactions are highly dependent on the pH of the reaction buffer. The optimal pH range is typically between 7.2 and 8.5.[4][9][10]

  • Below pH 7.2: The primary amine groups are increasingly protonated (-NH₃⁺), which renders them non-nucleophilic and slows down or prevents the reaction.[4][11]

  • Above pH 8.5: The rate of hydrolysis of the NHS ester, a major side reaction, increases significantly. This competes with the desired aminolysis reaction and reduces the overall conjugation efficiency.[9][11][12] Commonly used buffers include phosphate, borate, HEPES, and bicarbonate buffers.[9][10] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete for reaction with the NHS ester.[9][13][14]

Q3: Besides primary amines, what other functional groups can react with NHS esters?

  • Hydroxyl Groups (-OH): Serine, threonine, and tyrosine residues can be acylated by NHS esters (O-acylation).[15][17] The resulting ester linkage is less stable than an amide bond and can be hydrolyzed, particularly with heat treatment.[4][16]

  • Sulfhydryl Groups (-SH): The side chain of cysteine can also react with NHS esters.[1][15]

  • Guanidinium Group: A study has reported the biotinylation of an arginine side chain.[15]

Q4: What is hydrolysis and why is it a concern?

A4: Hydrolysis is the primary competing side reaction where the NHS ester reacts with water instead of the target amine.[9] This reaction inactivates the NHS ester by converting it to a non-reactive carboxylic acid and releasing NHS. The rate of hydrolysis is highly pH-dependent, increasing as the pH becomes more alkaline.[10][18] For example, the half-life of an NHS ester can be several hours at pH 7 but only minutes at pH 9.[2][10][19][20] This competition can significantly lower the yield of the desired amine-conjugated product.[5][21][22]

Q5: How should NHS ester reagents like this compound be stored and handled?

A5: NHS esters are sensitive to moisture.[6][13][14] They should be stored desiccated at -20°C.[3][6][13] Before opening, the vial must be equilibrated to room temperature to prevent moisture from condensing inside, which would lead to hydrolysis of the reagent.[2][13][14][20] It is recommended to dissolve the NHS ester in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use and not to prepare aqueous stock solutions for storage.[11][13]

Troubleshooting Guide

This guide addresses common issues encountered during conjugation experiments with NHS esters.

Problem Potential Cause Recommended Solution
Low or No Conjugation 1. Hydrolyzed NHS Ester: The reagent was compromised by moisture during storage or handling.[4][20]1. Ensure proper storage (desiccated, -20°C). Always allow the vial to warm to room temperature before opening.[20] Use freshly prepared solutions. Test reagent activity by monitoring NHS release via absorbance at 260 nm after base hydrolysis.[20]
2. Incorrect pH: The reaction buffer pH is too low (<7.2), leading to protonation of amines.[4][11]2. Verify the pH of your reaction buffer using a calibrated pH meter. Adjust to the optimal range of 7.2-8.5.
3. Competing Nucleophiles: The buffer (e.g., Tris, glycine) or other sample components contain primary amines.[4][9][10]3. Perform buffer exchange into a non-amine-containing buffer like PBS, HEPES, or bicarbonate before starting the conjugation.[13][14]
4. Low Reactant Concentration: The concentration of the amine-containing molecule is too low, favoring the competing hydrolysis reaction.[5][22][23]4. Increase the concentration of the protein or molecule to be labeled. A concentration of 1-10 mg/mL is often recommended.[11][13]
Poor Reproducibility 1. Inconsistent Reagent Handling: Variable exposure of the NHS ester to moisture between experiments.1. Aliquot the solid NHS ester upon receipt to minimize freeze-thaw cycles and moisture exposure for the bulk of the reagent.
2. pH Drift During Reaction: The release of N-hydroxysuccinimide (a weak acid) can lower the pH of poorly buffered solutions.[1][24]2. Use a buffer with sufficient buffering capacity (e.g., 0.1 M). For large-scale reactions, monitor the pH during the reaction.[11][24]
3. Variable Reaction Times/Temperatures: Inconsistent incubation conditions affect reaction rates.[15]3. Standardize incubation times and temperatures for all experiments. Reactions are typically run for 1-4 hours at room temperature or overnight on ice.[9][11][24]
Excessive Labeling / Aggregation 1. Molar Excess of NHS Ester is Too High: Using too much NHS ester can lead to modification of secondary sites or alter the protein's charge, potentially causing aggregation.[16]1. Optimize the molar ratio of NHS ester to your target molecule. Start with a modest excess (e.g., 8-20 fold) and titrate to find the optimal ratio for your desired degree of labeling.[11][13]
2. O-acylation of Ser/Thr/Tyr: Unwanted modification of hydroxyl-containing residues.[15][17]2. Lower the reaction pH towards 7.2-7.5 to disfavor reaction with hydroxyl groups. Consider a post-reaction treatment (e.g., with hydroxylamine or gentle heat) to selectively hydrolyze the less stable O-acyl ester bonds while leaving the amide bonds intact.[4][16]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with an NHS Ester

This protocol provides a general guideline for conjugating an NHS ester to a protein.

  • Preparation of Protein:

    • Dissolve the protein in a non-amine-containing buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[11]

    • If the protein is in an incompatible buffer (like Tris), perform buffer exchange using dialysis or a desalting column.[13][14]

  • Preparation of NHS Ester Solution:

    • Allow the vial of NHS ester to equilibrate to room temperature before opening.[2][20]

    • Immediately before use, dissolve the NHS ester in a small amount of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[11] For example, dissolve 1-2 mg in 100 µL of solvent.

  • Conjugation Reaction:

    • Calculate the required volume of NHS ester solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).[13]

    • Add the NHS ester solution to the protein solution while gently vortexing.[11]

    • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[9][24]

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding an amine-containing buffer like Tris-HCl to a final concentration of 20-50 mM to consume any unreacted NHS ester.[9][19]

    • Remove excess, non-reacted NHS ester and byproducts (NHS) from the conjugated protein using a desalting column, dialysis, or size-exclusion chromatography.[1][24]

Protocol 2: Monitoring NHS Ester Hydrolysis

This spectrophotometric method can be used to assess the activity of an NHS ester reagent by measuring the amount of released N-hydroxysuccinimide (NHS).[20]

  • Materials:

    • Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

    • 0.5-1.0 N NaOH

    • UV-Vis Spectrophotometer

  • Procedure:

    • Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer. Prepare a control tube with 2 mL of buffer only.

    • Immediately zero the spectrophotometer at 260 nm using the control tube.[20]

    • Measure the absorbance of the NHS ester solution (A_initial). This reading accounts for any NHS already present due to prior hydrolysis.

    • To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH to force complete hydrolysis of all active ester groups. Vortex for 30 seconds.

    • Promptly (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).

  • Interpretation:

    • A significantly higher A_final compared to A_initial indicates that the reagent was active, as the base treatment hydrolyzed the remaining NHS esters and released more NHS. If the two readings are similar, the reagent has likely been fully hydrolyzed and is inactive.

Visualizations

Reaction Pathways

Caption: Primary and competing side reactions of NHS esters.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis prep_protein 1. Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) mix 3. Mix Protein and NHS Ester Solutions prep_protein->mix prep_nhs 2. Prepare Fresh NHS Ester Solution in Anhydrous DMSO prep_nhs->mix incubate 4. Incubate (1-4h RT or O/N 4°C) mix->incubate quench 5. Quench Reaction (Optional, e.g., Tris) incubate->quench purify 6. Purify Conjugate (e.g., Desalting Column) quench->purify analyze 7. Analyze Product (e.g., MS, HPLC) purify->analyze

Caption: General experimental workflow for NHS ester conjugation.

Troubleshooting Logic

G start Low Conjugation Yield? check_reagent Is NHS Ester Active? start->check_reagent check_ph Is pH 7.2-8.5? check_reagent->check_ph Yes reagent_bad Use Fresh Reagent check_reagent->reagent_bad No check_buffer Amine-Free Buffer? check_ph->check_buffer Yes ph_bad Adjust Buffer pH check_ph->ph_bad No check_conc Sufficient Protein Concentration? check_buffer->check_conc Yes buffer_bad Buffer Exchange check_buffer->buffer_bad No conc_bad Increase Concentration check_conc->conc_bad No success Yield Should Improve check_conc->success Yes reagent_bad->start ph_bad->start buffer_bad->start conc_bad->start

Caption: Troubleshooting logic for low NHS ester conjugation yield.

References

Technical Support Center: Improving Protein Solubility with NH-bis-PEG5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing NH-bis-PEG5 to enhance protein solubility. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully applying this PEGylation reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it improve protein solubility?

A1: this compound is a homobifunctional crosslinker featuring a five-unit polyethylene glycol (PEG) chain with an N-hydroxysuccinimide (NHS) ester at each end.[1][2] PEGylation, the covalent attachment of PEG chains to a protein, enhances solubility primarily by increasing the protein's hydrodynamic volume and creating a hydrophilic shield on its surface.[3] This process can prevent protein aggregation and precipitation.[3][4]

Q2: What is the chemical reaction behind this compound and a target protein?

A2: The NHS esters on this compound react with primary amines (-NH2) on the protein, primarily the ε-amine groups of lysine residues and the α-amine group at the N-terminus.[5][6] This reaction, a nucleophilic acyl substitution, forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[6] Because this compound has two reactive NHS esters, it can potentially cross-link multiple protein molecules, which is a key consideration during experimental design.

Q3: What are the critical parameters for a successful PEGylation reaction?

A3: Several factors influence the success of a PEGylation reaction. The most critical include:

  • pH: The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where primary amines are deprotonated and more nucleophilic.[5][6][7]

  • Protein Concentration: Higher protein concentrations can increase the likelihood of intermolecular cross-linking and aggregation.[8]

  • Molar Ratio of PEG to Protein: A molar excess of the PEG reagent is generally used, but an excessively high ratio can lead to unwanted modifications and aggregation.[9]

  • Buffer Composition: Amine-containing buffers, such as Tris, must be avoided as they will compete with the protein for reaction with the NHS ester.[5][10] Phosphate, bicarbonate, or borate buffers are recommended.[5][9]

Troubleshooting Guide

This section addresses common issues encountered during protein PEGylation with this compound.

Issue 1: Protein Aggregation and Precipitation During or After PEGylation

Protein aggregation is a common challenge when using a bifunctional crosslinker like this compound.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps Rationale
Intermolecular Cross-linking Optimize the molar ratio of this compound to protein. Start with a lower molar excess.A lower concentration of the crosslinker reduces the probability of one PEG molecule reacting with two separate protein molecules.
Perform the reaction at a lower protein concentration.Increasing the distance between protein molecules favors intramolecular modification over intermolecular cross-linking.[8]
Consider a stepwise addition of the PEG reagent over time.[8]A slower, more controlled reaction can favor intramolecular modification.[8]
Suboptimal Reaction Conditions Ensure the reaction buffer pH is within the optimal range for your specific protein's stability.Deviations from a protein's optimal pH can expose hydrophobic regions, leading to aggregation.[8]
Perform the reaction at a lower temperature (e.g., 4°C).[8]Lowering the temperature slows the reaction rate, which can help control the modification process and reduce aggregation.[8]
Protein Instability Add stabilizing excipients to the reaction buffer.Sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), and certain amino acids (e.g., arginine) are known to stabilize proteins and suppress aggregation.[8]

Troubleshooting Workflow for Protein Aggregation

G start Protein Aggregation Observed check_ratio Check PEG:Protein Molar Ratio start->check_ratio check_conc Check Protein Concentration start->check_conc check_conditions Check Reaction Conditions (pH, Temp) start->check_conditions optimize Optimize Reaction Parameters check_ratio->optimize High Ratio check_conc->optimize High Concentration check_conditions->optimize Suboptimal add_excipients Add Stabilizing Excipients add_excipients->optimize sec_analysis Analyze with SEC/DLS sec_analysis->add_excipients Aggregation Persists success Aggregation Minimized sec_analysis->success Monomeric Peak Improved optimize->sec_analysis

Caption: A troubleshooting workflow for addressing protein aggregation.

Issue 2: Low or No PEGylation Efficiency

If you observe minimal or no shift in your protein's molecular weight after the reaction, it may indicate low PEGylation efficiency.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps Rationale
Inactive NHS Ester Use a fresh stock of this compound.NHS esters are moisture-sensitive and can hydrolyze over time, rendering them inactive.[6] It is recommended to prepare solutions immediately before use.[6]
Suboptimal pH Verify the pH of your reaction buffer. The optimal range is typically 7.2-8.5.[5][6]At lower pH values, the primary amines on the protein are protonated and less reactive.[6]
Presence of Competing Amines Ensure your buffer is free of primary amines (e.g., Tris, glycine).[5]Competing amines will react with the NHS ester, reducing the amount available for protein modification.[5]
Inaccessible Amine Groups Consider denaturing and refolding your protein if native conditions are not required for its final application.The primary amines on your protein may be buried within its three-dimensional structure and inaccessible to the PEG reagent.
Issue 3: Difficulty in Purifying the PEGylated Protein

Separating the PEGylated protein from unreacted PEG and unmodified protein can be challenging.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps Rationale
Inefficient Removal of Unreacted PEG For dialysis, increase the dialysis time and the volume of buffer exchanges.[11]This ensures a sufficient gradient for the smaller, unreacted PEG molecules to diffuse out.
For Size Exclusion Chromatography (SEC), use a column with a pore size and length optimized for the size difference between your protein and the PEG reagent.[11]Proper column selection is crucial for achieving good resolution between the PEGylated product and smaller contaminants.[11]
Poor Separation of PEGylated and Unmodified Protein Ion-exchange chromatography can be used to separate species based on charge differences that may arise from PEGylation.PEGylation can shield charged residues, altering the protein's overall charge and allowing for separation from the unmodified form.

Experimental Protocols

Protocol 1: General PEGylation of a Protein with this compound

This protocol provides a starting point for the PEGylation reaction. Optimization will be required for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl or 1 M glycine, pH 7.5)

  • Purification system (e.g., dialysis cassettes, SEC column)

Procedure:

  • Protein Preparation: Adjust the concentration of your protein solution to 1-5 mg/mL in the reaction buffer.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[10]

  • PEGylation Reaction:

    • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., 10-fold to 50-fold) over the protein.

    • Add the calculated volume of the PEG reagent to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[10][12]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.[9] Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted PEG and byproducts by dialysis against an appropriate buffer or by using size exclusion chromatography.

Experimental Workflow for Protein PEGylation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein Prepare Protein (1-5 mg/mL in amine-free buffer) add_peg Add PEG Reagent to Protein Solution prep_protein->add_peg prep_peg Prepare this compound (10-20 mM in anhydrous DMSO) prep_peg->add_peg incubate Incubate (RT for 30-60 min or 4°C for 2h) add_peg->incubate quench Quench Reaction (e.g., Tris or Glycine) incubate->quench purify Purify Sample (Dialysis or SEC) quench->purify analyze Analyze Product (SDS-PAGE, SEC, MS) purify->analyze

Caption: A general experimental workflow for protein PEGylation.

Protocol 2: Quantification of Protein Solubility

This protocol allows for the quantification of the improvement in protein solubility after PEGylation.

Materials:

  • Unmodified and PEGylated protein samples

  • Appropriate buffer for solubility testing

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Prepare stock solutions of both unmodified and PEGylated protein at the same high concentration.

  • Induce precipitation or aggregation (e.g., by adjusting pH, temperature, or adding a precipitating agent).

  • Incubate the samples under the precipitation-inducing conditions for a defined period.

  • Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet the insoluble protein.

  • Carefully collect the supernatant containing the soluble protein.

  • Measure the protein concentration in the supernatant using a spectrophotometer at 280 nm or a colorimetric protein assay (e.g., Bradford or BCA).

  • Calculate the percentage of soluble protein for both the unmodified and PEGylated samples.

Data Presentation: Solubility Comparison

SampleInitial Concentration (mg/mL)Supernatant Concentration (mg/mL)% Soluble Protein
Unmodified Protein2.00.525%
PEGylated Protein2.01.890%

Characterization of PEGylated Proteins

It is essential to characterize the PEGylated product to confirm the extent of modification and assess its properties.

Technique Information Obtained
SDS-PAGE Provides a qualitative assessment of the increase in molecular weight due to PEGylation. A "smear" or ladder of bands may indicate varying degrees of PEGylation.[8]
Size Exclusion Chromatography (SEC) Separates proteins based on size, allowing for the quantification of monomer, aggregate, and fragment content.[8]
Mass Spectrometry (MS) Determines the precise molecular weight of the PEGylated protein, confirming the number of attached PEG molecules.[13][14]
Dynamic Light Scattering (DLS) Measures the size distribution of particles in solution, useful for detecting the presence of aggregates.[8]

Logical Relationship for Characterization

G peg_protein PEGylated Protein Sample sds_page SDS-PAGE peg_protein->sds_page sec Size Exclusion Chromatography peg_protein->sec ms Mass Spectrometry peg_protein->ms dls Dynamic Light Scattering peg_protein->dls mw_shift Molecular Weight Shift? sds_page->mw_shift purity_agg Purity & Aggregation Level? sec->purity_agg degree_peg Degree of PEGylation? ms->degree_peg agg_presence Aggregates Present? dls->agg_presence mw_shift->sec Yes mw_shift->ms Yes purity_agg->ms High Purity purity_agg->dls High Purity degree_peg->sec Confirm with Size agg_presence->sec Yes

Caption: A logical diagram for the characterization of PEGylated proteins.

References

Technical Support Center: Preventing Non-specific Binding with NH-bis-PEG5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for preventing non-specific binding using NH-bis-PEG5 and other PEG-based linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on utilizing these powerful tools to enhance assay specificity and reliability.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem in my experiments?

Non-specific binding refers to the adhesion of molecules, such as proteins or antibodies, to surfaces in an unintended and unpredictable manner. This phenomenon is a significant concern in many biological assays and applications as it can lead to high background signals, reduced sensitivity, and inaccurate results. In immunoassays like ELISA, for instance, non-specific binding of detection antibodies can produce a false positive signal, obscuring the true measurement of the analyte of interest.

Q2: How does this compound help in preventing non-specific binding?

This compound is a homobifunctional crosslinker that contains two N-hydroxysuccinimide (NHS) esters and a five-unit polyethylene glycol (PEG) spacer. The NHS esters react with primary amines on proteins or surfaces to form stable amide bonds. The key to its function in preventing non-specific binding lies in the hydrophilic PEG chain. When conjugated to a surface or a molecule, the PEG chains create a hydration layer, forming a physical barrier that sterically hinders the approach of other molecules, thereby reducing non-specific adsorption.[1][2] This "molecular shield" is highly effective at preventing proteins and other biomolecules from sticking to surfaces they might otherwise adhere to.

Q3: What are the common pitfalls when using homobifunctional PEG crosslinkers like this compound?

Common issues include low crosslinking efficiency, protein aggregation, and lack of control over the extent of PEGylation.[3] Low efficiency can be due to the hydrolysis of the NHS ester, the use of incompatible buffers containing primary amines (like Tris or glycine), or suboptimal reactant concentrations.[3] Protein aggregation can occur if there is a high degree of intermolecular crosslinking.[3] Controlling the reaction stoichiometry, pH, and incubation time is crucial to achieving the desired level of modification without causing unwanted side effects.[3]

Q4: Can I use this compound to modify any surface?

This compound is designed to react with primary amines. Therefore, it is suitable for modifying surfaces that are amine-functionalized. Many common substrates, such as glass slides, nanoparticles, and microplates, can be pre-treated with reagents like aminopropyl-triethoxysilane (APTES) to introduce primary amine groups, making them compatible with NHS-ester chemistry.

Q5: How does the length and architecture of the PEG linker affect its ability to prevent non-specific binding?

The effectiveness of a PEG linker in preventing non-specific binding is influenced by its chain length, density on the surface, and architecture (linear vs. branched).

  • Chain Length: Longer PEG chains can create a thicker hydration layer, offering more effective steric hindrance.[4] However, there is a trade-off, as very long chains might sterically hinder the specific binding of the intended target molecule.

  • Density: A higher density of PEG chains on a surface generally leads to better prevention of non-specific protein adsorption.[5][6]

  • Architecture: Branched PEG structures can create a larger hydrodynamic volume compared to linear PEGs of the same molecular weight, which can be more effective at shielding surfaces.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at reducing non-specific binding with this compound.

Issue 1: High Background Signal in Immunoassay Despite Using a PEGylated Surface
Possible Cause Troubleshooting Steps
Incomplete Surface Coverage with PEG - Increase the concentration of the this compound solution during the coating step.- Extend the reaction time to ensure complete conjugation to the surface amines.- Confirm that the surface was properly amine-functionalized prior to PEGylation.
Hydrolysis of NHS Ester - Prepare the this compound solution immediately before use.[3] Do not use pre-made stock solutions stored for extended periods.[3]- Perform the conjugation reaction at a pH between 7.0 and 8.5.[3] While the reaction is faster at higher pH, so is hydrolysis.[3]- Consider performing the reaction at 4°C for a longer duration to minimize hydrolysis.[3]
Incompatible Buffer Components - Ensure that the buffer used for the PEGylation reaction is free of primary amines (e.g., Tris, glycine).[3] Use buffers like PBS, HEPES, or borate.[3]- If the sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before the reaction.[3]
Insufficient Blocking of Remaining Active Sites - After PEGylation, perform a blocking step with a traditional blocking agent like Bovine Serum Albumin (BSA) or casein to cover any remaining non-specific binding sites.
Inadequate Washing - Increase the number and duration of wash steps after each incubation period in your immunoassay protocol.- Add a non-ionic detergent like Tween-20 to the wash buffer to help reduce non-specific interactions.
Issue 2: Low Efficiency of Bioconjugation with this compound
Possible Cause Troubleshooting Steps
Hydrolyzed or Inactive Reagent - Store the this compound reagent at -20°C with a desiccant.[3] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3]- Use a fresh vial of the reagent if there is any doubt about its activity.
Suboptimal Reaction pH - The reaction of NHS esters with primary amines is pH-dependent. The optimal range is typically pH 7.2-8.5.[9] Below this range, the amine groups are protonated and less reactive.
Insufficient Molar Excess of PEG Linker - For protein labeling, a 10- to 50-fold molar excess of the crosslinker over the protein is generally recommended.[10] This may need to be optimized for your specific application.
Low Protein Concentration - Low concentrations of the target molecule can lead to less efficient conjugation due to the competing hydrolysis reaction.[9] It is often recommended to use a protein concentration of at least 2 mg/mL.[9]
Issue 3: Aggregation or Precipitation of Protein After PEGylation
Possible Cause Troubleshooting Steps
High Degree of Intermolecular Crosslinking - Reduce the molar ratio of the this compound linker to your protein.[3]- Shorten the reaction incubation time.[3]- Adjusting the protein concentration can also influence the balance between intramolecular and intermolecular crosslinking.[3]
Change in Protein Solubility - The addition of PEG chains should generally increase the hydrophilicity and solubility of the conjugate. However, extensive crosslinking can lead to insoluble aggregates. Optimize the degree of PEGylation as described above.

Data Presentation

The following table summarizes the effectiveness of different strategies in reducing non-specific protein binding.

Method Reduction in Non-specific Binding Key Considerations Reference
PEG-modified Hydrogel Up to a 10-fold decrease in fluorescence signal from non-specific binding compared to an unmodified hydrogel.The specific type of PEG-acrylate used can influence the degree of reduction. PEG-diacrylate showed the greatest overall reduction in one study.[11][12]
PEG Grafting vs. BSA Coating PEG grafting was found to be as effective as BSA coating in reducing non-specific cell adhesion.PEG offers the advantage of being a synthetic and customizable polymer, providing a more controlled and defined surface modification compared to a complex protein like BSA.[1][13]
Increased PEG Density Protein adsorption decreases with increasing PEG grafting density.Achieving a high density of long PEG chains can be challenging due to steric hindrance.[5][6]
Monodisperse vs. Polydisperse PEG Gold nanoparticles coated with monodisperse PEG showed significantly lower protein adsorption compared to those with polydisperse PEG.Monodisperse PEGs provide a more uniform and consistent surface coating.[14]
Branched vs. Linear PEG Branched PEG conjugates can exhibit a superior pharmacokinetic profile (longer in vivo exposure) compared to linear PEG conjugates of the same molecular weight, which is attributed to better shielding.The more compact structure of branched PEGs can provide more effective "masking" of the conjugated molecule.[8]

Experimental Protocols

Protocol 1: Surface Modification of an Amine-Functionalized Surface with this compound

This protocol describes a general method for coating an amine-functionalized substrate (e.g., a glass slide or microplate) with this compound to create a surface that resists non-specific protein adsorption.

Materials:

  • Amine-functionalized substrate

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Deionized water

Procedure:

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mg/mL).

  • Dilute the Crosslinker: Dilute the this compound stock solution in the amine-free reaction buffer to the desired final concentration (e.g., 1-10 mg/mL).

  • Surface Coating: Add the diluted this compound solution to the amine-functionalized surface, ensuring the entire surface is covered.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Washing: After incubation, thoroughly wash the surface with the reaction buffer to remove any unreacted crosslinker.

  • Quenching: Add the quenching buffer to the surface and incubate for 15-30 minutes at room temperature. This step deactivates any remaining NHS esters.

  • Final Wash: Wash the surface extensively with deionized water.

  • Drying and Storage: Dry the surface under a stream of nitrogen and store it in a desiccated environment until use.

Protocol 2: Quantification of Non-specific Protein Binding on a PEGylated Surface

This protocol provides a method to quantify the reduction in non-specific binding on a surface modified with this compound compared to an unmodified control surface.

Materials:

  • PEGylated and control (unmodified amine-functionalized) surfaces

  • Fluorescently labeled non-specific protein (e.g., FITC-BSA) at a known concentration in a suitable buffer (e.g., PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader or microscope

Procedure:

  • Incubation: Add the fluorescently labeled protein solution to both the PEGylated and control surfaces. Incubate for 1 hour at room temperature.

  • Washing: Remove the protein solution and wash both surfaces three times with the wash buffer to remove any unbound protein.

  • Final Rinse: Rinse the surfaces with PBS to remove any residual detergent.

  • Fluorescence Measurement: Measure the fluorescence intensity on both the PEGylated and control surfaces using a fluorescence plate reader or by capturing images with a fluorescence microscope and quantifying the intensity.

  • Data Analysis: Compare the fluorescence intensity of the PEGylated surface to the control surface. A significantly lower fluorescence signal on the PEGylated surface indicates a reduction in non-specific protein binding.

Visualizations

Non_Specific_Binding_Prevention cluster_0 Unmodified Surface cluster_1 PEGylated Surface Unmodified Hydrophobic/ Charged Surface Binding Non-specific Binding Unmodified->Binding Protein Non-specific Protein Protein->Binding PEG_Surface Surface + this compound Hydration Hydration Layer (Steric Hindrance) PEG_Surface->Hydration No_Binding Binding Prevented Protein2 Non-specific Protein Protein2->No_Binding Repelled

Caption: Mechanism of non-specific binding prevention by PEGylation.

Experimental_Workflow Start Start: Amine- Functionalized Surface Step1 1. Prepare fresh This compound solution Start->Step1 Step2 2. Incubate surface with PEG solution (RT, 30-60 min) Step1->Step2 Step3 3. Wash to remove unreacted PEG Step2->Step3 Step4 4. Quench with Tris or Glycine buffer Step3->Step4 Step5 5. Final wash and dry Step4->Step5 End End: PEGylated surface ready for assay Step5->End

Caption: Workflow for surface modification with this compound.

Troubleshooting_Flowchart Start High Background in Assay? Check_Buffer Is reaction buffer amine-free? Start->Check_Buffer Change_Buffer Action: Use PBS, HEPES, or Borate. Buffer exchange sample. Check_Buffer->Change_Buffer No Check_Reagent Is PEG reagent freshly prepared? Check_Buffer->Check_Reagent Yes Change_Buffer->Check_Reagent Prepare_Fresh Action: Prepare new PEG solution just before use. Check_Reagent->Prepare_Fresh No Check_Coverage Is surface coverage adequate? Check_Reagent->Check_Coverage Yes Prepare_Fresh->Check_Coverage Increase_Conc Action: Increase PEG concentration or incubation time. Check_Coverage->Increase_Conc No Check_Washing Are washing steps sufficient? Check_Coverage->Check_Washing Yes Increase_Conc->Check_Washing Improve_Washing Action: Increase number and duration of washes. Add detergent. Check_Washing->Improve_Washing No Success Problem Resolved Check_Washing->Success Yes Improve_Washing->Success

Caption: Troubleshooting logic for high background signals.

References

Validation & Comparative

A Comparative Guide to the Characterization of NH-bis-PEG5 Crosslinked Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NH-bis-PEG5 crosslinked proteins with those modified by other common crosslinking agents. We present supporting experimental data and detailed protocols for the characterization of these conjugates, enabling you to make informed decisions for your research and development needs.

Introduction to this compound Crosslinkers

This compound is a homobifunctional crosslinker that contains two N-hydroxysuccinimide (NHS) esters at either end of a five-unit polyethylene glycol (PEG) spacer. The NHS esters react with primary amines on proteins, such as the side chain of lysine residues and the N-terminus, to form stable amide bonds. The PEGylated nature of this crosslinker offers several advantages over traditional non-PEGylated crosslinkers like bis(sulfosuccinimidyl) suberate (BS3) and disuccinimidyl suberate (DSS).

Performance Comparison: this compound vs. Alternative Crosslinkers

The selection of a crosslinker is critical and can significantly impact the outcome of your experiments. Here, we compare the key features of this compound with two widely used amine-reactive crosslinkers, BS3 and DSS.

FeatureThis compoundBS3 (Bis[sulfosuccinimidyl] suberate)DSS (Disuccinimidyl suberate)
Solubility Water-solubleWater-solubleWater-insoluble (requires organic solvent)
Spacer Arm PEGylated, hydrophilicNon-PEGylated, hydrocarbonNon-PEGylated, hydrocarbon
Membrane Permeability ImpermeableImpermeablePermeable
Tendency for Aggregation ReducedModerateHigher
Immunogenicity ReducedModerateHigher
Flexibility HighModerateModerate

Key Advantages of this compound:

  • Increased Solubility: The hydrophilic PEG spacer enhances the water solubility of the crosslinker and the resulting protein conjugate, which can be advantageous for downstream applications and storage.

  • Reduced Aggregation: The PEG chain can help to prevent the aggregation of crosslinked proteins, a common issue with more hydrophobic crosslinkers.[1]

  • Lower Immunogenicity: PEGylation is known to reduce the immunogenic response to proteins and the crosslinker itself.[1]

  • Defined Spacer Length: Unlike some PEG reagents that are heterogeneous mixtures, this compound has a discrete and defined spacer arm length, allowing for more precise structural analysis.

While direct quantitative comparisons of crosslinking efficiency can be application-dependent, the physicochemical properties of this compound suggest a favorable profile for maintaining protein stability and solubility post-crosslinking.

Experimental Characterization of Crosslinked Proteins

A multi-faceted approach is essential for the thorough characterization of crosslinked proteins. Below are detailed protocols for key analytical techniques.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a fundamental technique to visualize the formation of higher molecular weight species corresponding to crosslinked protein complexes.

Experimental Protocol:

  • Sample Preparation:

    • To 20 µg of your protein sample (control and crosslinked), add 2X Laemmli sample buffer.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins. Note: For some crosslinked complexes, heating can lead to aggregation or reversal of the crosslink. Optimization may be required.[2]

  • Gel Electrophoresis:

    • Load the denatured samples and a molecular weight marker onto a polyacrylamide gel of an appropriate percentage. The gel percentage will depend on the expected size of your crosslinked products.

    • Run the gel in 1X running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

  • Visualization:

    • Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.

    • Expected Results: A successful crosslinking reaction will show the appearance of new, higher molecular weight bands in the crosslinked sample lane compared to the non-crosslinked control. The intensity of the monomer band should decrease with increasing crosslinker concentration. For PEGylated proteins, bands may appear smeared or broader than their non-PEGylated counterparts due to the interaction between PEG and SDS.[3] In such cases, Native PAGE can be a useful alternative.[3]

Western Blotting

Western blotting provides a more specific detection of crosslinked complexes using antibodies against the protein of interest.

Experimental Protocol:

  • SDS-PAGE and Transfer:

    • Perform SDS-PAGE as described above.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[4]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to your protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using a CCD camera-based imager or X-ray film.[2]

    • Expected Results: The appearance of higher molecular weight bands recognized by the specific antibody will confirm the formation of crosslinked complexes containing the target protein.

Mass Spectrometry (MS)

Crosslinking mass spectrometry (XL-MS) is a powerful technique for identifying the specific amino acid residues involved in a crosslink, providing valuable structural information about protein-protein interactions and protein conformation.

Experimental Protocol:

  • In-solution or In-gel Digestion:

    • For in-solution digestion, the crosslinked protein mixture is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin).

    • For in-gel digestion, the band corresponding to the crosslinked complex is excised from an SDS-PAGE gel and subjected to the same denaturation, reduction, alkylation, and digestion steps within the gel piece.

  • Enrichment of Crosslinked Peptides (Optional but Recommended):

    • Crosslinked peptides are often present in low abundance. Enrichment using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can significantly improve their detection.

  • LC-MS/MS Analysis:

    • The digested peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

    • The mass spectrometer is typically operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation.

  • Data Analysis:

    • Specialized software (e.g., pLink, MeroX, Xi) is used to identify the crosslinked peptides from the complex MS/MS spectra. This software can identify intra-protein and inter-protein crosslinks.

    • Expected Results: The analysis will provide a list of identified crosslinked peptides, specifying the amino acid residues that are covalently linked. This information can be mapped onto known protein structures to validate protein-protein interactions or to model the structure of protein complexes.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution of particles in a solution. It is particularly useful for assessing the aggregation state of proteins before and after crosslinking.

Experimental Protocol:

  • Sample Preparation:

    • Prepare protein samples (non-crosslinked and crosslinked) in a suitable buffer. The buffer should be filtered (e.g., through a 0.22 µm filter) to remove any dust or large particles.

    • The protein concentration should be optimized, typically in the range of 0.1-1.0 mg/mL.

  • DLS Measurement:

    • Transfer the sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

    • Acquire the scattering data.

  • Data Analysis:

    • The software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the sample.

    • Expected Results: A monodisperse sample of a non-crosslinked protein will show a single, narrow peak in the size distribution. The formation of crosslinked dimers, trimers, or larger oligomers will result in the appearance of peaks corresponding to larger hydrodynamic radii. A high PDI value can indicate the presence of aggregates. DLS is an excellent quality control step to ensure the homogeneity of your sample before more complex analyses.

Visualizing Workflows and Pathways with Graphviz

Experimental Workflow for Characterization of Crosslinked Proteins

experimental_workflow cluster_prep Sample Preparation cluster_analysis Characterization cluster_results Data Interpretation protein Protein of Interest crosslinked_protein Crosslinked Protein protein->crosslinked_protein Crosslinking Reaction crosslinker This compound crosslinker->crosslinked_protein sds_page SDS-PAGE crosslinked_protein->sds_page western_blot Western Blot crosslinked_protein->western_blot mass_spec Mass Spectrometry crosslinked_protein->mass_spec dls Dynamic Light Scattering crosslinked_protein->dls size_verification Verification of Crosslinking & Size sds_page->size_verification interaction_confirmation Confirmation of Interaction Partners western_blot->interaction_confirmation structural_insights Identification of Crosslinked Residues mass_spec->structural_insights aggregation_assessment Assessment of Aggregation State dls->aggregation_assessment

Caption: General experimental workflow for the characterization of crosslinked proteins.

Logical Relationship for Crosslinker Selection

crosslinker_selection cluster_goals Experimental Goals cluster_crosslinkers Crosslinker Choice start Define Experimental Goal intracellular Intracellular Crosslinking start->intracellular cell_surface Cell Surface Crosslinking start->cell_surface solubility Maintain High Solubility start->solubility dss DSS (Membrane Permeable) intracellular->dss bs3 BS3 (Membrane Impermeable) cell_surface->bs3 nh_peg5 This compound (Soluble, Impermeable) cell_surface->nh_peg5 solubility->nh_peg5

Caption: Logic for selecting a crosslinker based on experimental requirements.

Simplified EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell growth and proliferation. Crosslinking can be used to study the protein-protein interactions within this pathway, such as the binding of Grb2 and Shc1 to the activated EGFR.

EGFR_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Shc1 Shc1 EGFR->Shc1 Recruits & Phosphorylates EGF EGF EGF->EGFR Binds & Activates Grb2 Grb2 SOS SOS Grb2->SOS Recruits Shc1->Grb2 Binds Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: A simplified diagram of the EGFR signaling cascade.

Conclusion

The characterization of crosslinked proteins requires a combination of techniques to confirm the formation of covalent linkages and to gain deeper structural insights. This compound offers distinct advantages in terms of solubility and reduced aggregation, making it an excellent choice for many applications. The protocols and comparative data provided in this guide are intended to assist researchers in designing and executing robust experiments for the analysis of crosslinked protein complexes.

References

A Comparative Guide to Analytical Techniques for Characterizing ADCs with PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics has surged, bringing with it the critical need for robust analytical methods to ensure their efficacy and safety. A key component of modern ADCs is the linker, which connects the antibody to the cytotoxic payload. Bifunctional polyethylene glycol (PEG) linkers, such as the conceptual NH-bis-PEG5, are increasingly employed to enhance solubility, stability, and pharmacokinetic properties. The inherent heterogeneity of ADCs, stemming from variations in the drug-to-antibody ratio (DAR) and conjugation sites, necessitates a suite of sophisticated analytical techniques for comprehensive characterization.

This guide provides an objective comparison of the three primary analytical techniques used for ADC characterization: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS), and Native Mass Spectrometry (Native MS). We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their ADC development programs.

Comparative Analysis of Key Performance Attributes

The choice of analytical technique depends on the specific quality attributes to be measured. The following table summarizes the performance of HIC, RPLC-MS, and Native MS in characterizing critical features of ADCs.

FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS)Native Mass Spectrometry (Native MS)
Primary Application Determination of DAR distribution and average DARDAR determination of subunits (light and heavy chains)Intact mass analysis and DAR determination of the intact ADC
Sample State Native, non-denaturing conditions[1]Denaturing conditions (reduced subunits)[2]Native, folded state[3][4]
Resolution of DAR Species Good resolution of species with different drug loads[5]High resolution of light and heavy chain fragments with varying drug loads[2]Can resolve different DAR species on the intact ADC[6]
Mass Information No direct mass informationProvides accurate mass of subunits, confirming drug load[2]Provides accurate mass of the intact ADC and its different proteoforms[6][7]
Throughput Relatively highModerate, requires sample reductionHigh, especially with SEC-MS[6]
MS Compatibility Typically not directly compatible due to high salt concentrations[8]Directly compatible with MS[2]Directly compatible with MS[3][4]
Quantitation Based on UV peak area[9]Based on UV peak area of subunits or ion intensity[10]Based on relative peak intensities in the deconvoluted mass spectrum[6]

Experimental Data: A Side-by-Side Comparison

The following table presents a comparative analysis of DAR values for Brentuximab Vedotin, a cysteine-linked ADC, determined by different analytical techniques. This data, synthesized from multiple studies, illustrates the concordance and potential variations between methods.

Analytical TechniqueAverage DARReference
Hydrophobic Interaction Chromatography (HIC)4.03[4]
Native Mass Spectrometry (Intact ADC)3.98[4]
RPLC-MS (Reduced Subunits)~4.0[11]

Note: The presented DAR values are from different studies and serve as a representative comparison. Direct comparison is most accurate when performed on the same batch of ADC.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific ADCs.

Hydrophobic Interaction Chromatography (HIC) for DAR Determination

This protocol describes a generic method for determining the DAR of an ADC using HIC.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)[12]

  • HPLC system with UV detector[12]

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM potassium phosphate, pH 7.0[12]

  • Mobile Phase B: 50 mM potassium phosphate, pH 7.0, with 20% isopropanol[12]

  • ADC sample

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 15 minutes).[12]

  • Monitor the elution profile at 280 nm.[12]

  • Integrate the peaks corresponding to different DAR species.

  • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100[9]

Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) for Subunit Analysis

This protocol outlines the analysis of ADC subunits after reduction to determine DAR.

Materials:

  • RPLC column (e.g., Agilent PLRP-S)[13]

  • LC-MS system (e.g., Agilent 6230 Accurate-Mass TOF LC/MS)[13]

  • Mobile Phase A: 0.1% formic acid in water[13]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[13]

  • Reducing agent (e.g., DTT)

  • ADC sample

Procedure:

  • Reduce the ADC sample by incubating with a reducing agent (e.g., DTT) to separate the light and heavy chains.

  • Equilibrate the RPLC column with the initial mobile phase conditions.

  • Inject the reduced ADC sample.

  • Separate the light and heavy chain fragments using a suitable gradient of Mobile Phase B.[13]

  • Detect the eluting species by both UV (280 nm) and mass spectrometry.

  • Deconvolute the mass spectra of the light and heavy chain peaks to determine the mass of each species and confirm the number of conjugated drugs.

  • Calculate the average DAR based on the relative abundance of the different drug-loaded light and heavy chains.[10]

Native Mass Spectrometry (Native MS) for Intact ADC Analysis

This protocol describes the analysis of an intact ADC under native conditions to determine its mass and DAR.

Materials:

  • Size-Exclusion Chromatography (SEC) column for online buffer exchange[4]

  • Native MS-compatible LC-MS system (e.g., Agilent 6545XT AdvanceBio LC/Q-TOF)[3]

  • Mobile Phase: Volatile buffer such as ammonium acetate (e.g., 400 mM)[4]

  • ADC sample

Procedure:

  • Equilibrate the SEC column with the native MS mobile phase.

  • Inject the ADC sample for online buffer exchange and desalting.[4]

  • Introduce the intact ADC directly into the mass spectrometer.

  • Acquire the mass spectrum under native conditions, preserving the non-covalent interactions within the ADC.[4]

  • Deconvolute the resulting mass spectrum to obtain the mass of the intact ADC and the distribution of different DAR species.[6]

  • Calculate the average DAR from the relative intensities of the peaks corresponding to each DAR species in the deconvoluted spectrum.[6]

Visualizing the Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for each analytical technique.

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC Analysis cluster_data Data Analysis Sample ADC Sample HIC_Column HIC Column (High Salt Buffer) Sample->HIC_Column Gradient Salt Gradient (Decreasing Salt) HIC_Column->Gradient UV_Detection UV Detection (280 nm) Gradient->UV_Detection Chromatogram Chromatogram (DAR Species Separation) UV_Detection->Chromatogram DAR_Calc Average DAR Calculation Chromatogram->DAR_Calc RPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis RPLC-MS Analysis cluster_data Data Analysis Sample ADC Sample Reduction Reduction (DTT) Sample->Reduction RPLC_Column RPLC Column Reduction->RPLC_Column Gradient Organic Solvent Gradient RPLC_Column->Gradient MS_Detection Mass Spectrometry Detection Gradient->MS_Detection Mass_Spectra Mass Spectra of Subunits MS_Detection->Mass_Spectra Deconvolution Deconvolution Mass_Spectra->Deconvolution DAR_Calc Average DAR Calculation Deconvolution->DAR_Calc Native_MS_Workflow cluster_prep Sample Preparation cluster_analysis Native MS Analysis cluster_data Data Analysis Sample Intact ADC Sample SEC_Column SEC Column (Buffer Exchange) Sample->SEC_Column Native_MS Native Mass Spectrometry SEC_Column->Native_MS Mass_Spectrum Intact Mass Spectrum Native_MS->Mass_Spectrum Deconvolution Deconvolution Mass_Spectrum->Deconvolution DAR_Calc Average DAR Calculation Deconvolution->DAR_Calc

References

A Head-to-Head Comparison of SMCC and NH-bis-PEG5 Linkers for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted therapeutics, the choice of linker for antibody-drug conjugates (ADCs) is a critical determinant of efficacy and safety. This guide provides an in-depth, objective comparison of two prominent linkers: the traditional non-cleavable linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and the polyethylene glycol (PEG)-containing linker, NH-bis-PEG5. This comparison is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their ADC design.

Introduction to SMCC and this compound Linkers

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a well-established heterobifunctional crosslinker.[1][2] It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like those on lysine residues of an antibody) and a maleimide group that reacts with sulfhydryl (thiol) groups.[3] The cyclohexane ring in its structure enhances the stability of the maleimide group.[3] SMCC is a non-cleavable linker, meaning the cytotoxic payload is only released upon the complete degradation of the antibody within the target cell.[2][4] This property contributes to high plasma stability and reduced off-target toxicity, as exemplified by the successful ADC, ado-trastuzumab emtansine (Kadcyla®).[1][5]

This compound represents a class of PEGylated linkers. While the specific "this compound" designation can be ambiguous, for the purpose of this comparison, we will consider a heterobifunctional linker incorporating a PEG5 (five ethylene glycol units) chain with an amine-reactive group (like an NHS ester) and another functional group for payload conjugation. The inclusion of a PEG chain is intended to improve the solubility and pharmacokinetic profile of the ADC.[6][] PEG linkers can be designed to be either cleavable or non-cleavable.[8] For a direct comparison with the non-cleavable SMCC, we will focus on non-cleavable PEGylated linkers.

Mechanism of Action and Conjugation Chemistry

Both SMCC and heterobifunctional PEGylated linkers are typically employed in a two-step conjugation process to prevent self-conjugation and ensure a controlled reaction.[1]

  • Antibody Activation: The NHS ester of the linker is reacted with the monoclonal antibody, forming a stable amide bond with the primary amine of a lysine residue. This step attaches the linker to the antibody and presents a reactive group for payload conjugation.

  • Payload Conjugation: The maleimide group (in the case of SMCC and maleimide-PEG-NHS esters) on the activated antibody then reacts with a thiol group on the cytotoxic payload, forming a stable thioether bond.[3][5]

The key difference in their chemical structure lies in the spacer arm connecting the two reactive ends. SMCC has a rigid cyclohexane-methyl spacer, while the PEG linker has a flexible, hydrophilic polyethylene glycol chain.

Comparative Performance Data

FeatureSMCCThis compound (Non-cleavable PEGylated Linker)
Linker Type Non-cleavable[2]Typically non-cleavable (can be designed as cleavable)[8][9]
Reactive Groups NHS ester (for amines), Maleimide (for thiols)[3]NHS ester (for amines), functional group for payload (e.g., maleimide)[6]
Plasma Stability High, due to stable amide and thioether bonds[1][5]Generally high, comparable to SMCC[6]
Solubility Linker itself is not water-soluble (requires organic solvent)[10]Hydrophilic PEG chain improves aqueous solubility[6][11]
Payload Release Upon lysosomal degradation of the antibody[2][4]Upon lysosomal degradation of the antibody[4]
Bystander Effect No bystander effect[1]No bystander effect for non-cleavable versions
Drug-to-Antibody Ratio (DAR) Can be controlled, but high DARs may lead to aggregation[12]PEGylation can potentially allow for higher DARs without aggregation[6]
Pharmacokinetics Predictable pharmacokinetics[1]Longer circulation half-life due to increased hydrodynamic radius[6]
Immunogenicity LowPEG is generally non-toxic and has low immunogenicity[6]

Experimental Protocols

General Protocol for Antibody Conjugation with SMCC

This protocol outlines the key steps for preparing an ADC with SMCC.

Materials:

  • Antibody solution (1-10 mg/mL) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)[13]

  • SMCC dissolved in an organic solvent like DMSO[10]

  • Thiol-containing drug

  • Desalting columns (e.g., Sephadex G-25)[13]

  • Quenching reagent (e.g., L-cysteine)[13]

Procedure:

  • Antibody Activation:

    • Add a 5- to 20-fold molar excess of SMCC solution to the antibody solution.[10]

    • Incubate for 30-60 minutes at room temperature.[10]

  • Removal of Excess SMCC:

    • Immediately after incubation, remove unreacted SMCC using a desalting column equilibrated with a thiol-free buffer.[13]

  • Conjugation with Thiol-containing Drug:

    • Add the thiol-containing drug to the maleimide-activated antibody solution. A molar excess of the drug is recommended.[13]

    • Incubate for 1-2 hours at room temperature.[14]

  • Quenching:

    • Quench any unreacted maleimide groups by adding a quenching reagent.[13]

  • Purification:

    • Purify the ADC to remove unreacted drug and other byproducts using methods like size-exclusion chromatography.[14]

General Protocol for Antibody Conjugation with a Maleimide-PEG-NHS Ester Linker

The protocol is similar to that of SMCC, with considerations for the properties of the PEGylated linker.

Materials:

  • Antibody solution in an amine-free buffer.

  • Maleimide-PEG-NHS ester dissolved in a suitable solvent (many are water-soluble).

  • Thiol-containing drug.

  • Desalting columns.

  • Quenching reagent.

Procedure:

  • Antibody Activation:

    • Add a molar excess of the Maleimide-PEG-NHS ester solution to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

  • Removal of Excess Linker:

    • Remove unreacted linker using a desalting column.

  • Conjugation with Thiol-containing Drug:

    • Add the thiol-containing drug to the maleimide-activated antibody.

    • Incubate for 1-2 hours at room temperature.

  • Quenching:

    • Add a quenching reagent to stop the reaction.

  • Purification:

    • Purify the final ADC conjugate.

Visualizing the Conjugation Process

SMCC Conjugation Workflow

SMCC_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation Antibody Antibody (with Lysine -NH2) Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab NHS ester reaction SMCC SMCC Linker (NHS ester + Maleimide) SMCC->Activated_Ab ADC Antibody-Drug Conjugate (ADC) Activated_Ab->ADC Maleimide reaction Drug Thiol-containing Drug (-SH) Drug->ADC

Caption: Two-step antibody-drug conjugation workflow using an SMCC linker.

PEGylated Linker Conjugation Workflow

PEG_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation Antibody Antibody (with Lysine -NH2) Activated_Ab Maleimide-PEG-Activated Antibody Antibody->Activated_Ab NHS ester reaction PEG_Linker Maleimide-PEG-NHS Ester Linker PEG_Linker->Activated_Ab ADC PEGylated Antibody-Drug Conjugate Activated_Ab->ADC Maleimide reaction Drug Thiol-containing Drug (-SH) Drug->ADC

Caption: Conjugation process utilizing a heterobifunctional PEGylated linker.

Conclusion

The choice between SMCC and a PEGylated linker like this compound depends on the specific goals of the ADC development program.

SMCC is a well-validated, robust linker that provides high plasma stability, leading to a favorable safety profile.[1] Its non-cleavable nature makes it suitable for targeting antigens with high and homogenous expression, where a bystander effect is not required.[1]

This compound and other PEGylated linkers offer the advantage of improved solubility and potentially enhanced pharmacokinetics.[6] The hydrophilic PEG spacer can help to overcome challenges associated with hydrophobic payloads and may allow for higher drug loading without inducing aggregation.[6]

For researchers, the decision should be based on the physicochemical properties of the antibody and payload, the desired pharmacokinetic profile of the ADC, and the biological characteristics of the target antigen and tumor microenvironment. While SMCC provides a proven and reliable option, PEGylated linkers offer a valuable alternative for optimizing the properties of next-generation ADCs.

References

A Comparative Guide to Bioconjugation: NH-bis-PEG5 vs. Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a crosslinking agent is a critical determinant of the efficacy, stability, and homogeneity of the final conjugate. This guide provides an objective comparison between homobifunctional crosslinkers, exemplified by NH-bis-PEG5, and heterobifunctional crosslinkers, with a focus on the widely used SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). We will delve into their respective mechanisms of action, supported by experimental protocols and data presentation to aid in the selection of the optimal reagent for your research and development needs.

Introduction to Crosslinker Chemistry

Crosslinkers are reagents that form covalent bonds between two or more molecules. They are broadly categorized based on the reactivity of their functional groups.

This compound , a homobifunctional crosslinker, possesses two identical N-hydroxysuccinimide (NHS) ester reactive groups at either end of a 5-unit polyethylene glycol (PEG) spacer.[1][2][3][4][5] These NHS esters react with primary amines, which are readily available on the surface of proteins in the form of lysine residues and the N-terminus.[4][6] The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, and can reduce the immunogenicity of the final product.[1][2][7] Due to its identical reactive ends, this compound is typically employed in a one-step reaction to either form intramolecular crosslinks, stabilize protein quaternary structures, or polymerize molecules containing amine groups.[8][9]

Heterobifunctional crosslinkers , in contrast, feature two different reactive groups.[7][8][10][11][12] This design allows for a more controlled, sequential (two-step) conjugation process, which is a significant advantage when linking two distinct biomolecules, such as an antibody and a drug payload.[8][11][13] By reacting one functional group at a time, undesirable self-conjugation and polymerization can be minimized.[8][11] A common example is SMCC, which contains an NHS ester to target primary amines and a maleimide group that specifically reacts with sulfhydryl groups (thiols), typically found in cysteine residues.[7][13]

Mechanism of Action and Reaction Specificity

The fundamental difference in their mechanism of action dictates the ideal applications for each class of crosslinker.

This compound (Homobifunctional)

The one-step reaction of this compound involves mixing the crosslinker with the protein(s) to be conjugated. The NHS esters at both ends of the molecule react with primary amines, leading to the formation of stable amide bonds. This can result in a mixture of intermolecular (between proteins) and intramolecular (within the same protein) crosslinks.

Caption: One-step conjugation with this compound.

Heterobifunctional Crosslinkers (e.g., SMCC)

The two-step process with a heterobifunctional crosslinker like SMCC provides greater control.

  • Activation Step: The NHS ester of SMCC is first reacted with the primary amines on the first protein (e.g., an antibody).

  • Purification: Excess, unreacted SMCC is removed.

  • Conjugation Step: The maleimide-activated first protein is then introduced to the second molecule, which contains a sulfhydryl group, to form a stable thioether bond.

Heterobifunctional_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation A Protein A (-NH2) SMCC SMCC (NHS-ester) A->SMCC + Activated_A Maleimide-Activated Protein A SMCC->Activated_A pH 7.2-8.5 Purification Purification (Remove excess SMCC) Activated_A->Purification B Protein B (-SH) Conjugate Protein A - Linker - Protein B (Amide & Thioether Bonds) B->Conjugate pH 6.5-7.5 Activated_A2 Maleimide-Activated Protein A Activated_A2->B + Purification->Activated_A2

Caption: Two-step conjugation with a heterobifunctional crosslinker.

Comparative Performance

Direct quantitative comparison between these two classes of crosslinkers is challenging without head-to-head experimental data. However, a qualitative and semi-quantitative comparison can be made based on their inherent properties and typical applications.

FeatureThis compound (Homobifunctional)Heterobifunctional Crosslinkers (e.g., SMCC)
Reaction Control Low (one-step reaction)High (two-step, sequential reaction)
Risk of Self-Conjugation/Polymerization HighLow
Conjugate Homogeneity Generally low, produces a mixture of productsPotentially high, allows for more defined conjugates
Primary Application Intramolecular crosslinking, protein polymerization, stabilizing protein complexesCreating well-defined bioconjugates (e.g., ADCs), linking two different molecules
Reaction Complexity SimpleMore complex, requires an intermediate purification step
Resulting Linkage Two amide bondsOne amide bond and one thioether bond
Linkage Stability Amide bonds are generally very stable.Thioether bonds are stable, but maleimide-thiol linkages can undergo retro-Michael reactions, leading to potential instability in vivo.[12][14]

Experimental Protocols

Protocol 1: Protein Crosslinking with this compound

This protocol is a general guideline for crosslinking proteins in solution.

Materials:

  • Protein(s) of interest

  • This compound (Bis(NHS)PEG5)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or other amine-free buffer (e.g., HEPES, borate).

  • Quenching Buffer (optional): 1 M Tris-HCl or 1 M Glycine, pH 7.5.

  • Anhydrous DMSO or DMF for preparing the crosslinker stock solution.

  • Desalting columns or dialysis equipment for purification.

Procedure:

  • Protein Preparation: Dissolve the protein(s) in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-25 mM).

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and reaction byproducts using a desalting column or by dialysis against an appropriate buffer.

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.[3][4][6]

Protocol 2: Antibody-Small Molecule Conjugation with Sulfo-SMCC

This protocol describes a two-step process for conjugating a sulfhydryl-containing small molecule to an antibody. Sulfo-SMCC is used here for its water solubility, which avoids the need for organic solvents that could potentially denature the antibody.

Materials:

  • Antibody (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.5)

  • Sulfo-SMCC

  • Sulfhydryl-containing small molecule

  • Conjugation Buffer: PBS, pH 7.2-7.5

  • Desalting columns

Procedure:

Part A: Antibody Activation

  • Sulfo-SMCC Preparation: Immediately before use, prepare a stock solution of Sulfo-SMCC in water (e.g., 10 mg/mL).

  • Activation Reaction: Add a 10- to 20-fold molar excess of the Sulfo-SMCC solution to the antibody solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with the Conjugation Buffer.

Part B: Conjugation

  • Conjugation Reaction: Immediately add the sulfhydryl-containing small molecule to the purified, maleimide-activated antibody. The optimal molar ratio of the small molecule to the antibody should be determined empirically.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the final antibody-small molecule conjugate using a desalting column or size-exclusion chromatography to remove unreacted small molecules and byproducts.

  • Analysis: Characterize the conjugate to determine the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy or mass spectrometry.[7][8][9]

Conclusion

The choice between a homobifunctional crosslinker like this compound and a heterobifunctional crosslinker such as SMCC is fundamentally driven by the specific application.

  • This compound is a suitable choice for simpler, one-step applications where a high degree of control over the final product is not essential, such as in the study of protein-protein interactions within a complex or for the polymerization of proteins.

  • Heterobifunctional crosslinkers are indispensable for the construction of complex, well-defined bioconjugates, particularly in therapeutic and diagnostic development where control over stoichiometry and the site of conjugation is critical. The two-step reaction protocol minimizes the formation of unwanted byproducts, leading to a more homogeneous and characterizable final product.

For researchers and drug development professionals, a thorough understanding of the chemistry and application of these crosslinkers is paramount to achieving reproducible and reliable results in bioconjugation.

References

Validating Protein-Protein Interactions: A Comparative Guide to NH-bis-PEG5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NH-bis-PEG5, a homobifunctional crosslinker, with other common alternatives for the validation of protein-protein interactions (PPIs). By leveraging chemical cross-linking mass spectrometry (XL-MS), researchers can capture and identify interacting proteins, providing crucial insights into cellular function and disease mechanisms. This document outlines the advantages of using a PEGylated crosslinker like this compound, presents supporting experimental data, and provides detailed protocols to aid in experimental design.

Introduction to this compound in PPI Validation

This compound, also known as Bis(NHS)PEG5, is a chemical crosslinker that covalently links proteins in close proximity. Its structure features two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a five-unit polyethylene glycol (PEG) spacer. These NHS esters react efficiently with primary amines (found on lysine residues and protein N-termini) under physiological conditions to form stable amide bonds.

The integrated PEG spacer is a key feature of this compound, offering several advantages over non-PEGylated crosslinkers like BS3 (Bis(sulfosuccinimidyl) suberate). These benefits include increased water solubility of the crosslinker and the resulting cross-linked complexes, which can reduce aggregation and precipitation during experiments. Furthermore, the hydrophilic nature of the PEG chain can enhance the accessibility of the crosslinker to protein surfaces, potentially facilitating the capture of dynamic or transient interactions.

Comparative Analysis of Crosslinkers for PPI Validation

The choice of crosslinker is critical for the successful identification of protein-protein interactions. Below is a comparison of this compound with other commonly used crosslinkers.

FeatureThis compoundBS3 (Bis[sulfosuccinimidyl] suberate)DSS (Disuccinimidyl suberate)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Reactive Groups N-hydroxysuccinimide (NHS) estersN-hydroxysuccinimide (NHS) estersN-hydroxysuccinimide (NHS) estersCarbodiimide
Target Functional Groups Primary amines (-NH₂)Primary amines (-NH₂)Primary amines (-NH₂)Carboxyls (-COOH) and primary amines (-NH₂)
Spacer Arm Length ~21.7 Å~11.4 Å~11.4 Å0 Å (zero-length)
Water Solubility HighHigh (sulfonated version of DSS)Low (requires organic solvent)High
Membrane Permeability NoNoYesYes
Key Advantages Increased solubility of conjugates, reduced aggregation, flexible spacer.Well-established, water-soluble.Membrane permeable for intracellular crosslinking.Forms a direct amide bond without a spacer, good for confirming direct interactions.
Potential Limitations Longer spacer may not be ideal for capturing very close interactions.Hydrophobic spacer can sometimes lead to aggregation.Requires use of organic solvents which can perturb protein structure.Can lead to extensive polymerization if not carefully controlled.

Quantitative Performance Data

A recent study systematically compared the performance of a PEGylated crosslinker, BS(PEG)2, with the non-PEGylated crosslinker DSS/BS3 in capturing protein dynamics. The results indicated that the PEGylated crosslinker had a superior ability to capture inter-domain dynamics of several proteins, including calmodulin and adenylate kinase[1]. The study suggests that the polarity of the PEG backbone enhances the accessibility of the crosslinker to the protein surface, facilitating the capture of sites in dynamic regions[1]. While this study used a shorter PEG chain than this compound, the findings strongly support the advantages of PEGylation in cross-linking studies.

In another study, a trifunctional crosslinker named "Leiker" containing a biotin tag and a cleavable site was developed to improve the enrichment and identification of cross-linked peptides. This approach led to the identification of 3130 inter-linked lysine pairs in E. coli lysates and 893 in C. elegans lysates, representing a significant increase in identified PPIs compared to previous studies using traditional crosslinkers like BS3[2]. While not a direct comparison with this compound, this highlights the impact of advanced crosslinker design on the depth of PPI analysis.

Table 1: Hypothetical Quantitative Comparison of Crosslinkers in a Whole-Cell Lysate XL-MS Experiment

MetricThis compoundBS3DSS
Number of Unique Cross-linked Peptides Identified ~1500~1200~1800
Number of Identified Protein-Protein Interactions ~450~350~550
Percentage of Hydrophobic Interactions Captured HigherLowerHigher
Solubility Issues Observed MinimalOccasionalFrequent

This table is a hypothetical representation based on the known properties of the crosslinkers and findings from related studies. Actual results will vary depending on the specific experimental conditions and biological system.

Experimental Protocols

Protocol 1: In Vitro Cross-linking of a Purified Protein Complex with this compound

Materials:

  • Purified protein complex in a suitable amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer, pH 7.2-8.0)

  • This compound (e.g., from a 10 mM stock solution in anhydrous DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE reagents

  • Mass spectrometer compatible reagents (e.g., sequencing-grade trypsin, formic acid, acetonitrile)

Procedure:

  • Protein Preparation: Prepare the purified protein complex at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Cross-linking Reaction: Add the this compound stock solution to the protein solution to a final concentration of 0.5-2 mM. The optimal crosslinker-to-protein molar ratio should be determined empirically (typically ranging from 25:1 to 100:1).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis by SDS-PAGE: Analyze a small aliquot of the cross-linked sample by SDS-PAGE to confirm the formation of higher molecular weight species, indicating successful cross-linking.

  • Sample Preparation for Mass Spectrometry:

    • Denature the cross-linked protein sample using 8 M urea.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.

    • Acidify the peptide mixture with formic acid to stop the digestion.

    • Desalt the peptides using a C18 spin column.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software (e.g., pLink, MeroX, or XlinkX) to identify the cross-linked peptides from the MS data and map the protein-protein interactions.

Protocol 2: Cell Surface Cross-linking of Proteins with this compound

Materials:

  • Suspension or adherent cells

  • Amine-free buffer (e.g., PBS, pH 8.0)

  • This compound (from a 10 mM stock solution in anhydrous DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Cell lysis buffer

  • Standard proteomics sample preparation reagents

Procedure:

  • Cell Preparation:

    • For suspension cells, wash the cells three times with ice-cold PBS to remove any amine-containing media components. Resuspend the cells in PBS at a concentration of ~25 x 10⁶ cells/mL.

    • For adherent cells, wash the culture plates three times with ice-cold PBS.

  • Cross-linking Reaction: Add this compound to the cells to a final concentration of 1-3 mM.

  • Incubation: Incubate for 30 minutes at 4°C to minimize internalization of the crosslinker.

  • Quenching: Add quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at 4°C.

  • Cell Lysis: Pellet the cells and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Extraction and Preparation for MS: Proceed with protein extraction, digestion, and peptide cleanup as described in Protocol 1.

  • LC-MS/MS Analysis and Data Analysis: Follow steps 7 and 8 from Protocol 1.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_proteomics_prep Proteomics Preparation cluster_analysis Analysis start Protein Complex or Cells crosslinking Cross-linking with This compound start->crosslinking quenching Quenching Reaction crosslinking->quenching lysis Cell Lysis (if applicable) quenching->lysis denaturation Denaturation, Reduction & Alkylation lysis->denaturation digestion Tryptic Digestion denaturation->digestion desalting Peptide Desalting digestion->desalting lcms LC-MS/MS Analysis desalting->lcms data_analysis Cross-link Identification (e.g., pLink, MeroX) lcms->data_analysis ppi_map PPI Network Mapping data_analysis->ppi_map end Biological Insights ppi_map->end Validated PPIs signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Recruits Ligand Ligand Ligand->Receptor Binds Kinase1 Kinase 1 Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Adaptor->Kinase1 Activates Gene Target Gene TF->Gene Regulates Transcription

References

Navigating the Maze: A Comparative Guide to Mass Spectrometry Analysis of NH-bis-PEG5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring product quality, safety, and efficacy. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of biomolecules. This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the analysis of NH-bis-PEG5 conjugates, offering insights into their performance and supported by experimental data. We also explore alternative analytical methodologies to provide a complete analytical toolkit.

Mass Spectrometry: A Head-to-Head Comparison

Mass spectrometry is an indispensable tool for the characterization of PEGylated molecules, providing critical information on molecular weight, purity, and structure.[1] The two most common ionization techniques, Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), each present distinct advantages and limitations for the analysis of heterogeneous molecules like this compound conjugates.

Quantitative Performance of MS Techniques

The selection of an MS technique is often dictated by the specific analytical requirements, such as the need for high-throughput screening versus in-depth structural elucidation. The following table summarizes the key performance metrics of MALDI-Time-of-Flight (TOF) MS and ESI-MS for the analysis of PEGylated conjugates.

FeatureMALDI-TOF MSESI-MS (e.g., Q-TOF, Orbitrap)
Primary Information Average molecular weight, degree of PEGylation, and distribution of PEGylated species.[2]Precise molecular weight of individual charge states, enabling detailed structural analysis.[3]
Mass Accuracy Good (typically within 0.1% to 0.01%).[2]Excellent (typically <5 ppm with high-resolution instruments).
Resolution Sufficient to resolve individual PEG oligomers in many cases.[4]High resolution allows for the separation of isotopic peaks and confident charge state assignment.
Sensitivity High (femtomole to attomole range).Very high (picomole to femtomole range).
Throughput High, suitable for rapid screening of multiple samples.Lower, often coupled with liquid chromatography (LC) for sample separation prior to analysis.[3]
Tolerance to Buffers/Salts More tolerant to non-volatile salts and buffers.Less tolerant; requires clean samples, often necessitating extensive sample preparation or online desalting.
Fragmentation Capability In-source decay (ISD) and post-source decay (PSD) can provide some structural information.[4]Tandem MS (MS/MS) with techniques like Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) allows for detailed sequencing and localization of the PEGylation site.[5]
Sample Preparation Relatively simple, involving co-crystallization with a matrix.[2]Can be more complex, often requiring buffer exchange and optimization of spray conditions.[3]

Alternative Analytical Methodologies

While mass spectrometry is a cornerstone of conjugate analysis, other techniques provide complementary information and are often used in conjunction with MS.

TechniqueInformation ProvidedAdvantagesLimitations
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Determination of absolute molar mass, size, and aggregation state of conjugates in solution.[6][7][8]Provides information on the hydrodynamic volume and can separate different PEGylated species and aggregates.[9]Does not provide direct structural information on the PEGylation site. Resolution may be insufficient to separate species with small mass differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed atomic-level structural information, confirmation of covalent linkages, and determination of the degree of PEGylation.[10][11]Provides unambiguous structural confirmation and quantitative data on the degree of PEGylation.[12][13]Requires relatively large amounts of pure sample and can be time-consuming. Data analysis can be complex for large molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of the presence of characteristic functional groups of the PEG linker and the conjugated molecule.Rapid, non-destructive, and requires minimal sample preparation.Provides limited structural detail and is generally not quantitative for determining the degree of PEGylation.

Experimental Protocols

Detailed and reproducible protocols are crucial for obtaining high-quality data. Below are representative protocols for the mass spectrometry analysis of an this compound conjugate.

MALDI-TOF MS Protocol for this compound Conjugate Analysis

This protocol is designed for the rapid determination of the average molecular weight and the distribution of PEGylated species.

  • Sample Preparation :

    • Dissolve the this compound conjugate in a suitable solvent (e.g., water/acetonitrile 50:50, v/v) to a final concentration of 1-10 pmol/µL.

    • Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for larger proteins) or α-cyano-4-hydroxycinnamic acid (CHCA) (for peptides and smaller proteins), in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).[2]

  • Sample Spotting :

    • On a MALDI target plate, mix 1 µL of the sample solution with 1 µL of the matrix solution.

    • Allow the mixture to air-dry at room temperature, allowing for co-crystallization of the sample and matrix.

  • Data Acquisition :

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for the expected conjugate. Use a linear, positive ion mode.

    • Calibrate the instrument using a standard of known molecular weight close to that of the analyte.

  • Data Analysis :

    • Process the raw spectrum to identify the series of peaks corresponding to the different numbers of PEG units attached to the molecule.

    • The mass difference between adjacent peaks should correspond to the mass of the PEG5 repeating unit.

    • Calculate the average molecular weight and the degree of PEGylation from the distribution of the observed peaks.

ESI-LC/MS Protocol for this compound Conjugate Analysis

This protocol is suited for obtaining precise mass measurements and for subsequent fragmentation analysis to determine the PEGylation site.

  • Sample Preparation :

    • Dissolve the this compound conjugate in a solvent compatible with reverse-phase liquid chromatography, such as 0.1% formic acid in water, to a concentration of 1-10 µM.

    • If the sample is in a non-volatile buffer, perform a buffer exchange into a volatile buffer (e.g., ammonium acetate) using a spin filter.[14]

  • Liquid Chromatography :

    • Inject the sample onto a reverse-phase column (e.g., C4 or C8 for proteins, C18 for peptides).

    • Elute the conjugate using a gradient of increasing organic solvent (e.g., acetonitrile) containing 0.1% formic acid.

  • Mass Spectrometry :

    • The eluent from the LC is directly introduced into the ESI source of the mass spectrometer.

    • Acquire mass spectra in positive ion mode over a mass range that encompasses the expected charge states of the conjugate.

    • For fragmentation analysis, perform tandem MS (MS/MS) on the precursor ions of interest using CID or ETD.

  • Data Analysis :

    • Deconvolute the raw ESI-MS spectrum to obtain the zero-charge mass of the conjugate.

    • Analyze the MS/MS spectra to identify fragment ions that provide information on the amino acid sequence and the site of PEGylation. The fragmentation pattern of the PEG chain itself can also be observed.[5]

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis & Interpretation Conjugate This compound Conjugate Dissolution Dissolution Conjugate->Dissolution Purification Purification/ Buffer Exchange Dissolution->Purification MALDI MALDI-TOF MS Purification->MALDI ESI ESI-LC/MS Purification->ESI MW_Dist Molecular Weight & Distribution MALDI->MW_Dist Precise_Mass Precise Mass & Purity ESI->Precise_Mass Fragmentation Fragmentation Analysis Precise_Mass->Fragmentation Site_ID PEGylation Site Identification Fragmentation->Site_ID

Caption: Workflow for the mass spectrometry analysis of this compound conjugates.

Analytical_Technique_Selection Start Analytical Goal Screening High-Throughput Screening Start->Screening Detailed_Structure Detailed Structural Characterization Start->Detailed_Structure Absolute_MW Absolute MW & Aggregation State Start->Absolute_MW MALDI MALDI-TOF MS Screening->MALDI ESI ESI-LC/MS Detailed_Structure->ESI NMR NMR Detailed_Structure->NMR SEC_MALS SEC-MALS Absolute_MW->SEC_MALS

Caption: Logic for selecting an analytical technique for this compound conjugate analysis.

References

Assessing the In Vivo Stability of NH-bis-PEG5 Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the in vivo performance of bioconjugates such as antibody-drug conjugates (ADCs). The stability of the linker is a key determinant of therapeutic index, influencing both efficacy and safety. This guide provides an objective comparison of the in vivo stability of NH-bis-PEG5 linkers with common alternatives, supported by experimental data and detailed methodologies.

The this compound linker is a bifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) esters at the termini of a five-unit polyethylene glycol (PEG) chain. The NHS esters react with primary amines on biomolecules to form stable amide bonds, while the PEG component enhances solubility and can improve the pharmacokinetic profile of the resulting conjugate.[1]

Comparative Analysis of Linker In Vivo Stability

The in vivo stability of a linker is paramount to prevent premature cleavage of a conjugated molecule (e.g., a cytotoxic drug from an antibody) in systemic circulation, which can lead to off-target toxicity and reduced therapeutic efficacy. Conversely, a linker that is too stable may not efficiently release its payload at the target site. The ideal linker maintains its integrity in the bloodstream and allows for controlled release of the cargo under specific physiological conditions.

PEGylation, the process of attaching PEG chains to molecules, is a widely adopted strategy to enhance the in vivo stability and solubility of bioconjugates.[][] The flexible and hydrophilic PEG chains can form a protective hydration shell around the conjugate, which can shield it from enzymatic degradation and reduce renal clearance, thereby extending its plasma half-life.[4][] The length of the PEG chain is a critical parameter, with longer chains generally providing greater stability and longer circulation times.[1][6]

Below is a table summarizing the in vivo stability characteristics of various linker types, including quantitative data from studies on different ADC linkers to provide a comparative context.

Linker TypeReactive Group(s)Bond FormedIn Vivo Stability ProfileRepresentative In Vivo Half-life (Linker)
This compound N-hydroxysuccinimide (NHS) EsterAmideHigh (Expected) . The amide bond is stable, and the PEG5 chain is known to increase solubility and in vivo half-life by providing a hydrophilic shield.[4][]Data not specifically available for this compound. PEGylation generally prolongs half-life.[1][6]
Maleimide MaleimideThioetherModerate to Low . The thioether bond can be susceptible to retro-Michael addition, leading to deconjugation in the presence of endogenous thiols like albumin and glutathione.[7]Can be relatively short (e.g., payload loss observed over days in plasma).[7]
Dipeptide (e.g., Valine-Citrulline) N/A (Cleaved by enzymes)PeptideHigh in circulation, low in tumor . Designed to be stable in plasma but cleaved by lysosomal proteases (e.g., Cathepsin B) that are abundant in the tumor microenvironment.[8][9]~144 hours (in mice), ~230 hours (in cynomolgus monkeys) for a Val-Cit-MMAE ADC.
Hydrazone Hydrazide, Aldehyde/KetoneHydrazonepH-sensitive . Generally stable at physiological pH (~7.4) but designed to be cleaved under the acidic conditions of endosomes and lysosomes (pH 5-6).[]Variable, dependent on the specific hydrazone structure and the local pH environment.
Disulfide ThiolDisulfideRedox-sensitive . Relatively stable in the bloodstream but can be cleaved in the reducing environment inside cells due to higher concentrations of glutathione.[]Can be unstable in plasma with half-lives sometimes in the range of 1-2 days.

Experimental Protocols for Assessing In Vivo Linker Stability

The in vivo stability of a linker is typically assessed by measuring the concentration of the intact conjugate, the total antibody (or protein), and the free payload in plasma samples collected from animal models at various time points after administration. The two most common analytical techniques for this purpose are Ligand-Binding Assays (e.g., ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

ELISA-Based Quantification of Intact Conjugate

This method is used to quantify the amount of the conjugate that remains intact in circulation over time.

Methodology:

  • Sample Collection: Collect blood samples from the animal model (e.g., mouse, rat) at predetermined time points post-injection of the conjugate. Process the blood to obtain plasma.

  • Plate Coating: Coat a 96-well microtiter plate with an antigen or antibody that specifically captures the protein component of the conjugate. Incubate and wash to remove unbound capture reagent.

  • Blocking: Add a blocking buffer (e.g., BSA or non-fat milk solution) to prevent non-specific binding. Incubate and wash.

  • Sample Incubation: Add diluted plasma samples to the wells. The intact conjugate will bind to the capture antibody/antigen. Incubate and wash.

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the payload molecule. This antibody will only bind to the conjugate that has retained its payload. Incubate and wash.

  • Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme. The enzyme will convert the substrate into a detectable signal.

  • Data Analysis: Measure the signal intensity (e.g., absorbance or fluorescence) and calculate the concentration of the intact conjugate in the plasma samples based on a standard curve generated with known concentrations of the intact conjugate. The half-life of the linker can be determined by plotting the concentration of the intact conjugate versus time.

LC-MS/MS for Quantification of Free Payload and Intact Conjugate

LC-MS/MS offers high specificity and sensitivity for quantifying both the free (cleaved) payload and the intact conjugate in plasma.

Methodology for Free Payload Quantification:

  • Sample Preparation: To 100 µL of plasma, add a protein precipitation agent (e.g., acetonitrile with an internal standard). Vortex and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the free payload to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample onto a liquid chromatography system coupled to a tandem mass spectrometer.

    • Chromatography: Use a suitable column (e.g., C18) to separate the payload from other plasma components.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for the payload and the internal standard.

  • Data Analysis: Quantify the free payload concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in control plasma.

Methodology for Intact Conjugate (Drug-to-Antibody Ratio - DAR) Analysis:

  • Immuno-capture: Incubate plasma samples with magnetic beads coated with an antibody that captures the protein component of the conjugate. This step isolates the conjugate from the complex plasma matrix.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution or On-bead Digestion:

    • Intact Analysis: Elute the intact conjugate from the beads using an acidic buffer.

    • Peptide Mapping: Digest the captured conjugate on the beads with a protease (e.g., trypsin) to generate specific peptides.

  • LC-MS Analysis: Analyze the eluted intact conjugate or the resulting peptides by high-resolution LC-MS.

  • Data Analysis: For intact analysis, the different drug-loaded species can be resolved and their relative abundance determined to calculate the average DAR. For peptide mapping, the presence and quantity of drug-conjugated peptides can be used to assess linker stability at specific sites.

Visualizations

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analysis Ex Vivo Analysis cluster_data_analysis Data Interpretation Admin Administer Conjugate to Animal Model Sample Collect Blood Samples at Time Points Admin->Sample Process Process Blood to Obtain Plasma Sample->Process ELISA ELISA for Intact Conjugate Process->ELISA Quantify intact conjugate LCMS LC-MS/MS for Free Payload & DAR Process->LCMS Quantify free payload and DAR PK Determine Pharmacokinetic Parameters (e.g., Half-life, Clearance) ELISA->PK LCMS->PK Stability Assess Linker Stability Profile PK->Stability Valine_Citrulline_Cleavage cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cell ADC_stable Antibody-Drug Conjugate (ADC) (Val-Cit Linker) Stable Linker is Stable ADC_stable->Stable Internalization ADC Internalization (Endocytosis) ADC_stable->Internalization Tumor Targeting Lysosome Lysosome (pH 4.5-5.0) High Cathepsin B Internalization->Lysosome Cleavage Cathepsin B cleaves Val-Cit Linker Lysosome->Cleavage Drug_release Payload Release Cleavage->Drug_release

References

The Influence of PEG Linker Length: A Comparative Analysis for Bioconjugation and Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the design of novel therapeutics and biomaterials. Polyethylene glycol (PEG) crosslinkers are widely utilized for their ability to improve the solubility, stability, and pharmacokinetic profiles of conjugated molecules. The length of the PEG chain is a crucial parameter that significantly impacts the physicochemical and biological properties of the resulting product. This guide provides a comparative study of different PEG length crosslinkers, supported by experimental data, to aid in the rational design of bioconjugates and hydrogels.

The length of a PEG linker can dramatically alter the performance of a bioconjugate, such as an antibody-drug conjugate (ADC), or the characteristics of a hydrogel. Longer PEG chains can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life in vivo.[1] Conversely, shorter PEG linkers may be advantageous where precise spatial control and minimal steric hindrance are required. This guide explores these effects through a detailed comparison of experimental findings.

Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy

The linker in an ADC plays a pivotal role in its therapeutic efficacy by influencing its stability, pharmacokinetics, and the efficiency of payload delivery to target cells. The length of the PEG component within the linker is a key determinant of these properties.

Quantitative Comparison of ADC Performance with Varying PEG Linker Lengths

The following table summarizes preclinical data comparing ADCs with different PEG linker lengths. It is important to note that the specific antibody, payload, and cancer cell line can influence the optimal linker length.

PEG Linker LengthIn Vitro Cytotoxicity (IC50, ng/mL)In Vivo Efficacy (Tumor Growth Inhibition)Plasma Half-life (t1/2, hours)Reference
PEG415+++120[2]
PEG825++++150[2]
PEG1240+++168[1]
PEG2475++200[1]

Data is synthesized from multiple sources and should be considered as a general trend. The number of "+" symbols indicates the relative level of efficacy.

Longer PEG chains generally lead to a longer plasma half-life, which can result in greater accumulation of the ADC in the tumor.[1] However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity, possibly due to steric hindrance affecting antigen binding or payload release.[3] This highlights a critical trade-off that must be optimized for each specific ADC.

Influence of PEG Crosslinker Length on Hydrogel Properties

In tissue engineering and controlled drug release, PEG-based hydrogels are widely used as scaffolds and delivery vehicles. The molecular weight of the PEG diacrylate (PEGDA) precursor, which dictates the crosslinker length, is a primary factor controlling the physical properties of the hydrogel.

Comparative Data on PEGDA Hydrogel Characteristics

The table below illustrates the effect of PEGDA molecular weight on the swelling ratio and compressive modulus of the resulting hydrogels.

PEGDA Molecular Weight (Da)Swelling Ratio (%)Compressive Modulus (kPa)Reference
2,000850150[4][5]
4,000120080[4][5]
6,000180045[6][7]
10,000250020[6][7]

Increasing the molecular weight of PEGDA leads to a lower crosslinking density, resulting in a hydrogel with a higher swelling ratio and a lower compressive modulus.[6][7] These properties are critical for applications such as cell encapsulation, where the scaffold must mimic the mechanical properties of native tissue, and for drug delivery, where the mesh size influences the release rate of therapeutic agents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for key experiments in the comparative study of PEG crosslinkers.

Protocol 1: Protein Crosslinking with PEG-NHS Esters of Varying Lengths

This protocol outlines a general procedure for conjugating a protein with different length PEG-NHS ester crosslinkers.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • PEG-NHS esters of different lengths (e.g., PEG4-NHS, PEG8-NHS, PEG12-NHS)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography system

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer.

  • Crosslinker Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

  • Purification: Remove unreacted crosslinker and by-products by dialysis against PBS or by using a size-exclusion chromatography column.[8][9]

  • Analysis: Characterize the extent of PEGylation using SDS-PAGE and determine the functional properties of the conjugate through relevant bioassays.

Protocol 2: Synthesis and Characterization of PEGDA Hydrogels with Different Molecular Weights

This protocol describes the fabrication of PEGDA hydrogels with varying crosslinker lengths via photopolymerization.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA) of different molecular weights (e.g., 2 kDa, 4 kDa, 6 kDa, 10 kDa)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV light source (365 nm)

Procedure:

  • Macromer Solution Preparation: Prepare a 20% (w/v) solution of PEGDA in PBS.

  • Photoinitiator Addition: Add the photoinitiator to the PEGDA solution at a concentration of 0.1% (w/v) and mix until fully dissolved.

  • Hydrogel Formation: Pipette the precursor solution into a mold of the desired shape and expose it to UV light (365 nm) for 5-10 minutes to induce crosslinking.

  • Swelling Ratio Measurement:

    • Weigh the hydrogel immediately after formation (initial weight, Wi).

    • Immerse the hydrogel in PBS at 37°C and allow it to swell to equilibrium (typically 24 hours).

    • Remove the swollen hydrogel, gently blot to remove excess surface water, and weigh it (swollen weight, Ws).

    • Calculate the swelling ratio as: (Ws - Wi) / Wi * 100%.[5]

  • Mechanical Testing:

    • Perform unconfined compression testing on the swollen hydrogels using a mechanical tester to determine the compressive modulus.

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz can effectively illustrate the logical flow of experiments and the relationships between different components.

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization & Evaluation cluster_outcome Comparative Analysis Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker_PEG4 PEG4 Linker Linker_PEG4->Conjugation Linker_PEG8 PEG8 Linker Linker_PEG8->Conjugation Linker_PEG12 PEG12 Linker Linker_PEG12->Conjugation Payload Cytotoxic Payload Payload->Conjugation In_Vitro In Vitro Cytotoxicity Assay Conjugation->In_Vitro In_Vivo In Vivo Efficacy Study Conjugation->In_Vivo PK_Study Pharmacokinetic Analysis Conjugation->PK_Study Data_Analysis Data Analysis & Comparison In_Vitro->Data_Analysis In_Vivo->Data_Analysis PK_Study->Data_Analysis Optimal_Linker Optimal Linker Selection Data_Analysis->Optimal_Linker

Caption: Workflow for the comparative study of ADC efficacy with different PEG linker lengths.

Hydrogel_Formation_and_Characterization cluster_synthesis Hydrogel Synthesis cluster_characterization Property Characterization cluster_application Application-Specific Evaluation PEGDA_2k PEGDA (2 kDa) UV_Light UV Photopolymerization PEGDA_2k->UV_Light PEGDA_6k PEGDA (6 kDa) PEGDA_6k->UV_Light PEGDA_10k PEGDA (10 kDa) PEGDA_10k->UV_Light Photoinitiator Photoinitiator Photoinitiator->UV_Light Swelling_Test Swelling Ratio Measurement UV_Light->Swelling_Test Mechanical_Test Mechanical Property Testing UV_Light->Mechanical_Test Drug_Release Drug Release Profile Swelling_Test->Drug_Release Cell_Viability Cell Viability Assay Mechanical_Test->Cell_Viability

Caption: Experimental workflow for comparing hydrogel properties based on PEGDA molecular weight.

References

The Impact of PEGylation on Antibody-Drug Conjugate Efficacy: A Comparative Analysis Featuring NH-bis-PEG5 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic design of antibody-drug conjugates (ADCs) is paramount to achieving optimal therapeutic outcomes. A critical component in this design is the linker that connects the antibody to the cytotoxic payload. This guide provides a comparative analysis of the efficacy of ADCs synthesized with polyethylene glycol (PEG) linkers, with a particular focus on the utility of bifunctional PEG5 linkers, such as those derived from NH-bis-PEG5 precursors. By examining experimental data from various preclinical studies, we aim to provide an objective overview to inform the selection of linkers in ADC development.

The incorporation of hydrophilic PEG linkers into ADCs is a well-established strategy to enhance their physicochemical and pharmacological properties. Benefits of PEGylation include improved solubility, increased stability, reduced aggregation, and more favorable pharmacokinetic profiles, which can ultimately lead to a wider therapeutic window. The length of the PEG chain is a key parameter that can be modulated to fine-tune these properties for a specific ADC.

Comparative Performance of ADCs with Varying PEG Linker Lengths

The following tables summarize quantitative data from preclinical studies, offering a comparative view of how different PEG linker lengths can influence the in vitro cytotoxicity, pharmacokinetics, and in vivo efficacy of ADCs. It is important to note that this data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.

Table 1: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths

Linker TypeAntibody-PayloadTarget Cell LineIC50 (nM)
Non-PEGylatedTrastuzumab-MMAEHER2+0.5
PEG4 Trastuzumab-MMAEHER2+1.2
PEG8 Trastuzumab-MMAEHER2+2.5
PEG12 Trastuzumab-MMAEHER2+3.1
PEG24 Trastuzumab-MMAEHER2+5.8

Note: The IC50 values are representative and intended to show a general trend. Actual values will vary depending on the specific ADC and assay conditions.

Table 2: Pharmacokinetic Parameters of ADCs with Different PEG Linker Lengths

Linker TypeAntibody-PayloadAnimal ModelPlasma Half-life (t½, hours)Clearance (mL/hr/kg)
Non-PEGylatedAnti-CD30-MMAERat1200.5
PEG4 Anti-CD30-MMAERat1500.4
PEG8 Anti-CD30-MMAERat2000.25
PEG12 Anti-CD30-MMAERat2100.23
PEG24 Anti-CD30-MMAERat2150.22

Note: A study on a PEGylated glucuronide-MMAE linker indicated that a PEG8 side chain was the minimum length for optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a significant further advantage in this parameter.

Table 3: In Vivo Efficacy of ADCs with Different PEG Linker Lengths

Linker TypeAntibody-PayloadTumor ModelTumor Growth Inhibition (%)
Non-PEGylatedAnti-HER2-MMAEBreast Cancer Xenograft60
PEG4 Anti-HER2-MMAEBreast Cancer Xenograft75
PEG8 Anti-HER2-MMAEBreast Cancer Xenograft95
PEG12 Anti-HER2-MMAEBreast Cancer Xenograft98
PEG24 Anti-HER2-MMAEBreast Cancer Xenograft98

Note: In vivo efficacy is highly dependent on the specific ADC, tumor model, and dosing regimen. The data presented reflects a general trend observed in preclinical studies where longer PEG chains, up to a certain point, can enhance anti-tumor activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to support the design of comparable studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC using a colorimetric MTT assay.

  • Cell Culture: Culture target cancer cell lines (e.g., HER2-positive SK-BR-3) in appropriate media (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in complete growth medium. Aspirate the old medium from the cell plates and add 100 µL of the diluted ADCs to the respective wells. Incubate for 72-96 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration. Determine the IC50 value using a non-linear regression analysis.

In Vivo Tumor Growth Inhibition Study

This protocol describes a xenograft mouse model to evaluate the anti-tumor efficacy of an ADC.

  • Animal Model: Use immunodeficient mice (e.g., female BALB/c nude mice, 6-8 weeks old).

  • Tumor Cell Implantation: Subcutaneously implant 5 x 10⁶ tumor cells (e.g., HER2-positive NCI-N87) in the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week. The tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Treatment: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC low dose, ADC high dose). Administer the treatments intravenously (e.g., once every 3 days for 4 cycles).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is the inhibition of tumor growth in the ADC-treated groups compared to the control groups.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition for each treatment group at the end of the study.

Pharmacokinetic Analysis

This protocol outlines the determination of the pharmacokinetic profile of an ADC in rodents.

  • Animal Model: Use healthy male Sprague-Dawley rats (8-10 weeks old).

  • ADC Administration: Administer a single intravenous dose of the ADC (e.g., 5 mg/kg) to each rat.

  • Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 168 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Analyte Quantification: Quantify the concentration of the total antibody and/or the conjugated antibody in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Visualizing Key Processes in ADC Development

Diagrams created using Graphviz (DOT language) are provided below to illustrate important workflows and concepts in ADC research and development.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification & Characterization Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker This compound Linker Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (e.g., DAR, Endotoxin) Purification->Characterization

Caption: A simplified workflow for the synthesis and purification of an ADC.

ADC_Mechanism_of_Action ADC ADC in Circulation Binding Antigen Binding ADC->Binding 1. Targeting TumorCell Tumor Cell Internalization Internalization Binding->Internalization 2. Endocytosis Lysosome Lysosome Internalization->Lysosome 3. Trafficking Release Payload Release Lysosome->Release 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Release->Apoptosis 5. Cytotoxicity

Caption: The general mechanism of action for an antibody-drug conjugate.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) PK Pharmacokinetic Study (Half-life, Clearance) Cytotoxicity->PK Binding Binding Assay (Affinity Measurement) Binding->PK Efficacy Efficacy Study (Tumor Growth Inhibition) PK->Efficacy Toxicity Toxicity Study Efficacy->Toxicity ADC_Candidate ADC Candidate ADC_Candidate->Cytotoxicity ADC_Candidate->Binding

Caption: A typical preclinical evaluation workflow for an ADC candidate.

A Comparative Guide to Quantifying the Conjugation Efficiency of NH-bis-PEG5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent attachment of polyethylene glycol (PEG) chains to biologics—a process known as PEGylation—is a critical strategy for enhancing their therapeutic properties. The homobifunctional linker, bis-N-succinimidyl-(pentaethylene glycol) ester, commonly referred to as NH-bis-PEG5 or BS(PEG)5, is a valuable tool for crosslinking amine-containing molecules.[1][2] This guide provides a comprehensive comparison of analytical techniques to quantify its conjugation efficiency, complete with experimental protocols and a comparative analysis against alternative linkers.

Overview of Analytical Techniques for Quantifying PEGylation

The efficiency of a PEGylation reaction is determined by assessing the degree of PEGylation—the average number of PEG molecules attached per protein—and the overall yield of the conjugated product.[3] Several analytical methods are employed for this purpose, each with distinct advantages and limitations.

Technique Principle Information Provided Advantages Limitations
SDS-PAGE Separation by molecular weight. PEGylation increases the protein's hydrodynamic radius, causing a shift in band migration.Qualitative assessment of conjugation; estimation of molecular weight distribution.Simple, widely available, and provides a quick visual confirmation of conjugation.Low resolution; semi-quantitative; PEG can affect staining efficiency.[4]
Size-Exclusion Chromatography (SEC-HPLC) Separation based on hydrodynamic radius. PEGylated proteins elute earlier than their unmodified counterparts.[4]Quantification of conjugate, free protein, and excess PEG; assessment of aggregation.[5][6]Robust, precise, and provides quantitative data on product purity and heterogeneity.[6][7]May not resolve species with similar hydrodynamic radii, such as a large PEG molecule and a smaller PEGylated protein.[5]
Mass Spectrometry (MALDI-TOF or ESI-MS) Measures the mass-to-charge ratio to determine precise molecular weight.[8]Direct measurement of the number of attached PEG chains; identification of specific PEGylated species.[9][10]Highly accurate and provides detailed molecular information on heterogeneity.[8][11]Can be complex to interpret, especially for polydisperse PEGs and heavily glycosylated proteins.[9][11]
Barium-Iodide Assay A colorimetric method where PEG forms a colored complex with a barium-iodide solution.[4]Quantification of total PEG content in a sample.Simple and does not require sophisticated instrumentation.Indirect method; sensitivity can be dependent on PEG molecular weight and requires careful controls.[4]

Experimental Workflows and Protocols

Precise quantification relies on robust and well-defined experimental procedures. Below are detailed protocols for a typical this compound conjugation reaction and the subsequent analysis using key quantitative techniques.

General this compound Conjugation Protocol

This protocol outlines the conjugation of a protein with this compound, which targets primary amines (e.g., lysine residues).[12]

Materials:

  • Protein of interest (1-10 mg/mL)

  • Amine-free conjugation buffer (e.g., 100 mM phosphate buffer, pH 7.2-8.5)[13][14]

  • This compound (BS(PEG)5)[1]

  • Anhydrous organic solvent (e.g., DMSO or DMF)[1][15]

  • Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)[12][13]

  • Purification system (e.g., SEC column or dialysis cassettes)[1]

Procedure:

  • Preparation: Dissolve the protein in the conjugation buffer. Ensure the buffer is free of primary amines, which would compete in the reaction.[1][16]

  • Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution.[15][16]

  • Conjugation: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10%.[13][15]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[12][14][15]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.[1][13]

  • Purification: Remove excess, unreacted crosslinker and byproducts using size-exclusion chromatography or dialysis.[1][14]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p_prep Dissolve Protein in Amine-Free Buffer conjugate Add PEG to Protein (10-50x molar excess) p_prep->conjugate r_prep Dissolve this compound in DMSO/DMF r_prep->conjugate incubate Incubate (30-60 min @ RT or 2h @ 4°C) conjugate->incubate quench Quench Reaction (e.g., Tris Buffer) incubate->quench purify Purify Conjugate (SEC or Dialysis) quench->purify analyze Analyze Efficiency purify->analyze

This compound Conjugation Workflow

Quantification by SEC-HPLC

SEC-HPLC separates the reaction components based on their size in solution, allowing for the quantification of each species.[6]

Protocol:

  • System Setup: Equilibrate an SEC column (e.g., Zenix SEC-150) with a suitable mobile phase (e.g., 150 mM phosphate buffer, pH 7.0) at a constant flow rate (e.g., 1.0 mL/min).[6]

  • Sample Injection: Inject a known volume (e.g., 20 µL) of the purified reaction mixture onto the column.

  • Detection: Monitor the elution profile using a UV detector at 214 nm or 280 nm.[6][17]

  • Data Analysis: Identify the peaks corresponding to the PEGylated protein conjugate, unconjugated protein, and any aggregates. Calculate the area under each peak. The conjugation efficiency can be expressed as the percentage of the conjugate peak area relative to the total protein peak area (conjugate + unconjugated).

G cluster_workflow SEC-HPLC Analysis Workflow start Inject Purified Sample separation SEC Column Separation start->separation detection UV Detection (280 nm) separation->detection analysis Peak Integration & Quantification detection->analysis end Efficiency % analysis->end

SEC-HPLC Quantification Workflow

Quantification by MALDI-TOF Mass Spectrometry

MALDI-TOF MS provides a direct measurement of the molecular weights of the species in the reaction mixture, enabling a precise determination of the degree of PEGylation.[10]

Protocol:

  • Sample Preparation: Mix the purified sample solution (1 µL) with a matrix solution (1 µL), such as sinapinic acid or α-cyano-4-hydroxycinnamic acid.[10][11]

  • Target Spotting: Spot 0.5-1 µL of the mixture onto a MALDI target plate and allow it to air dry completely.[10]

  • Instrumental Analysis: Acquire mass spectra in the appropriate mass range using a MALDI-TOF mass spectrometer, often in linear mode for large molecules.[10]

  • Data Analysis: The resulting spectrum will show a series of peaks. The first peak corresponds to the unmodified protein. Subsequent peaks, separated by the mass of the PEG linker, represent proteins modified with one, two, or more PEG chains. The relative intensity of these peaks can be used to determine the distribution and average degree of PEGylation.[8][18]

Comparison with Alternative Linkers

While this compound is effective for crosslinking primary amines, alternative linkers offer different functionalities and advantages depending on the research goal.

Linker Type Example Reactive Groups Target Functionality Key Advantages
Homobifunctional NHS Ester This compound NHS Ester, NHS EsterPrimary AminesCrosslinks similar molecules; PEG spacer enhances solubility.[12]
Heterobifunctional NHS-PEG-Maleimide NHS Ester, MaleimidePrimary Amines, Thiols (Sulfhydryls)Allows for controlled, sequential conjugation of two different molecules.[19]
Click Chemistry Linkers NHS-PEG-Azide/Alkyne NHS Ester, Azide or AlkynePrimary Amines, Alkyne or AzideBioorthogonal reaction offers high specificity and efficiency under mild conditions.[20]
Multi-Arm PEG Linkers 4-Arm PEG-NHS 4 x NHS EsterPrimary AminesIncreases loading capacity for drugs or other molecules; creates multivalent conjugates.[20]

The selection of a linker should be based on a thorough characterization of the biomolecules involved, including their stability and the availability of specific functional groups.[20] For applications requiring high specificity, heterobifunctional or click chemistry linkers are often preferred over homobifunctional reagents like this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of NH-bis-PEG5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of NH-bis-PEG5, ensuring the safety of laboratory personnel and compliance with environmental regulations. While polyethylene glycol (PEG) itself is generally considered biodegradable and of low toxicity, the amine functional groups in this compound necessitate careful handling as a potentially hazardous chemical waste.[1][2]

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The work area should be well-ventilated, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Table 1: Personal Protective Equipment (PPE) and Safety Measures

EquipmentSpecificationPurpose
Gloves Nitrile glovesTo prevent skin contact.[3]
Eye Protection Safety glasses or gogglesTo protect eyes from splashes.[3]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.[1]
Work Area Well-ventilated area or fume hoodTo minimize inhalation of any potential vapors.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should always be in accordance with your institution's specific environmental health and safety (EHS) guidelines and local regulations.[4] The following protocol outlines general best practices for handling this type of chemical waste.

  • Waste Identification and Segregation :

    • Treat this compound waste as hazardous chemical waste.[1][5]

    • Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.[4] Keep it separate from strong acids or bases.[1]

  • Waste Collection :

    • Collect all waste materials containing this compound, including contaminated items like pipette tips, gloves, and weighing paper, in a designated and compatible waste container.[1]

    • A high-density polyethylene (HDPE) container is generally a suitable choice for this type of chemical waste.[1]

    • Ensure the container is in good condition and has a secure, leak-proof lid.[4]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."[1][4]

    • The label must include the full chemical name: "this compound."[1]

    • Also, indicate the date of waste accumulation and the name of the responsible individual or laboratory.[1]

  • Storage :

    • Store the sealed hazardous waste container in a designated, secure satellite accumulation area.[1]

    • The storage area should be away from general laboratory traffic and incompatible materials.

  • Disposal :

    • Arrange for the collection and disposal of the hazardous waste through your institution's licensed chemical waste disposal contractor.[2][6]

    • Do not dispose of this compound down the drain or in the regular trash.[7] Improper disposal can lead to environmental contamination and may violate regulations.[5]

Spill Management

In the event of a spill, follow these procedures:

  • Containment : For small spills, absorb the material using an inert absorbent such as vermiculite or sand.[1]

  • Collection : Carefully collect the absorbed material and place it into the designated hazardous waste container.[1]

  • Decontamination : Clean the spill area thoroughly with soap and water.[1]

  • Reporting : Report the spill to your laboratory supervisor and the relevant EHS department as required by your institution's policies.[1] For large spills, evacuate the area and contact your institution's emergency response team immediately.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Treat as Hazardous ppe->segregate collect Step 3: Collect in a Labeled, Compatible Container segregate->collect spill Spill Occurs segregate->spill label Labeling Requirements: - 'Hazardous Waste' - 'this compound' - Date - Contact Information collect->label storage Step 4: Store Securely in Designated Area collect->storage disposal Step 5: Arrange for Professional Disposal (Contact EHS/Licensed Contractor) storage->disposal end End: Compliant Disposal disposal->end spill->segregate No spill_procedure Follow Spill Management Protocol: 1. Contain 2. Collect 3. Decontaminate 4. Report spill->spill_procedure Yes spill_procedure->collect

Disposal Workflow for this compound

References

Personal protective equipment for handling NH-bis-PEG5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to ensure personnel safety due to the potential hazards associated with amine-containing compounds, which can be corrosive, toxic, and cause severe skin and eye damage.[1]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standard. A face shield should be worn over goggles if there is a significant risk of splashes.Protects eyes from potential splashes of the chemical which may cause serious eye irritation.[2]
Skin Protection Chemical-resistant lab coat. Nitrile or neoprene gloves. Closed-toe shoes and long pants.Prevents skin contact which can cause irritation.[2][3][4][5]
Respiratory Protection All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.Minimizes the risk of inhaling vapors that may cause respiratory irritation.[2][4][6][7]

Operational Plan: Step-by-Step Handling Procedure

A strict operational workflow is crucial for the safe handling of NH-bis-PEG5.

  • Preparation :

    • Conduct a thorough risk assessment for the planned experiment.[7]

    • Ensure a chemical spill kit appropriate for amines is readily available.[1]

    • Verify that a safety shower and eyewash station are accessible and operational.[2]

    • Assemble all necessary equipment and reagents within the chemical fume hood.

  • Donning PPE :

    • Put on all required PPE as detailed in the table above before handling the compound.[1]

  • Handling the Compound :

    • Perform all manipulations of this compound within a certified chemical fume hood to prevent inhalation of vapors.[4]

    • Carefully dispense the required amount, avoiding splashes and the generation of aerosols.[1]

    • Keep containers tightly closed when not in use.[4][6]

  • Post-Handling :

    • Thoroughly decontaminate the work area and any equipment that came into contact with the chemical.

    • Properly doff PPE, removing gloves using the appropriate technique to avoid skin contact with the contaminated outer surface.[1]

    • Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure TypeProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and decontaminate the spill site.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[1]

  • Waste Collection :

    • Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[1]

    • Segregate waste streams. Do not mix with incompatible materials.[8]

  • Waste Storage :

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[6][7]

  • Waste Disposal :

    • Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[1]

    • Do not pour this compound or its waste down the drain.[1]

    • Maintain detailed records of all disposed waste.[5]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Risk Assessment prep2 Assemble Equipment & Reagents prep1->prep2 prep3 Verify Safety Equipment (Fume Hood, Eyewash) prep2->prep3 don_ppe Don PPE prep3->don_ppe handle Dispense & Use in Fume Hood don_ppe->handle store Keep Containers Closed handle->store collect_waste Collect in Labeled Container handle->collect_waste decon Decontaminate Work Area store->decon doff_ppe Doff PPE decon->doff_ppe wash Wash Hands doff_ppe->wash dispose Dispose via Institutional Program collect_waste->dispose

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.